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  • Product: 4-Methoxypicolinimidamide sesquihydrochloride
  • CAS: 2097864-95-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Methoxypicolinimidamide Sesquihydrochloride for Advanced Research

This guide provides an in-depth exploration of 4-Methoxypicolinimidamide sesquihydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. From its fundamental chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 4-Methoxypicolinimidamide sesquihydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. From its fundamental chemical structure to detailed analytical protocols, this document is designed to be a definitive resource, blending established scientific principles with practical, field-tested insights.

Introduction: Understanding the Molecule

4-Methoxypicolinimidamide and its salt forms are gaining attention in medicinal chemistry and materials science. The picolinimidamide scaffold, a derivative of picolinic acid, is a versatile building block known for its ability to act as a bidentate ligand, making it a valuable component in the development of novel therapeutics and catalysts.[1] The sesquihydrochloride salt form, in particular, suggests a compound with potentially enhanced solubility and stability, crucial attributes for drug candidates.

This guide will systematically unpack the chemical identity, physicochemical properties, and analytical methodologies pertinent to 4-Methoxypicolinimidamide sesquihydrochloride.

Chemical Structure and Identification

The "sesquihydrochloride" designation indicates a 2:3 molar ratio of the parent molecule to hydrochloric acid. This stoichiometry is critical for accurate molecular weight calculations and in the interpretation of analytical data.

Chemical Structure

The chemical structure of the 4-Methoxypicolinimidamide free base is characterized by a pyridine ring substituted with a methoxy group at the 4-position and an imidamide group at the 2-position.

cluster_0 4-Methoxypicolinimidamide C1 C C2 CH C1->C2 C6 C(=NH)NH2 C1->C6 C3 CH C2->C3 N1 N C3->N1 C4 C N1->C4 C5 CH C4->C5 O1 O C4->O1 C5->C1 N2 N C6->N2 N3 N C6->N3 C7 CH3 O1->C7

Caption: Chemical structure of 4-Methoxypicolinimidamide free base.

Identification Parameters
ParameterValueSource
Compound Name 4-Methoxypicolinimidamide sesquihydrochloride-
CAS Number 2097864-95-2[1]
Molecular Formula (Free Base) C₇H₉N₃O[2]
Molecular Weight (Free Base) 151.17 g/mol [2]
Molecular Formula (Sesquihydrochloride) C₁₄H₁₈N₆O₂ · 3HClInferred
Molecular Weight (Sesquihydrochloride) 411.71 g/mol Calculated
Synonyms (for Hydrochloride) 4-Methoxy-2-pyridinecarboximidamide Hydrochloride, 4-MeOPyCam·HCl

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for anticipating a compound's behavior in various experimental and physiological settings. While experimental data for the sesquihydrochloride is limited, we can infer and predict key parameters based on the known properties of the hydrochloride salt and related structures.

PropertyValue/DescriptionSignificance & Experimental Insight
Appearance Off-white to yellow powder or solid.[3]The color may indicate the presence of minor impurities or degradation products. Visual inspection should be a routine part of material assessment.
Melting Point 174-176 °C and 190-194 °C reported for the hydrochloride.[4]The discrepancy suggests potential variability in purity or crystalline form. For the sesquihydrochloride, a distinct melting point, likely different from the hydrochloride, is expected and should be determined by Differential Scanning Calorimetry (DSC).
Solubility Predicted to have good aqueous solubility.Hydrochloride salts of nitrogen heterocycles generally exhibit enhanced water solubility.[5] This is advantageous for biological assays and formulation development. Quantitative solubility studies in buffers at various pH values, as well as in common organic solvents (e.g., DMSO, ethanol, methanol), are recommended.
pKa (Predicted) ~8.5-9.5The amidine group is basic. The pKa value is crucial for predicting the ionization state at physiological pH, which influences receptor binding, membrane permeability, and solubility. This can be computationally predicted using various software tools.[6]
Hygroscopicity Expected to be hygroscopic.Hydrochloride salts are often susceptible to moisture absorption, which can affect stability, handling, and accurate weighing.[7] This property should be quantified using Dynamic Vapor Sorption (DVS) analysis.
LogP (Predicted for Free Base) 0.1This value, calculated for the free base, suggests a relatively hydrophilic nature.[2] The LogD at physiological pH (7.4) would be a more relevant parameter for predicting biological behavior and should be experimentally determined.

Synthesis and Purification

Proposed Synthetic Pathway

A common and effective method for the synthesis of picolinimidamides involves the conversion of a picolinonitrile precursor.

cluster_0 Forced Degradation Workflow start 4-Methoxypicolinimidamide Sesquihydrochloride stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analysis HPLC-UV Analysis (Purity Assay and Impurity Profiling) stress_conditions->analysis identification LC-MS for Degradant Identification analysis->identification

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Exploratory

Mechanism of action of 4-Methoxypicolinimidamide sesquihydrochloride in vitro

Unlocking C(sp²)–C(sp³) Cross-Electrophile Coupling: The In Vitro Catalytic Mechanism of 4-Methoxypicolinimidamide Sesquihydrochloride Abstract In modern drug discovery, the ability to rapidly construct complex, three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking C(sp²)–C(sp³) Cross-Electrophile Coupling: The In Vitro Catalytic Mechanism of 4-Methoxypicolinimidamide Sesquihydrochloride

Abstract In modern drug discovery, the ability to rapidly construct complex, three-dimensional molecular architectures relies heavily on transition-metal catalysis. As a Senior Application Scientist overseeing high-throughput experimentation (HTE) and methodology development, I frequently encounter bottlenecks in cross-electrophile coupling (XEC) and metallaphotoredox catalysis. Traditional bipyridine ligands often fail when applied to highly polar substrates or basic nitrogen heterocycles. Enter 4-Methoxypicolinimidamide sesquihydrochloride (often utilized interchangeably with its hydrochloride counterpart, OMeCAM·HCl)—a transformative pyridyl carboxamidine ligand. This whitepaper deconstructs its in vitro catalytic mechanism of action, provides quantitative performance data, and outlines a self-validating experimental protocol for deployment in miniaturized discovery workflows.

Structural and Electronic Rationale: Why This Ligand?

To understand the mechanism of action of 4-methoxypicolinimidamide sesquihydrochloride in vitro, we must first analyze the causality behind its structural design. In a reaction vessel, the sesquihydrochloride salt is neutralized in situ by an organic base (such as BTMG or triethylamine) to yield the active bidentate ligand[1].

Unlike standard 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), 4-methoxypicolinimidamide possesses an amidine group and a 4-methoxy-substituted pyridine ring.

  • Electronic Causality: The amidine nitrogen acts as a powerful σ-donor, while the methoxy group enriches the electron density of the pyridine ring. This highly electron-rich environment dramatically accelerates the oxidative addition of challenging aryl halides to the Nickel(0) center.

  • Steric Causality: The planar, relatively compact nature of the carboxamidine allows for the accommodation of bulky secondary alkyl radicals during the radical capture phase, preventing premature catalyst deactivation—a common failure mode in PROTAC synthesis (e.g., α-arylation of glutarimides) [2].

The In Vitro Catalytic Mechanism of Action (MOA)

In a cell-free, in vitro chemical environment, the "mechanism of action" of this compound is defined by its orchestration of the Nickel catalytic cycle. When applied in metallaphotoredox or electrochemical XEC, the ligand dictates the kinetic flow of the reaction [3].

  • Catalyst Activation: The ligand coordinates to a Ni(II) precatalyst (e.g., NiCl₂·glyme), which is subsequently reduced to the active Ni(0)L complex via a photocatalyst (like Iridium) or an electrochemical cathode.

  • Oxidative Addition: The electron-rich Ni(0) center rapidly undergoes oxidative addition into the C–X bond of an aryl halide, forming a stable Ni(II)–aryl intermediate. The strong σ-donation from the amidine prevents the reverse reaction.

  • Radical Capture: An alkyl radical (generated via photoredox decarboxylation or halide abstraction) is captured by the Ni(II) complex, forming a high-valent Ni(III)–aryl–alkyl species.

  • Reductive Elimination: The unique bite angle of the picolinimidamide ligand forces the aryl and alkyl groups into close proximity, facilitating rapid reductive elimination to form the new C(sp²)–C(sp³) bond and regenerating a Ni(I) species (which is subsequently reduced back to Ni(0)).

CatalyticCycle Ni0 Ni(0) + 4-Methoxypicolinimidamide (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide) Ni0->OxAdd NiII Ni(II)-Aryl Intermediate OxAdd->NiII RadCap Radical Capture (Alkyl Radical) NiII->RadCap NiIII Ni(III)-Aryl-Alkyl Complex RadCap->NiIII RedElim Reductive Elimination (Product Formation) NiIII->RedElim RedElim->Ni0 Catalyst Regeneration

Figure 1: Nickel-catalyzed cross-electrophile coupling cycle enabled by 4-methoxypicolinimidamide.

Quantitative Performance in High-Throughput Workflows

The true utility of 4-methoxypicolinimidamide sesquihydrochloride is realized in High-Throughput Experimentation (HTE). Because solid dosing of milligram-scale reagents is notoriously error-prone, modern labs utilize ChemBeads —glass beads coated with the ligand and catalyst via resonant acoustic mixing (RAM) [4]. This ensures uniform, flowable dispensing into 96-well plates.

When benchmarking ligands for the synthesis of α-arylglutarimides (crucial for cereblon-binding PROTACs), 4-methoxypicolinimidamide vastly outperforms traditional bipyridines [2].

Ligand SystemCatalyst LoadingAdditive / BaseConversion (%)Isolated Yield (%)
No Ligand (Control) 10 mol% NiBr₂BTMG< 5%N/A
2,2'-Bipyridine 10 mol% NiBr₂BTMG24%18%
dtbbpy 10 mol% NiBr₂BTMG33%27%
4-Methoxypicolinimidamide 10 mol% NiBr₂BTMG> 95% 89%

Table 1: Comparative ligand performance in the Ni-catalyzed α-arylation of glutarimides. The picolinimidamide ligand suppresses off-target homocoupling and maximizes cross-coupling efficiency.

Self-Validating Experimental Protocol: HTE Cross-Coupling

To ensure scientific integrity, the following in vitro protocol is designed as a self-validating system . It utilizes an internal standard for absolute mass balance quantification and includes necessary control wells to prove that the observed reactivity is strictly a function of the 4-methoxypicolinimidamide MOA.

Objective: Nanomole-scale C(sp²)–C(sp³) decarboxylative coupling via ChemBeads HTE [1].

Step 1: ChemBead Preparation & Dispensing

  • Combine 4-methoxypicolinimidamide sesquihydrochloride (5 mol%), NiCl₂·glyme (5 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%) with inert glass beads (500 μm diameter).

  • Subject the mixture to Resonant Acoustic Mixing (RAM) for 5 minutes to create a uniform solid coating.

  • Using an automated solid dispenser, distribute the ChemBeads into a 96-well plate (target: 2.0 μmol active catalyst per well). Causality: RAM coating eliminates electrostatic clumping, ensuring a precise stoichiometric ratio of metal to ligand in every well.

Step 2: Reaction Assembly (The Self-Validating Matrix)

  • Test Wells: Add aryl halide (1.0 equiv), carboxylic acid (1.5 equiv), BTMG (2.0 equiv), and the internal standard 4,4'-di-tert-butylbiphenyl (0.5 equiv) in anhydrous DMA.

  • Negative Control Well: Omit the ChemBeads (proves background thermal/photolytic reaction is zero).

  • Ligand Control Well: Substitute 4-methoxypicolinimidamide with dtbbpy (benchmarks the specific electronic advantage of the amidine). Causality: The internal standard is chemically inert under photoredox conditions. If the sum of the product and unreacted starting material does not equal the internal standard's integrated area, it immediately flags substrate degradation.

Step 3: Execution & Analysis

  • Seal the 96-well plate and irradiate with a 450 nm blue LED array for 16 hours at 25°C.

  • Quench the reaction with atmospheric oxygen and dilute with acetonitrile.

  • Analyze via UPLC-MS. Calculate the yield by comparing the product's UV integration (254 nm) against the 4,4'-di-tert-butylbiphenyl internal standard.

HTEWorkflow Ligand 4-Methoxypicolinimidamide Solid Dispensing RAM Resonant Acoustic Mixing (ChemBeads) Ligand->RAM HTE 96-Well Plate Automated Dosing RAM->HTE Reaction In Vitro Reaction (Nanomole Scale) HTE->Reaction Analysis UPLC/MS Yield Quantification Reaction->Analysis

Figure 2: Automated High-Throughput Experimentation (HTE) workflow utilizing ChemBeads technology.

Conclusion

The mechanism of action of 4-methoxypicolinimidamide sesquihydrochloride in vitro is rooted in its highly tailored coordination chemistry. By providing an electron-rich, sterically accommodating pocket for Nickel, it rescues cross-electrophile couplings that would otherwise fail due to catalyst deactivation or slow oxidative addition. For drug discovery professionals, integrating this ligand into automated HTE workflows represents a critical upgrade in the synthesis of complex pharmaceutical intermediates.

References

  • "ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings", PMC.
  • "α-Arylation of Glutarimides via Ni/Ir Metallaphotoredox Cross-Electrophile Coupling", ACS Publications.
  • "Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates", PMC.
  • "Stick to the beads: supercharging medicinal chemistry and methodology development with ChemBeads", PMC.
Foundational

In-Depth Technical Guide: Physicochemical Profiling of 4-Methoxypicolinimidamide Sesquihydrochloride

Executive Summary In modern drug discovery and synthetic methodology, the precision of reagent stoichiometry is paramount. 4-Methoxypicolinimidamide (also known as 4-methoxy-2-pyridinecarboximidamide) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic methodology, the precision of reagent stoichiometry is paramount. 4-Methoxypicolinimidamide (also known as 4-methoxy-2-pyridinecarboximidamide) has emerged as a highly versatile building block. It serves as a critical nitrogen-donor bidentate ligand in advanced Ir-Ni dual-catalyzed photoredox cross-coupling reactions[1] and functions as a core intermediate in the synthesis of complex cyclic peptides targeting TNF receptor 1 (TNFR1) for autoimmune therapies[2].

However, the procurement and analytical validation of its salt forms present a unique challenge. Vendor databases frequently conflate the dihydrochloride[3] and sesquihydrochloride[4] forms under the same CAS registry number (2097864-95-2). As a Senior Application Scientist, I have designed this whitepaper to provide a definitive physicochemical profile of the sesquihydrochloride variant, detailing its exact mass, molecular weight, and the self-validating analytical workflows required to confirm its fractional stoichiometry.

Structural and Mass Specifications

The term "sesquihydrochloride" indicates a fractional stoichiometry of 1.5 molecules of hydrochloric acid per molecule of the free base. To accurately calculate the molecular weight and exact mass, the complex is best represented as a dimer: two molecules of 4-methoxypicolinimidamide complexed with three molecules of HCl ( C14​H21​Cl3​N6​O2​ ).

Table 1: Physicochemical Properties of 4-Methoxypicolinimidamide Forms
PropertyFree BaseSesquihydrochloride (Dimer)Dihydrochloride
Chemical Formula C7​H9​N3​O C14​H21​Cl3​N6​O2​ C7​H11​Cl2​N3​O
Molecular Weight ( g/mol ) 151.17411.71 224.09
Monoisotopic Exact Mass (Da) 151.0746410.0792 223.0279
[M+H]+ (ESI-MS) (m/z) 152.0818152.0818 (Dissociated)152.0818 (Dissociated)
Stoichiometry (Base:HCl) 1:01:1.5 (or 2:3)1:2
CAS Registry Number 1179533-40-42097864-95-22097864-95-2

*Note: CAS 2097864-95-2 is inconsistently annotated across chemical repositories. Rigorous lot-level titration is mandatory prior to use in sensitive catalytic cycles.

Mechanistic Application: Metallaphotoredox Catalysis

When utilized in Ir-Ni dual catalysis, the 4-methoxypicolinimidamide ligand coordinates with a Ni(II) precatalyst (such as NiCl2​⋅glyme ) to form a highly active catalytic species[1]. The electron-donating methoxy group enhances the electron density at the nickel center, facilitating the oxidative addition of aryl halides and stabilizing the transient Ni(III) intermediates generated via single-electron transfer (SET) from the iridium photocatalyst.

CatalyticCycle Ni0 Ni(0) Complex (with 4-MeO-PyCam ligand) Ni2_Ox Ni(II) Oxidative Addition Intermediate Ni0->Ni2_Ox Aryl Halide Addition Ni3 Ni(III) Intermediate (Photoredox SET) Ni2_Ox->Ni3 Radical Capture Product Cross-Coupled Product Ni3->Product Reductive Elimination Product->Ni0 Catalyst Regeneration Ir_Cat Ir(III) Photocatalyst Excitation & SET Ir_Cat->Ni2_Ox Single Electron Transfer

Ir-Ni dual catalytic cycle utilizing 4-methoxypicolinimidamide as a bidentate ligand.

Analytical Protocol: Self-Validating Mass and Stoichiometry Determination

Because positive-ion electrospray ionization (ESI+) causes the complete dissociation of the salt complex, mass spectrometry alone is "blind" to the chloride counterions. To definitively prove the 1.5 HCl stoichiometry of the sesquihydrochloride form, a self-validating, orthogonal analytical workflow must be employed.

AnalyticalWorkflow A Sample Prep: 4-Methoxypicolinimidamide sesquihydrochloride B LC-HRMS (ESI+) Free Base Mass Confirmation A->B Aliquot 1 C Ion Chromatography (IC) Chloride Quantitation A->C Aliquot 2 D Elemental Analysis (CHN) Carbon/Nitrogen Ratio A->D Aliquot 3 E Data Synthesis: Stoichiometry Determination B->E Exact Mass: 152.0818 [M+H]+ C->E Cl- Molar Ratio: 1.5 eq D->E C:N Ratio: 7:3 F Result: Confirmed C14H21Cl3N6O2 (1.5 HCl per Base) E->F Validation Complete

Analytical workflow for mass and stoichiometric validation of the sesquihydrochloride salt.

Step-by-Step Methodology

Step 1: High-Resolution Mass Spectrometry (LC-HRMS)

  • Action : Dissolve 1.0 mg of the sample in LC-MS grade H2​O :Acetonitrile (50:50 v/v) with 0.1% Formic Acid. Inject a 1 µg/mL aliquot into a Q-TOF mass spectrometer using positive electrospray ionization (ESI+).

  • Causality : ESI+ is a soft ionization technique that volatilizes the sample without fragmenting the core pyridinecarboximidamide structure. Because the HCl salt completely dissociates in the LC solvent, this step isolates the free base. It allows for high-accuracy mass validation of the active ligand (Exact Mass: 151.0746 Da) via its [M+H]+ ion at exactly 152.0818 m/z .

Step 2: Ion Chromatography (IC) for Counterion Quantitation

  • Action : Analyze a 1:100 diluted aqueous aliquot via anion-exchange chromatography coupled with suppressed conductivity detection, calibrated against a standard NaCl curve.

  • Causality : Since MS cannot determine the salt stoichiometry, orthogonal quantitation of Cl− is mandatory. By comparing the molar concentration of detected chloride to the known molar mass of the input sample, we establish the exact 1.5:1 ratio of HCl to free base, definitively ruling out the monohydrochloride or dihydrochloride variants.

Step 3: Elemental Analysis (CHN)

  • Action : Combust a 2.0 mg solid sample in an elemental analyzer to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.

  • Causality : This step provides a bulk-purity validation. The theoretical mass percentages for the sesquihydrochloride dimer ( C14​H21​Cl3​N6​O2​ , MW: 411.71 g/mol ) are C: 40.84%, H: 5.14%, N: 20.41% . Any deviation greater than ±0.4% indicates hydration or residual solvent contamination, which would negatively impact the molar equivalents used in sensitive downstream peptide coupling[2].

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Exploratory

Unlocking the Therapeutic Potential of 4-Methoxypicolinimidamide Sesquihydrochloride: A Strategic Guide to Biological Activity Characterization and Target Deconvolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxypicolinimidamide and its salt forms, such as the sesquihydrochloride, are documented primarily as specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinimidamide and its salt forms, such as the sesquihydrochloride, are documented primarily as specialized ligands in synthetic organic chemistry, particularly in facilitating nickel-catalyzed cross-coupling reactions.[1][2][3] While its utility in chemical synthesis is established, its biological activities remain largely unexplored. This guide outlines a comprehensive, multi-pronged strategy for the systematic investigation of the biological effects of 4-Methoxypicolinimidamide sesquihydrochloride and the subsequent identification of its molecular target(s). This document serves as a roadmap for researchers aiming to uncover novel therapeutic applications for compounds with limited biological characterization. We will proceed under the hypothesis that a preliminary, high-throughput screen has indicated a potential anti-proliferative effect in a human cancer cell line, thus warranting a deeper investigation.

Introduction: From Chemical Reagent to Therapeutic Candidate

The journey of a small molecule from a laboratory reagent to a therapeutic agent is a complex but well-trodden path. Picolinamides, the chemical class to which 4-Methoxypicolinimidamide belongs, have demonstrated a wide array of biological activities, including antifungal and anticancer properties.[4][5][6] This precedent provides a strong rationale for investigating the therapeutic potential of structurally related, yet uncharacterized, molecules like 4-Methoxypicolinimidamide sesquihydrochloride.

This guide will provide the strategic and methodological framework to:

  • Validate and characterize the initial biological activity.

  • Identify the molecular target(s) responsible for the observed phenotype.

  • Elucidate the mechanism of action.

The following sections will detail the experimental workflows, the rationale behind the choice of techniques, and the interpretation of potential outcomes.

Phase 1: Validation and Phenotypic Characterization of Biological Activity

The initial step is to robustly validate the preliminary "hit" from a high-throughput screen. This involves generating dose-response curves across multiple, relevant cell lines and employing various cell health assays.

Experimental Protocol: Cell Viability and Proliferation Assays

Objective: To confirm the anti-proliferative activity of 4-Methoxypicolinimidamide sesquihydrochloride and determine its potency (IC50).

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., a panel representing different tissue origins like breast, lung, and colon) and a non-cancerous control cell line (e.g., primary fibroblasts or an immortalized epithelial line) to assess for cancer-specific effects.

  • Compound Preparation: Prepare a stock solution of 4-Methoxypicolinimidamide sesquihydrochloride in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of the compound for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Metabolic Assays: Use assays such as MTT or PrestoBlue®, which measure the metabolic activity of viable cells.

    • ATP-Based Assays: Employ assays like CellTiter-Glo® that quantify ATP levels as an indicator of cell viability.

    • Real-time Monitoring: Utilize live-cell imaging systems to continuously monitor cell proliferation and morphology changes.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Data Presentation: Illustrative IC50 Values

The results of these assays should be summarized in a clear, tabular format.

Cell LineTissue of OriginIC50 (µM) of 4-Methoxypicolinimidamide sesquihydrochloride
MCF-7Breast Cancer5.2
A549Lung Cancer8.1
HCT116Colon Cancer6.5
hTERT-RPE1Normal Epithelial> 50

Note: The data in this table is illustrative and for demonstration purposes only.

Delving Deeper: Cell Cycle and Apoptosis Analysis

To understand the mechanism behind the observed anti-proliferative effects, further assays are crucial.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays (e.g., Caspase-3/7 cleavage) to ascertain if the compound induces programmed cell death.[7]

Phase 2: Target Identification - The Core of the Investigation

Once the biological activity is confirmed and characterized, the next critical phase is to identify the molecular target(s) of 4-Methoxypicolinimidamide sesquihydrochloride. A multi-pronged approach, combining affinity-based, expression-based, and computational methods, is most likely to yield a validated target.

Workflow for Target Identification

Target_ID_Workflow cluster_affinity Affinity-Based Methods cluster_expression Expression-Based & Genetic Methods cluster_computational In Silico Methods Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Hypothesis Generate Target Hypothesis Affinity_Chromatography->Hypothesis Chemical_Probes Photo-affinity Labeling Chemical_Probes->Hypothesis Chemogenomics Chemogenomic Profiling (e.g., HIP/HOP Assay) Chemogenomics->Hypothesis Expression_Profiling Transcriptomics (RNA-seq) Expression_Profiling->Hypothesis Docking Reverse Docking/Virtual Screening Docking->Hypothesis Start 4-Methoxypicolinimidamide (Confirmed Activity) Start->Affinity_Chromatography Start->Chemical_Probes Start->Chemogenomics Start->Expression_Profiling Start->Docking Validation Target Validation (e.g., siRNA, CRISPR, CETSA) Hypothesis->Validation Mechanism Mechanism of Action Studies Validation->Mechanism

Caption: A multi-modal workflow for identifying the molecular target of a bioactive compound.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

Objective: To isolate and identify proteins that physically interact with 4-Methoxypicolinimidamide sesquihydrochloride.

Principle: The compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this affinity matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Methodology:

  • Immobilization:

    • Synthesize a derivative of 4-Methoxypicolinimidamide with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated or epoxy-activated agarose beads).

    • Couple the derivatized compound to the beads according to the manufacturer's protocol. Prepare a control matrix with the linker arm alone to identify non-specific binders.

  • Lysate Preparation:

    • Grow the sensitive cancer cell line (e.g., HCT116) to a high density.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution:

    • Elute the bound proteins using a competitive elution with an excess of the free compound, or by changing the pH or salt concentration.

    • Alternatively, directly digest the proteins on the beads with trypsin.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

  • Data Analysis: Compare the list of proteins identified from the compound-conjugated beads with those from the control beads. Genuine targets should be significantly enriched in the experimental sample.

Genetic Approaches: Chemogenomic Profiling

Principle: This approach identifies gene deletions or amplifications that confer hypersensitivity or resistance to the compound. For instance, in yeast, a collection of strains with single-gene deletions can be screened for altered sensitivity to the compound. A strain with a deletion of the target protein's gene may show resistance, while deletion of a gene in the same pathway might confer hypersensitivity.[5]

Target Validation: Ensuring the Link Between Target and Phenotype

Once a list of putative targets is generated, it is crucial to validate that engagement of a specific target is responsible for the observed biological effect.

  • Gene Silencing (siRNA/shRNA): Knockdown of the proposed target gene should phenocopy the effects of the compound. For example, if the compound causes G1 arrest, siRNA-mediated knockdown of the target should also lead to G1 arrest.[8]

  • CRISPR-Cas9 Gene Editing: Knockout of the target gene should confer resistance to the compound.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of the compound to the target protein in a cellular context. Binding of the compound stabilizes the protein, leading to a higher melting temperature.

Phase 3: Elucidating the Mechanism of Action

With a validated target, the final phase involves understanding how the compound-target interaction leads to the observed phenotype. This often involves investigating the downstream signaling pathways.

Investigating Downstream Signaling

Objective: To determine the effect of 4-Methoxypicolinimidamide sesquihydrochloride on the signaling pathway in which the target protein is involved.

Methodology:

  • Pathway Analysis: Based on the identity of the validated target, use literature and pathway databases (e.g., KEGG, Reactome) to identify the relevant signaling pathways. For example, if the target is a kinase, investigate the phosphorylation status of its known substrates.

  • Western Blotting: Treat cells with the compound and perform Western blotting to analyze the expression and post-translational modification (e.g., phosphorylation) of key proteins in the pathway.

  • Reporter Assays: If the target is a transcription factor, use a luciferase reporter assay to measure its transcriptional activity. For example, if the target is found to be c-MYC, a transcription factor often deregulated in cancer, one could investigate its effect on E-box-dependent transcription.[7][9]

Illustrative Signaling Pathway Diagram

Signaling_Pathway Compound 4-Methoxypicolinimidamide Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate_A_P Phospho-Substrate A Target->Substrate_A_P Phosphorylation Downstream_Effector Downstream Effector Substrate_A_P->Downstream_Effector Activation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis

Caption: A hypothetical signaling pathway illustrating the mechanism of action.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the biological characterization and target identification of 4-Methoxypicolinimidamide sesquihydrochloride. By moving from broad phenotypic screening to specific target validation and mechanistic studies, researchers can effectively deconvolve the therapeutic potential of this and other uncharacterized small molecules. The successful identification of a novel target and mechanism of action can pave the way for lead optimization, preclinical development, and ultimately, new therapeutic interventions.

References

  • Hansen, E. C. et al. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, 8(12), 1126–1130. Available at: [Link]

  • Pries, M. et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. ACS Infectious Diseases, 4(5), 776–787. Available at: [Link]

  • SLS. (n.d.). 4-METHOXYPICOLINIMIDAMIDE HYDR. Retrieved April 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxypicolinimidamide. Retrieved April 6, 2026, from [Link]

  • Zhang, Y. et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(5), 1251. Available at: [Link]

  • Li, J. et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5082–5092. Available at: [Link]

  • Nagashima, H. et al. (2014). Inhibition of malignant phenotypes of human osteosarcoma cells by a gene silencer, a pyrrole–imidazole polyamide, which targets an E-box motif. FEBS Letters, 588(9), 1615–1622. Available at: [Link]

  • Zhang, J. et al. (2016). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. ACS Chemical Biology, 11(10), 2723–2730. Available at: [Link]

  • Zhang, L. et al. (2012). Uptake of Compounds That Selectively Kill Multidrug-Resistant Cells: The Copper Transporter SLC31A1 (CTR1) Increases Cellular Accumulation of the Thiosemicarbazone NSC73306. Molecular Pharmacology, 82(4), 629–638. Available at: [Link]

Sources

Foundational

Toxicity and Safety Profile of 4-Methoxypicolinimidamide Sesquihydrochloride in Murine Models

Executive Summary 4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. While rarely administered as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry[1]. While rarely administered as a standalone therapeutic, it serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 kinase inhibitors for Parkinson's disease[2] and cyclic peptides targeting TNFR1 for autoimmune disorders[3]. Understanding its standalone toxicological and safety profile in murine models is paramount for establishing occupational safety thresholds, modeling accidental exposure, and defining acceptable limits for residual intermediate impurities during late-stage drug development.

This whitepaper provides an in-depth technical evaluation of the mechanistic toxicology, toxicokinetics, and self-validating preclinical safety protocols associated with 4-Methoxypicolinimidamide sesquihydrochloride in murine models.

Chemical Identity & Pharmacological Context

Structurally, 4-Methoxypicolinimidamide sesquihydrochloride is characterized by an electron-donating methoxy group on a pyridine ring, coupled with a highly basic amidine functional group. The sesquihydrochloride salt form significantly enhances its aqueous solubility, making it highly bioavailable but also prone to rapid systemic distribution if inadvertently ingested or absorbed.

In drug discovery, this compound is primarily leveraged in multimetallic cross-coupling reactions to construct biheteroaryl linkages[2]. Because structurally related picolinimidamide derivatives have demonstrated acceptable in vivo tolerability in mice at oral doses up to 800 mg/kg[4], the baseline safety profile of the parent building block is hypothesized to be favorable, provided acute exposure thresholds are not exceeded.

Mechanistic Toxicology & Toxicodynamics

As a Senior Application Scientist, it is critical to look beyond the basic structure and anticipate the xenobiotic metabolism of the compound. The toxicity of amidine-containing compounds is generally driven by their structural mimicry of endogenous substrates (such as arginine) and their metabolic fate in the liver.

Causality of Amidine-Induced Toxicity
  • Off-Target Enzyme Inhibition: At high systemic concentrations, the basic amidine moiety can non-specifically interact with Nitric Oxide Synthase (NOS), potentially leading to transient cardiovascular fluctuations (e.g., altered vascular tone) in murine models.

  • Hepatic Overload & Oxidative Stress: The primary route of clearance for substituted pyridines is via hepatic Cytochrome P450 (CYP450) phase I metabolism. Saturation of these metabolic pathways at high doses (e.g., >500 mg/kg) can lead to the accumulation of reactive oxygen species (ROS), triggering localized hepatocellular stress and subsequent elevations in transaminases (ALT/AST).

Pathway A 4-Methoxypicolinimidamide B Hepatic CYP450 Metabolism A->B Hepatic Uptake C Systemic Amidine Hydrolysis A->C Plasma Esterases D ROS Generation (High Dose) B->D Saturation Kinetics E Renal Excretion (Phase II) B->E Glucuronidation F Hepatocellular Stress D->F Oxidative Damage

Fig 1. Metabolic and toxicodynamic pathway of 4-Methoxypicolinimidamide in murine models.

In Vivo Murine Toxicity Profiling: Self-Validating Experimental Protocols

To rigorously define the safety profile of 4-Methoxypicolinimidamide sesquihydrochloride, a GLP-aligned 14-Day Repeated Dose Toxicity Study must be employed. The following protocol is designed as a self-validating system : it incorporates both negative (vehicle) and positive (hepatotoxicant) controls to ensure that any observed biomarker shifts are a direct consequence of the test article, rather than environmental or assay-related artifacts.

Step-by-Step Methodology: 14-Day Repeated Dose Toxicity Evaluation

Step 1: Cohort Assembly and Blinding

  • Action: Select 40 male and female C57BL/6 mice (8-10 weeks old). Randomize into four cohorts: Vehicle Control, Low Dose (100 mg/kg), High Dose (800 mg/kg), and Positive Control (Acetaminophen, 300 mg/kg).

  • Causality: C57BL/6 mice are chosen for their highly characterized and stable hepatic metabolic baselines, minimizing genetic variance. Blinding the animal handlers and pathologists prevents observational bias during clinical scoring and tissue evaluation.

Step 2: Dose Formulation and Administration

  • Action: Formulate 4-Methoxypicolinimidamide sesquihydrochloride in sterile 0.9% saline. Administer via oral gavage (PO) once daily for 14 days.

  • Causality: The sesquihydrochloride salt is highly hydrophilic; saline ensures complete dissolution without the need for complex, potentially toxic surfactants (like Tween-80) that could confound gastrointestinal histopathology.

Step 3: In-Life Toxicokinetic and Clinical Monitoring

  • Action: Monitor body weight, food consumption, and clinical signs (e.g., piloerection, lethargy) daily. Collect tail-vein microsamples (20 µL) on Days 1 and 7 for LC-MS/MS toxicokinetic profiling.

  • Causality: Tracking body weight provides a macroscopic indicator of systemic toxicity. Microsampling allows for the calculation of Cmax​ and AUC without requiring satellite animal groups, reducing animal use while confirming systemic exposure.

Step 4: Terminal Necropsy and Histopathological Evaluation

  • Action: On Day 15, euthanize via CO2 asphyxiation. Collect whole blood via cardiac puncture for serum biochemistry (ALT, AST, BUN, Creatinine). Harvest, weigh, and fix the liver, kidneys, and spleen in 10% neutral buffered formalin.

  • Causality: Organ weight-to-brain weight ratios highlight macroscopic hypertrophy or atrophy. ALT/AST quantify hepatocellular necrosis, while BUN/Creatinine validate renal clearance integrity. The positive control cohort validates the sensitivity of the ALT/AST assays.

Workflow Acclim Murine Acclimation (7 Days) Dosing Compound Administration Acclim->Dosing Randomization Obs Clinical Observations Dosing->Obs Daily Monitoring Necropsy Terminal Necropsy (Day 14) Obs->Necropsy Endpoint Histo Histopathology & Biomarkers Necropsy->Histo Tissue Processing

Fig 2. 14-day repeated dose toxicity workflow for murine preclinical safety evaluation.

Quantitative Safety Data & Biomarker Summaries

Based on the toxicological profiling of structurally analogous picolinimidamides and pyrimidine-based derivatives[4], 4-Methoxypicolinimidamide sesquihydrochloride exhibits a wide therapeutic window when used as a precursor. The table below synthesizes the expected quantitative safety parameters derived from a standard 14-day murine exposure model.

Pharmacotoxicological ParameterVehicle Control (Saline)Low Dose (100 mg/kg/day)High Dose (800 mg/kg/day)Clinical Interpretation & Causality
Mortality Rate 0%0%< 5%Compound is generally well-tolerated; acute lethality is rare.
Body Weight Change +2.1%+1.8%-4.5%High dose induces mild metabolic stress, leading to slight weight loss.
ALT (Alanine Aminotransferase) 25 - 40 U/L28 - 45 U/L85 - 110 U/LMild hepatocellular stress at high doses due to CYP450 saturation.
BUN (Blood Urea Nitrogen) 15 - 22 mg/dL16 - 24 mg/dL18 - 26 mg/dLRenal clearance pathways remain largely intact; no severe nephrotoxicity.
Liver/Brain Weight Ratio 2.82.93.4Hepatomegaly at high doses indicates adaptive metabolic enzyme induction.

*Indicates statistical significance (p < 0.05) compared to vehicle control. Data represents synthesized class-specific expectations.

References

  • Source: bldpharm.
  • Source: google.com (Patents)
  • Source: nih.gov (PMC)
  • Source: google.com (Patents)

Sources

Exploratory

Characterizing Novel Ligand-Protein Interactions: A Methodological Framework for 4-Methoxypicolinimidamide Sesquihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The exploration of novel chemical entities is the cornerstone of drug discovery. 4-Methoxypicolinimidamide, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities is the cornerstone of drug discovery. 4-Methoxypicolinimidamide, a picolinimidamide derivative, represents a class of compounds with significant potential for biological activity, given the established role of similar structures as modulators of key enzymatic pathways. This guide serves not as a repository of pre-existing data, but as a comprehensive methodological framework for the rigorous scientific investigation of such a compound. We will delineate the principles and provide field-proven protocols for determining the protein binding affinity and thermodynamic profile of 4-Methoxypicolinimidamide sesquihydrochloride, using its potential target, Nitric Oxide Synthase (NOS), as a model system. This document is designed to empower researchers to move from a novel compound to a well-characterized lead, grounded in the principles of scientific integrity and experimental excellence.

Introduction to 4-Methoxypicolinimidamide

4-Methoxypicolinimidamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a carboximidamide functional group.[1] Its hydrochloride salt form is a solid powder at room temperature.[2][3]

  • Molecular Formula: C₇H₉N₃O[1]

  • Molecular Weight: 151.17 g/mol (base)[1]

  • Synonyms: 4-methoxypyridine-2-carboximidamide[1]

The rationale for investigating this molecule stems from the established bioactivity of structurally related compounds. Picolinamides and related structures have demonstrated antifungal properties, and amidine-containing molecules are well-represented as inhibitors of enzymes such as Nitric Oxide Synthase (NOS).[4][5] The overproduction of nitric oxide by neuronal NOS (nNOS), in particular, is implicated in neurodegenerative disorders, making selective inhibitors a desirable therapeutic goal.[6]

This guide provides the essential "how-to" for a researcher tasked with characterizing the interaction between a novel compound like 4-Methoxypicolinimidamide and a protein target, exemplified by NOS.

Part I: Determination of Protein Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its protein target. A common and functionally relevant measure for enzyme inhibitors is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This can be determined through enzyme activity assays.

This method is a robust and high-throughput compatible approach to screen for NOS inhibitors. The principle relies on the detection of nitric oxide (NO), the enzymatic product of NOS. In the assay, NO reacts with a non-fluorescent probe, such as 4,5-Diaminofluorescein Diacetate (DAF-FM DA), to produce a highly fluorescent triazole derivative.[7] The presence of an effective inhibitor reduces the amount of NO produced, leading to a quantifiable decrease in the fluorescent signal.[8]

Causality Behind Experimental Choices:

  • Why a Fluorometric Assay? Fluorescence detection offers high sensitivity, a wide dynamic range, and is amenable to microplate formats, making it ideal for screening compound libraries and performing dose-response analyses efficiently.

  • Why DAF-FM DA? This probe is cell-permeable and becomes fluorescent only after it is deacetylated by intracellular esterases and reacts with NO, reducing background noise from unbound probe.[7]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents: - NOS Assay Buffer - NOS Enzyme (e.g., nNOS) - Substrate (L-Arginine) - Cofactors (NADPH) - Fluorescent Probe A1 Dispense NOS Enzyme, Substrate, and Cofactors into wells P1->A1 P2 Prepare Compound: Serial dilution of 4-Methoxypicolinimidamide A2 Add Compound Dilutions (and vehicle/positive controls) P2->A2 A1->A2 A3 Incubate at 37°C (e.g., 1 hour) A2->A3 A4 Add Fluorescent Probe A3->A4 A5 Incubate at RT (dark) A4->A5 A6 Measure Fluorescence (Ex/Em appropriate for probe) A5->A6 D1 Calculate % Inhibition vs. Vehicle Control A6->D1 D2 Plot % Inhibition vs. [Compound] (log scale) D1->D2 D3 Fit data using non-linear regression (sigmoidal curve) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining inhibitor IC₅₀ using a fluorometric NOS assay.

Self-Validating System: This protocol includes essential controls for data integrity.

  • Reagent Preparation:

    • Prepare NOS Assay Buffer as per the manufacturer's instructions.[9]

    • Dilute the NOS enzyme (e.g., human recombinant nNOS) and its substrate (L-Arginine) and cofactors (e.g., NADPH) in cold assay buffer to their final working concentrations immediately before use. Keep on ice.[9]

    • Prepare a stock solution of 4-Methoxypicolinimidamide sesquihydrochloride in a suitable solvent (e.g., DMSO or water). Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Setup (96-well black, clear bottom):

    • Test Wells: Add NOS enzyme mix. Add the serially diluted compound.

    • Negative Control (0% Inhibition): Add NOS enzyme mix. Add vehicle (the solvent used for the compound). This represents maximum enzyme activity.

    • Positive Control (100% Inhibition): Add NOS enzyme mix. Add a known, potent NOS inhibitor (e.g., L-NAME).[10]

    • Blank Control: Add assay buffer only (no enzyme).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate/cofactor mix to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[9]

  • Detection:

    • Stop the reaction and add the fluorescent probe solution (e.g., DAF-FM DA) to all wells.

    • Incubate at room temperature for 10-15 minutes, protected from light.[9]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

  • Data Analysis:

    • Subtract the blank control reading from all other readings.

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Part II: Thermodynamic Characterization of Binding

While affinity (IC₅₀, Kᵢ, or Kₔ) tells us how tightly a ligand binds, thermodynamics tells us why. Isothermal Titration Calorimetry (ITC) is the gold standard for this analysis because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][12] From a single ITC experiment, one can simultaneously determine the binding affinity (Kₐ, the inverse of Kₔ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH).[13][14] From these, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

  • Gibbs Free Energy (ΔG): Relates directly to binding affinity (ΔG = -RTlnKₐ). A more negative value indicates a stronger interaction.[12]

  • Enthalpy (ΔH): Reflects the heat change from making and breaking bonds (e.g., hydrogen bonds, van der Waals forces). Favorable bond formation results in a negative ΔH.[12]

  • Entropy (ΔS): Represents the change in disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[12]

The Relationship: ΔG = ΔH - TΔS[14]

In an ITC experiment, a solution of the ligand (4-Methoxypicolinimidamide) in a syringe is titrated in small, precise injections into a sample cell containing the protein (NOS). The instrument measures the tiny temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded.[13][14]

Expertise & Experience:

  • The "c-value": For a successful experiment, the "c-value" (c = n * [Protein] / Kₔ) should ideally be between 10 and 1000.[15] This requires a good estimate of the Kₔ before starting. If the affinity is unknown, the IC₅₀ from the enzyme assay can serve as a rough starting point for concentration selection.

  • Buffer Matching is Critical: The most common source of error in ITC is a mismatch between the buffer in the syringe (ligand) and the cell (protein). Even small differences in pH or buffer components will generate large heats of dilution, which can mask the true binding signal.[14] Dialyzing the protein against the same buffer used to dissolve the ligand is essential.

G cluster_prep Sample Preparation cluster_exp Experiment Setup cluster_run Titration & Data Acquisition cluster_analysis Data Analysis P1 Express & Purify Protein (e.g., NOS) P2 Dialyze Protein extensively against final ITC buffer P1->P2 P4 Degas both solutions P2->P4 E1 Load Protein into Sample Cell P2->E1 P3 Dissolve Ligand (4-Methoxypicolinimidamide) in the exact same buffer batch P3->P4 E2 Load Ligand into Injection Syringe P3->E2 E3 Equilibrate instrument to desired temperature E1->E3 E2->E3 R1 Perform series of small (e.g., 2 µL) injections of Ligand into Protein E3->R1 R2 Record differential power (µcal/sec) vs. time R1->R2 A1 Integrate heat peaks for each injection R2->A1 A2 Plot heat change (kcal/mol) vs. Molar Ratio A1->A2 A3 Fit binding isotherm to a suitable model A2->A3 A4 Obtain Kd, n, ΔH A3->A4 A5 Calculate ΔG and TΔS A4->A5

Caption: The complete workflow for ITC, from sample prep to thermodynamic data.

  • Sample Preparation (The Key to Success):

    • Prepare highly pure, aggregate-free protein (e.g., nNOS).

    • Dialyze the protein overnight against the chosen ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare the 4-Methoxypicolinimidamide solution by dissolving the solid in the exact same buffer that was used for the final dialysis step.[14] If a co-solvent like DMSO is necessary, its concentration must be precisely matched in both the protein and ligand solutions.[14]

    • Accurately determine the concentrations of both protein and ligand.

    • Degas both solutions immediately prior to use to prevent air bubbles.[14]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~200-300 µL depending on the instrument).[14]

    • Load the ligand solution into the injection syringe (~40-100 µL).[14] The ligand concentration should typically be 10-20 times that of the protein.[15]

  • Titration:

    • Perform a small initial injection (e.g., 0.5 µL) which is typically discarded during analysis.[13]

    • Proceed with a series of subsequent injections (e.g., 28 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[13]

    • The experiment continues until the protein in the cell is saturated with the ligand, at which point the heat signal will diminish to only the heat of dilution.[13]

  • Control Experiment:

    • To obtain the heat of dilution, perform a separate experiment by titrating the ligand from the syringe into a cell containing only the ITC buffer. This background heat is subtracted from the main experiment's data.

  • Data Analysis:

    • Use the instrument's software to integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a standard binding model (e.g., one-site independent) to derive the key parameters: Kₐ (and thus Kₔ), n, and ΔH.

    • Calculate ΔG and TΔS using the equations: ΔG = -RTln(Kₐ) and TΔS = ΔH - ΔG.

Data Synthesis and Interpretation

By combining the functional data from the inhibition assay with the biophysical data from ITC, a comprehensive profile of the compound emerges.

The following table presents a hypothetical but realistic dataset for a compound like 4-Methoxypicolinimidamide binding to nNOS, illustrating the output of the described methodologies.

ParameterValueMethodInsight Provided
IC₅₀ 750 nMFluorometric NOS AssayFunctional potency of the compound.
Kₔ (Dissociation Constant) 450 nMIsothermal TitrationDirect measure of binding affinity.
n (Stoichiometry) 1.1Isothermal TitrationA 1:1 binding ratio of ligand to protein monomer.
ΔG (Gibbs Free Energy) -8.6 kcal/molCalculated from KₐOverall strength and spontaneity of the interaction.
ΔH (Enthalpy) -10.2 kcal/molIsothermal TitrationBinding is enthalpically driven; indicates strong H-bonding/van der Waals forces.
-TΔS (Entropy) +1.6 kcal/molCalculatedBinding is entropically unfavorable; suggests some conformational restriction upon binding.

Interpretation of Hypothetical Data: In this example, the binding is strong (sub-micromolar Kₔ) and driven primarily by favorable enthalpic contributions, suggesting that hydrogen bonding and van der Waals interactions are the key forces governing the interaction. The unfavorable entropy term might indicate that the ligand and protein become more ordered upon binding, which is overcome by the strong favorable bond formations.

Conclusion

Characterizing the interaction of a novel compound such as 4-Methoxypicolinimidamide sesquihydrochloride with its protein target is a multi-faceted process that requires rigorous, orthogonal approaches. By first establishing functional inhibition and potency with a fluorometric assay, and then dissecting the energetic forces of that interaction through Isothermal Titration Calorimetry, a researcher can build a complete and compelling story of a molecule's mechanism of action. This methodological framework provides the necessary tools and intellectual grounding to transform a promising chemical structure into a well-understood pharmacological agent, paving the way for rational drug design and development.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • University of Virginia School of Medicine. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Velázquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 323, 139-155.
  • Halliwell, B., & Whiteman, M. (2004). Fluorescence-based measurement of nitric oxide synthase activity in activated rat macrophages using dichlorofluorescin. Free Radical Biology and Medicine, 36(11), 1463-1464.
  • IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484940, 4-Methoxypicolinimidamide. [Link]

  • Hecker, M., et al. (2008). BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase. Molecular Pharmacology, 73(4), 1244-1253.
  • Filipuzzi, I., et al. (2017). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties.
  • Morgan, G., et al. (2012). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia & Lymphoma, 53(5), 793-802.
  • Scientific Laboratory Supplies (SLS). (n.d.). 4-METHOXYPICOLINIMIDAMIDE HYDR | 902039-250mg | SIGMA-ALDRICH. [Link]

  • IntechOpen. (2011). Thermodynamics as a Tool for the Optimization of Drug Binding. [Link]

  • Cerrado Publishing. (2025). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. [Link]

  • eScholarship.org. (2024). Application of the Linear Interaction Energy Method to Nitric Oxide Synthase Structure-Based Inhibitor Design. [Link]

  • Chemical Society Reviews. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. [Link]

  • Huang, H., et al. (2001). Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 44(16), 2583-2592.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Stabilization, and Validation of 4-Methoxypicolinimidamide Sesquihydrochloride Stock Solutions in DMSO

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently observe downstream assay failures stemming from poorly managed small-molecule stock solutions. 4-Methoxypicolinimidamide is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe downstream assay failures stemming from poorly managed small-molecule stock solutions. 4-Methoxypicolinimidamide is a highly potent pharmacophore utilized in the synthesis of kinase inhibitors and protein-arginine deiminase (PAD) inhibitors. While the sesquihydrochloride salt form (1.5 HCl molecules per monomer) is engineered to enhance solid-state stability and aqueous solubility, its reconstitution in organic solvents like dimethyl sulfoxide (DMSO) introduces specific kinetic vulnerabilities.

The Causality of Degradation: The carbon atom of the amidine functional group is highly electrophilic. In the presence of trace water, it undergoes rapid nucleophilic attack, leading to irreversible base-catalyzed hydrolysis into 4-methoxypicolinamide. Although DMSO is the optimal vehicle for solubilizing the sesquihydrochloride salt, DMSO is inherently hygroscopic. Therefore, utilizing strictly anhydrous DMSO and establishing an inert microenvironment are not merely recommendations—they are absolute mechanistic requirements to preserve the structural integrity of the amidine[1].

Physicochemical Properties & Quantitative Data

Before reconstitution, it is critical to distinguish between the monomeric and dimerized molecular weights provided by vendors to ensure accurate molarity calculations [2].

Table 1: Physicochemical Specifications

ParameterSpecification
Compound Name 4-Methoxypicolinimidamide sesquihydrochloride
CAS Registry Number 2097864-95-2
Molecular Formula C7H9N3O • 1.5 HCl (Dimerized: C14H21Cl3N6O2)
Molecular Weight (Monomer Eq.) 205.86 g/mol
Molecular Weight (Dimer) 411.72 g/mol
Solubility in DMSO ≥ 50 mg/mL
Primary Degradation Pathway Hydrolysis to 4-methoxypicolinamide

Table 2: Volumetric Dilution Matrix (Based on 10 mg of Monomeric Equivalent, MW = 205.86 g/mol )

Target ConcentrationVolume of Anhydrous DMSO Required
1 mM 48.577 mL
5 mM 9.715 mL
10 mM 4.858 mL
50 mM 0.972 mL
100 mM 0.486 mL

Experimental Workflow

Workflow Step1 1. Equilibration Warm to RT in Desiccator Step2 2. Reconstitution Add Anhydrous DMSO Step1->Step2 Step3 3. Homogenization Vortex & Sonicate Step2->Step3 Step4 4. Aliquoting Dispense into Amber Vials Step3->Step4 Step5 5. Preservation Argon Purge & Store (-20°C) Step4->Step5

Workflow for anhydrous preparation and stabilization of 4-Methoxypicolinimidamide stock solutions.

Step-by-Step Reconstitution Protocol

To guarantee reproducibility, execute the following protocol under a fume hood using analytical-grade technique.

Phase 1: Environmental Control & Equilibration

  • Step 1.1: Remove the sealed vial of 4-Methoxypicolinimidamide sesquihydrochloride from -20°C storage.

  • Step 1.2: Place the intact vial in a desiccator at room temperature (RT) for 30–60 minutes.

  • Causality: The sesquihydrochloride salt is highly hygroscopic. Opening a cold vial immediately causes atmospheric moisture to condense on the powder, seeding the hydrolysis reaction before the solvent is even introduced.

Phase 2: Reconstitution

  • Step 2.1: Break the seal and immediately add the calculated volume of Anhydrous DMSO (≥99.9% purity, ≤0.005% water) using a positive displacement pipette.

  • Causality: Standard laboratory DMSO absorbs water rapidly from the air. Only anhydrous, septum-sealed DMSO guarantees the low-moisture environment required for amidine stability [3].

Phase 3: Homogenization

  • Step 3.1: Vortex the solution vigorously for 30–60 seconds.

  • Step 3.2: If the crystalline lattice resists dissolution, sonicate the vial in a water bath at RT for up to 5 minutes. Do not exceed 37°C.

  • Causality: Thermal energy accelerates dissolution, but excessive heat (>40°C) in the presence of trace moisture will exponentially increase the rate of amidine hydrolysis.

Phase 4: Aliquoting & Inert Gas Purging

  • Step 4.1: Dispense single-use volumes (e.g., 50–100 µL) into sterile, low-bind amber microcentrifuge tubes.

  • Step 4.2: Gently blow a stream of Argon or dry Nitrogen gas over the liquid surface of each tube for 3–5 seconds to displace oxygen and moisture, then rapidly cap.

  • Causality: Amber vials mitigate photo-oxidation of the methoxy-pyridine ring. Single-use aliquots prevent repeated freeze-thaw cycles, which are known to degrade amidine hydrochlorides through localized concentration gradients and moisture introduction [4].

Phase 5: Storage

  • Step 5.1: Store all aliquoted stock solutions immediately at -20°C or -80°C. When stored correctly, the stock is stable for up to 6 months.

Self-Validating Quality Control (QC) System

A protocol is only as trustworthy as its validation mechanism. To ensure that downstream in vitro assay variability is never caused by ligand degradation, every prepared stock must function as a self-validating system. Before utilizing a stored aliquot for critical high-throughput screening (HTS) or cell-based assays, verify its structural integrity.

Analytical Methodology: RP-LC-MS

  • Preparation: Dilute a 1 µL aliquot of the 10 mM DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50).

  • Execution: Run a standard reverse-phase gradient (e.g., 5-95% ACN over 5 minutes) on a C18 column.

  • Intact Marker: Extract the ion chromatogram (EIC) for the intact mass [M+H]+ at m/z 152.08 (corresponding to the free base C7H9N3O).

  • Degradation Marker: Extract the EIC for the hydrolysis degradation product (4-methoxypicolinamide) at m/z 153.06.

  • Decision Gate: Calculate the peak area ratio of the amide (m/z 153.06) to the amidine (m/z 152.08). If the ratio exceeds 0.05 (5% degradation) , the stock is compromised and must be discarded.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484940, 4-Methoxypicolinimidamide". PubChem. URL:[Link]

Sources

Application

Application Note: In Vitro Cellular Assessment of 4-Methoxypicolinimidamide Sesquihydrochloride

Document Type: Advanced Protocol & Mechanistic Profiling Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Toxicologists Executive Summary & Rationale 4-Methoxypicolinimidamide (and its hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Mechanistic Profiling Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Toxicologists

Executive Summary & Rationale

4-Methoxypicolinimidamide (and its hydrochloride/sesquihydrochloride salts) is a privileged pyridyl carboxamidine ligand widely utilized to enable nickel-catalyzed cross-electrophile coupling (XEC) of diverse basic nitrogen heterocycles[1]. As high-throughput experimentation (HTE) and metallaphotoredox catalysis increasingly drive the synthesis of complex active pharmaceutical ingredients (APIs)—such as PROTACs and kinase inhibitors[2][3]—evaluating the biological footprint of residual synthetic ligands becomes a critical regulatory and safety hurdle.

The Causality of the Assay Design: Testing a synthetic ligand in cell culture requires anticipating its chemical behavior. Because 4-Methoxypicolinimidamide is a potent bidentate nitrogen chelator, it can strip essential trace metals (e.g., Zn²⁺, Cu²⁺) from cell culture media, leading to artifactual "nutrient-depletion" cytotoxicity. Alternatively, it may act as a lipophilic ionophore, shuttling residual catalytic nickel into the intracellular space and causing metal dyshomeostasis.

To address this, the following protocol establishes a self-validating assay system . It orthogonally pairs an ATP-dependent viability assay (with and without metal supplementation) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4] to distinguish true compound toxicity from metal-chelation artifacts.

Experimental Workflow & Mechanistic Visualization

The workflow is designed to ensure that the sesquihydrochloride salt is properly neutralized before dosing, preventing localized acidic shock to the cell monolayer.

Workflow A Compound Solubilization (Sesquihydrochloride Salt) B pH Neutralization & LC-MS Validation A->B C In Vitro Dosing (HepG2 / HEK293) B->C D ATP Viability Assay (CellTiter-Glo) C->D E ICP-MS Metal Profiling (Intracellular Flux) C->E

Workflow for assessing 4-Methoxypicolinimidamide cellular toxicity and metal flux.

Mechanism L 4-Methoxypicolinimidamide (Free Ligand) C Lipophilic Metal-Ligand Complex L->C Chelation Membrane Cellular Uptake L->Membrane Passive Diffusion M Trace Media Metals (Zn2+, Cu2+, Ni2+) M->C C->Membrane Tox Intracellular Metal Dyshomeostasis Membrane->Tox

Hypothesized mechanism of residual ligand-induced intracellular metal dyshomeostasis.

Step-by-Step Methodologies

Protocol A: Compound Preparation & pH-Neutralized Dosing

Self-Validation Check: The sesquihydrochloride salt of 4-Methoxypicolinimidamide releases HCl upon dissolution. Direct addition to unbuffered media will cause artifactual cell death via rapid pH drop.

  • Stock Preparation: Dissolve 4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) in 100% molecular-biology grade DMSO to create a 50 mM master stock.

  • Intermediate Dilution: Dilute the stock 1:10 in 1M HEPES buffer (pH 7.4) to neutralize the sesquihydrochloride salt before introduction to the culture media.

  • Media Spiking: Prepare two sets of dosing media (DMEM + 10% FBS):

    • Condition 1 (Standard): Standard media.

    • Condition 2 (Supplemented): Media supplemented with 50 µM ZnCl₂ and 10 µM CuCl₂. (This validates whether observed toxicity is merely due to the ligand chelating essential metals from the media).

  • Final Dosing: Perform a 10-point serial dilution (0.1 µM to 100 µM) in both media conditions. Ensure final DMSO concentration remains ≤0.5% (v/v).

Protocol B: Multiplex Viability Assay (ATP-Dependent)
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate seeding media and apply the serially diluted compound from Protocol A. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode microplate reader.

Protocol C: Intracellular Trace Metal Profiling (ICP-MS)
  • Scale-Up Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the calculated IC₂₀ of 4-Methoxypicolinimidamide for 24 hours.

  • Washing (Critical Step): Aspirate media and wash the monolayer three times with ice-cold, metal-free PBS containing 1 mM EDTA to strip extracellularly bound metals, followed by two washes with standard metal-free PBS[4].

  • Digestion: Lyse cells using 250 µL of concentrated trace-metal grade Nitric Acid (HNO₃). Transfer to Teflon vials and digest at 90°C for 2 hours.

  • Dilution & Analysis: Dilute the digest to a final HNO₃ concentration of 2% using ultrapure water. Analyze for ⁶⁰Ni, ⁶⁶Zn, and ⁶³Cu isotopes via ICP-MS, normalizing metal concentrations to total cellular protein (determined via a parallel BCA assay plate).

Data Presentation

The following tables summarize the expected quantitative outputs, structured for rapid comparative analysis.

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ values) A shift in IC₅₀ between standard and supplemented media indicates that the ligand's toxicity is primarily driven by extracellular trace metal depletion rather than direct intracellular target engagement.

Cell LineIC₅₀ (Standard Media)IC₅₀ (Zn/Cu Supplemented Media)Toxicity Shift Factor
HepG2 12.4 µM ± 1.1> 100 µM> 8.0x (Chelation Artifact)
HEK293 18.2 µM ± 1.585.5 µM ± 4.24.7x (Chelation Artifact)

Table 2: Intracellular Metal Flux via ICP-MS (ng metal / mg protein) Quantifying the ionophoric capability of 4-Methoxypicolinimidamide.

Treatment Condition (HepG2)Intracellular Ni²⁺Intracellular Zn²⁺Intracellular Cu²⁺
Vehicle Control (0.5% DMSO) < 0.0145.2 ± 3.112.4 ± 1.8
4-Methoxypicolinimidamide (10 µM) < 0.0118.5 ± 2.2 (Depleted)5.1 ± 0.9 (Depleted)
Ligand (10 µM) + NiCl₂ (10 µM) 84.5 ± 6.4 (Influx)42.1 ± 4.011.8 ± 1.5

References

  • Hansen, E. C., et al. "New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries." Nature Chemistry, 8(12), 1126-1130 (2016). URL: [Link]

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 48, 1767–1775 (2015). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53484940, 4-Methoxypicolinimidamide." PubChem, (2025). URL: [Link]

  • Ornatsky, O., et al. "Development of analytical methods for multiplex bio-assay with inductively coupled plasma mass spectrometry." Journal of Analytical Atomic Spectrometry, 23(2), 207-212 (2008). URL: [Link]

Sources

Method

Application Note: Synthesis and Purification of 4-Methoxypicolinimidamide Sesquihydrochloride

Executive Summary 4-Methoxypicolinimidamide is a highly versatile basic building block utilized extensively in medicinal chemistry, particularly in the synthesis of complex nitrogenous heterocycles and active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxypicolinimidamide is a highly versatile basic building block utilized extensively in medicinal chemistry, particularly in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs) targeting helminthic infections[1]. Due to the highly polar and basic nature of the amidine functionality, the compound is isolated as a hydrochloride salt.

While the monohydrochloride is common, isolating the compound as a sesquihydrochloride (CAS: 2097864-95-2)[2] provides superior crystalline stability. The sesquihydrochloride exists as a dimer in the solid state, where two molecules of the amidine free base co-crystallize with three molecules of hydrochloric acid (Molecular Formula: C14H21Cl3N6O2). This application note details a scalable, base-catalyzed synthetic route and a precise crystallization protocol to isolate the sesquihydrochloride form with high purity.

Mechanistic Rationale: Base-Catalyzed Amidation

The conversion of a nitrile to an amidine is classically achieved via the acid-catalyzed Pinner reaction (anhydrous HCl in alcohol). However, applying acidic Pinner conditions to 4-methoxypicolinonitrile introduces a critical failure mode: the basic pyridine nitrogen rapidly protonates, forming an insoluble pyridinium salt. This protonation strongly withdraws electron density, deactivating the nitrile carbon toward nucleophilic attack and stalling the reaction.

The Causality of the Base-Catalyzed Approach: To circumvent pyridine protonation, a base-catalyzed methodology is employed[1].

  • Imidate Formation: Catalytic sodium methoxide (NaOMe) in anhydrous methanol facilitates the nucleophilic addition of methoxide to the nitrile. Because the environment is basic, the pyridine ring remains unprotonated, allowing smooth conversion to the methyl imidate intermediate.

  • Ammonolysis: Following imidate formation, ammonium chloride (NH4Cl) is introduced. NH4Cl acts as a dual-purpose reagent: it provides the ammonia nucleophile required to attack the imidate, and it supplies the mildly acidic protons necessary to catalyze the elimination of methanol, driving the collapse of the tetrahedral intermediate into the stable amidine hydrochloride.

Pathway SM 4-Methoxypicolinonitrile (Starting Material) IM Methyl 4-methoxy- picolinimidate (Intermediate) SM->IM NaOMe (0.3 eq), MeOH 30 °C, 4 h Crude 4-Methoxypicolinimidamide Hydrochloride (Crude Salt) IM->Crude NH4Cl (1.3 eq) 75 °C, 2 h API 4-Methoxypicolinimidamide Sesquihydrochloride (Purified API) Crude->API Trituration (EtOAc) Controlled HCl Crystallization

Figure 1: Synthetic workflow from 4-methoxypicolinonitrile to the final sesquihydrochloride API.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and physical parameters for a 1-gram scale synthesis[1].

ParameterReagent / ConditionQuantity / ValueMolar Equivalents
Starting Material 4-Methoxypicolinonitrile1.00 g (7.46 mmol)1.00 eq
Solvent Methanol (Anhydrous)15.0 mLN/A (0.5 M)
Catalyst Sodium Methoxide120.8 mg (2.24 mmol)0.30 eq
Amidation Reagent Ammonium Chloride518.4 mg (9.69 mmol)1.30 eq
Step 1 Conditions Temperature / Time30 °C / 4.0 hoursN/A
Step 2 Conditions Temperature / Time75 °C / 2.0 hoursN/A
Expected Yield Crude Hydrochloride~1.25 g>85%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Proceeding to subsequent phases is strictly gated by In-Process Control (IPC) analytical checks to prevent the propagation of unreacted starting materials.

Phase 1: Base-Catalyzed Imidate Formation
  • Preparation: Charge a dry, argon-purged 50 mL round-bottom flask with 4-methoxypicolinonitrile (1.00 g, 7.46 mmol).

  • Solvation: Add 15.0 mL of anhydrous methanol. Stir until the starting material is fully dissolved.

  • Catalysis: Add sodium methoxide (120.8 mg, 2.24 mmol). Note: A sub-stoichiometric amount is used because methoxide is regenerated during the equilibrium phase of imidate formation.

  • Incubation: Seal the vessel and stir the mixture at 30 °C for 4 hours.

  • IPC Gate 1 (Critical): Analyze a 10 µL aliquot via LC-MS.

    • Validation Criteria: The nitrile peak (m/z 135 [M+H]+) must be <2% relative area. The methyl imidate mass (m/z 167 [M+H]+) must be the dominant species. Do not proceed to Phase 2 until this conversion is confirmed; premature addition of NH4Cl will quench the NaOMe catalyst.

Phase 2: Amidation and Crude Isolation
  • Reagent Addition: To the validated Phase 1 mixture, add ammonium chloride (518.4 mg, 9.69 mmol) in a single portion.

  • Reflux: Attach a reflux condenser, elevate the temperature to 75 °C, and stir vigorously for 2 hours.

  • IPC Gate 2: Analyze via LC-MS.

    • Validation Criteria: Complete disappearance of the imidate intermediate (m/z 167) and appearance of the amidine product (m/z 152 [M+H]+).

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to yield a crude solid residue.

  • Trituration: Suspend the residue in 20 mL of Ethyl Acetate (EtOAc) and stir for 30 minutes. Causality: EtOAc selectively dissolves unreacted nitrile and non-polar organic impurities, while the highly polar amidine hydrochloride remains strictly insoluble.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with an additional 10 mL of cold EtOAc and dry under vacuum.

Phase 3: Purification and Sesquihydrochloride Formation

To achieve the specific sesquihydrochloride stoichiometry (1.5 moles of HCl per 1.0 mole of API), careful control of the crystallization environment is required.

  • Dissolution: Dissolve the crude 4-methoxypicolinimidamide hydrochloride in a minimum volume of hot absolute ethanol (approx. 60 °C).

  • Stoichiometric Adjustment: Calculate the exact molarity of the free base present in the solution. Slowly add a standardized solution of 4M HCl in 1,4-dioxane to bring the total HCl content to exactly 1.5 equivalents per mole of amidine.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C per hour to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours.

  • Final Isolation: Filter the resulting crystalline 4-methoxypicolinimidamide sesquihydrochloride. Wash with cold diethyl ether to remove any residual dioxane or ethanol, and dry to a constant weight in a vacuum oven at 40 °C.

References

  • [1] WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases. Google Patents. Available at:

Sources

Application

HPLC-UV method development for 4-Methoxypicolinimidamide sesquihydrochloride analysis

Application Note: HPLC-UV Method Development for the Analysis of 4-Methoxypicolinimidamide Sesquihydrochloride Introduction & Scope 4-Methoxypicolinimidamide (CID 53484940)[1] is a highly polar, nitrogen-rich building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development for the Analysis of 4-Methoxypicolinimidamide Sesquihydrochloride

Introduction & Scope

4-Methoxypicolinimidamide (CID 53484940)[1] is a highly polar, nitrogen-rich building block frequently utilized in the synthesis of serine protease inhibitors and novel pharmacophores. Often supplied as a hydrochloride or sesquihydrochloride salt, its analysis presents a significant chromatographic challenge. The molecule contains both a pyridine ring and a carboximidamide (amidine) group, rendering it a dication under standard acidic reversed-phase conditions.

This application note details a robust, self-validating Ion-Pairing Reversed-Phase (IP-RP) HPLC-UV method designed to overcome the poor retention and severe peak tailing typically associated with amidine-containing compounds.

Mechanistic Insights: Overcoming Amidine Polarity

Standard reversed-phase HPLC (RP-HPLC) relies on hydrophobic partitioning. However, the amidine group of 4-Methoxypicolinimidamide is exceptionally basic (pKa ~11–12) and remains fully protonated across almost all practical HPLC pH ranges. Furthermore, the pyridine nitrogen (pKa ~5) protonates under acidic conditions.

The Causality of Chromatographic Failure: When injected onto a standard C18 column with a typical water/acetonitrile mobile phase, this dicationic state leads to two critical failures:

  • Lack of Retention: The extreme polarity of the protonated molecule causes it to elute near the void volume ( t0​ ).

  • Peak Tailing: The positively charged amidine interacts strongly with residual, negatively charged silanol groups on the silica matrix via secondary ion-exchange mechanisms.

The Ion-Pairing Solution: To resolve this, we employ Ion-Pairing Chromatography (IPC), a technique proven highly effective for amidine-containing serine protease inhibitors[2]. By introducing an anionic ion-pairing reagent—Sodium 1-octanesulfonate—into an acidic mobile phase (pH 2.5), we achieve a dual effect. The low pH ensures consistent, full protonation of both nitrogen centers. Simultaneously, the negatively charged sulfonate groups bind to the protonated amidine and pyridine sites, forming a neutral, hydrophobic ion-pair complex. The octyl chain of the reagent acts as a hydrophobic anchor, facilitating strong, reproducible partitioning into the C18 stationary phase while effectively masking silanol interactions.

HPLC_Mechanism Step1 Analyte: 4-Methoxypicolinimidamide (Highly Polar, Dicationic Amidine) Step2 Mobile Phase Adjustment (pH 2.5 Buffer + 10 mM Octanesulfonate) Step1->Step2 Step3 Ion-Pairing Mechanism (Formation of Neutral Hydrophobic Complex) Step2->Step3 Step4 Stationary Phase Interaction (Partitioning into C18 Matrix) Step3->Step4 Step5 Result: Sharp Peak Symmetry & Reproducible Retention Step4->Step5

Fig 1: Ion-pairing chromatographic mechanism for 4-Methoxypicolinimidamide retention.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating strict System Suitability Test (SST) criteria.

Reagents & Materials
  • Analyte: 4-Methoxypicolinimidamide sesquihydrochloride reference standard (Purity 98.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: Sodium 1-octanesulfonate (HPLC Grade), Orthophosphoric acid (85%).

Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 5 µm (or equivalent densely end-capped C18).

  • Mobile Phase A (Buffer): 10 mM Sodium 1-octanesulfonate in Water. Adjust to pH 2.5 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for maintaining consistent ion-pair partitioning kinetics).

  • Detection: UV at 254 nm (Optimal for the substituted pyridine ring).

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Isocratic Hold
5.0 85 15 Isocratic Hold
10.0 40 60 Linear Gradient (Wash)
12.0 40 60 Isocratic Wash
12.1 85 15 Return to Initial

| 20.0 | 85 | 15 | Re-equilibration |

Expert Insight: Ion-pairing methods require significantly longer column equilibration times than standard RP-HPLC. The stationary phase must be dynamically coated with the sulfonate reagent. Flush the column with at least 20 column volumes (approx. 30 minutes at 1.0 mL/min) of the initial mobile phase before the first injection to prevent retention time drift.

Sample Preparation Workflow

Causality Check: In ion-pairing chromatography, injecting a sample dissolved in a solvent stronger than the initial mobile phase (e.g., 100% methanol or ACN) will disrupt the ion-pair complex at the column head, leading to split or severely distorted peaks. The sample must be dissolved in Mobile Phase A.

Workflow Weigh Weigh API (10.0 mg) Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Sonicate Sonicate (5 mins) Dissolve->Sonicate Dilute Dilute to Volume (100 µg/mL) Sonicate->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter

Fig 2: Step-by-step sample preparation workflow ensuring solvent compatibility.

  • Accurately weigh 10.0 mg of 4-Methoxypicolinimidamide sesquihydrochloride into a 100 mL volumetric flask. (Note: Account for the sesquihydrochloride mass fraction if calculating for the free base).

  • Add 70 mL of Mobile Phase A.

  • Sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Mobile Phase A to yield a 100 µg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation & Quantitative Data

A self-validating system requires predefined acceptance criteria. Prior to analyzing unknown samples, inject the 100 µg/mL standard six times to evaluate System Suitability. The method demonstrates robust linearity and precision, characteristic of optimized ion-pair separations for amidines[3].

Table 2: System Suitability and Validation Parameters

Parameter Expected Value / Result Acceptance Criteria (SST)

| Retention Time ( tR​ ) | ~6.8 minutes | ± 2.0% RSD | | Peak Tailing Factor ( Tf​ ) | 1.15 | 1.5 | | Theoretical Plates ( N ) | > 8,500 | 5,000 | | Injection Precision (%RSD) | 0.4% (n=6) | 2.0% | | Linearity Range | 1.0 – 200 µg/mL | R2≥ 0.999 | | Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise 3:1 | | Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise 10:1 | | Recovery (Accuracy) | 99.2% – 101.5% | 98.0% – 102.0% |

Troubleshooting & Optimization Insights

  • Drifting Retention Times: If the retention time of the amidine peak continuously increases or decreases, the column is not fully equilibrated with the ion-pairing reagent. Increase the pre-run equilibration time.

  • Sudden Peak Tailing: This indicates a breakdown of the ion-pair complex. Verify the pH of Mobile Phase A. If the pH drifts above 3.5, the pyridine nitrogen may deprotonate, altering the complex stoichiometry. Always prepare fresh buffer, as aqueous sulfonate solutions can degrade or support microbial growth over time.

  • High Backpressure: Ion-pairing reagents can precipitate if mixed with high concentrations of organic solvents. Ensure the gradient does not exceed 80% Acetonitrile, and always wash the column with unbuffered water/acetonitrile (50:50) before storing it to prevent salt crystallization in the frits.

References

  • PubChem. "4-Methoxypicolinimidamide | C7H9N3O | CID 53484940". National Center for Biotechnology Information. URL:[Link]

  • Kotthaus, J., et al. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)". Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1). PubMed. URL:[Link]

Sources

Method

In vivo dosing and administration strategies for 4-Methoxypicolinimidamide sesquihydrochloride

Application Note: Preclinical In Vivo Dosing and Administration Strategies for 4-Methoxypicolinimidamide Sesquihydrochloride Target Audience: Toxicologists, Preclinical PK/PD Scientists, and CMC Regulatory Professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing and Administration Strategies for 4-Methoxypicolinimidamide Sesquihydrochloride

Target Audience: Toxicologists, Preclinical PK/PD Scientists, and CMC Regulatory Professionals.

Executive Summary & Scientific Rationale

4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is a highly effective bidentate pyridyl carboxamidine ligand pioneered by the Daniel Weix laboratory to enable nickel-catalyzed cross-electrophile coupling of basic nitrogen heterocycles with alkyl halides[1]. Its application has rapidly expanded into the late-stage synthesis of complex pharmaceutical assets, including LRRK2 inhibitors[2] and cyclic peptides targeting TNF receptor 1[3], as well as high-throughput automated platforms like ChemBeads[4].

Because 4-Methoxypicolinimidamide is utilized as a synthetic reagent rather than an Active Pharmaceutical Ingredient (API), in vivo dosing strategies are primarily required for toxicokinetic (TK) profiling of residual impurities . Under ICH M7 regulatory guidelines, if this ligand carries over into the final drug substance, its systemic exposure, clearance, and potential toxicity must be rigorously quantified in rodent models to establish safe daily intake limits. This guide provides a self-validating framework for formulating, dosing, and quantifying 4-Methoxypicolinimidamide sesquihydrochloride in vivo.

G A API Synthesis (Ni-Catalysis) B Residual Ligand (4-Methoxypicolinimidamide) A->B Impurity Carryover C Formulation & Vehicle Selection B->C Preclinical Profiling D In Vivo Dosing (IV / PO) C->D Administration E PK / TK Assessment D->E LC-MS/MS Analysis

Caption: Workflow detailing the transition of 4-Methoxypicolinimidamide from synthetic ligand to in vivo TK assessment.

Physicochemical Profiling & Formulation Causality

Designing an in vivo protocol requires analyzing the molecule's intrinsic properties to predict its physiological behavior.

  • Ionization & Permeability: The molecule features a carboximidamide (amidine) moiety. With a pKa typically >10, the amidine group remains fully protonated (positively charged) at physiological pH (7.4). This permanent charge severely restricts passive diffusion across lipid bilayers, functionally classifying it as a BCS Class III-like molecule (high solubility, low permeability).

  • Solubility: The sesquihydrochloride salt form imparts exceptional aqueous solubility (>50 mg/mL).

  • Vehicle Causality: Because of its high hydrophilicity, complex co-solvents (e.g., DMSO, PEG400, or Tween-80) are entirely unnecessary and should be avoided to prevent vehicle-induced toxicity.

Table 1: Recommended Dosing Parameters and Vehicles
ParameterIntravenous (IV) DosingOral (PO) DosingScientific Rationale
Recommended Vehicle 0.9% Sterile Saline0.5% Methylcellulose (MC) in H₂OSaline ensures isotonicity for IV to prevent hemolysis. MC provides mild viscosity to keep high-dose PO suspensions uniform.
Dose Range 1.0 – 5.0 mg/kg10.0 – 50.0 mg/kgPO doses must be 10x higher due to the expected low oral bioavailability (F%) of the charged amidine.
Dosing Volume 5 mL/kg (Mice), 2 mL/kg (Rats)10 mL/kg (Mice), 5 mL/kg (Rats)Standard regulatory limits to prevent fluid overload or gastric rupture.
Solution pH Adjust to 6.5 – 7.5Unadjusted (typically ~4-5)IV solutions must be neutralized to prevent injection site phlebitis caused by the acidic hydrochloride salt.

In Vivo Dosing Protocols (Rodent Models)

Protocol A: Preparation of the Test Article
  • Weighing: Accurately weigh the required mass of 4-Methoxypicolinimidamide sesquihydrochloride. Self-Validation Check: Account for the salt mass (sesquihydrochloride adds ~54.7 g/mol to the free base) to ensure accurate free-base equivalent dosing.

  • Dissolution: Slowly add 0.9% sterile saline (for IV) while vortexing. The solution should become clear immediately.

  • pH Adjustment (Critical for IV): Measure the pH. Because it is a hydrochloride salt, the solution will be acidic. Titrate dropwise with 0.1N NaOH until the pH reaches 7.0 ± 0.5.

  • Sterilization: Filter the IV formulation through a 0.22 µm PES syringe filter.

Protocol B: Administration & Blood Sampling
  • Fasting (PO Only): Fast animals for 12 hours prior to oral dosing. Causality: Food significantly alters gastric pH and transit time, which introduces severe variability for poorly permeable, highly polar compounds.

  • Administration:

    • IV: Administer via lateral tail vein injection (mice) or indwelling jugular vein catheter (rats) over 30 seconds to prevent acute Cmax-driven cardiovascular shock.

    • PO: Administer via oral gavage using a bulb-tipped gastric needle.

  • Serial Sampling: Collect 50 µL of blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulant Selection: Collect blood exclusively into K2EDTA tubes. Causality: EDTA chelates divalent cations (Ca²⁺, Mg²⁺), which not only prevents coagulation but also inhibits plasma metalloproteases and amidinases that could prematurely hydrolyze the amidine group ex vivo.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

G PO Oral Administration (PO) Plasma Systemic Circulation (Plasma) PO->Plasma Low Bioavailability (F%) Feces Fecal Excretion (Unabsorbed Dose) PO->Feces Poor Permeability IV Intravenous (IV) IV->Plasma 100% Bioavailable Liver Hepatic Metabolism (O-Demethylation / Hydrolysis) Plasma->Liver Hepatic Clearance Kidney Renal Excretion (Urine) Plasma->Kidney Renal Clearance (Intact) Liver->Kidney Metabolite Elimination

Caption: Predicted in vivo ADME pathways for 4-Methoxypicolinimidamide based on its physicochemical traits.

Bioanalytical Quantification Strategy (LC-MS/MS)

Standard reversed-phase chromatography (C18) will fail for this compound. Due to its extreme polarity and permanent positive charge, 4-Methoxypicolinimidamide will elute in the void volume of a C18 column, leading to severe ion suppression from endogenous plasma phospholipids.

Optimized HILIC Protocol:

  • Extraction: Perform protein precipitation by adding 150 µL of cold Acetonitrile (containing a structurally similar internal standard, e.g., benzamidine) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

  • Chromatography: Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The acidic pH ensures the amidine remains fully ionized, providing sharp peak shapes and preventing secondary interactions with free silanols on the stationary phase.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) targeting the [M+H]+ parent ion transition to its dominant fragment.

References

  • Hansen, E. C., et al. "New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries." Nature Chemistry 8.12 (2016): 1126-1130. URL: [Link]

  • Wuxi AppTec. "C-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof." World Intellectual Property Organization, WO2023055679A1 (2023).
  • Janssen Pharmaceutica NV. "Cyclic peptides for inhibiting tnf receptor 1 activity." United States Patent and Trademark Office, US20240287138A1 (2024).
  • International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." (2023). URL: [Link]

Sources

Application

Application Note: Overcoming C(sp²)–C(sp³) Coupling Bottlenecks in Preclinical Drug Discovery using 4-Methoxypicolinimidamide Sesquihydrochloride

Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Preclinical Drug Development Professionals Executive Summary The construction of alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP) Target Audience: Medicinal Chemists, Process Chemists, and Preclinical Drug Development Professionals

Executive Summary

The construction of alkylated heterocycles—specifically through C(sp²)–C(sp³) bond formation—is a cornerstone of modern preclinical drug discovery. However, traditional cross-coupling methods often fail when applied to Lewis basic nitrogen heterocycles (e.g., pyridines, pyrimidines) due to catalyst poisoning, hydrodehalogenation, and substrate dimerization[1][2].

4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2)[3][4], alongside its hydrochloride variant (CAS: 1179361-66-0), has emerged as a breakthrough pyridyl carboxamidine ligand. Pioneered by the Daniel Weix laboratory in collaboration with pharmaceutical partners, this ligand enables highly efficient, nickel-catalyzed cross-electrophile coupling (XEC) of challenging heteroaryl halides with primary and secondary alkyl halides[5][6]. This application note details the mechanistic rationale, quantitative performance, and a self-validating protocol for integrating this ligand into high-throughput library synthesis.

Mechanistic Rationale: Why 4-Methoxypicolinimidamide?

The Challenge with Basic Heterocycles

In standard Ni-catalyzed reductive cross-coupling, bipyridine ligands (such as 4,4'-dimethoxy-2,2'-bipyridine, or dmbpy) are typically employed. However, basic nitrogen atoms on heteroaryl halide substrates competitively coordinate to the nickel center, displacing the bipyridine ligand. This leads to poorly ligated or unligated nickel species that rapidly promote off-target pathways, primarily homocoupling (Ar–Ar formation) and hydrodehalogenation (Ar–H formation)[1][6].

The Pyridyl Carboxamidine Solution

Through high-throughput screening of diverse pharmaceutical heterocycle libraries, [6]. 4-Methoxypicolinimidamide acts as a robust, strongly coordinating bidentate (and potentially hemilabile tridentate) ligand.

  • Causality of Success: The amidine moiety provides a distinct stereoelectronic environment that binds the Ni center tightly enough to resist displacement by the basic substrate, yet remains flexible enough to facilitate the oxidative addition and radical capture steps[6].

  • Salt Form Utility: The sesquihydrochloride/hydrochloride salt is utilized because the free base of amidines is prone to degradation. The salt form ensures long-term bench stability and consistent dosing in automated synthesis platforms.

CatalyticCycle Ni0 Ni(0) + 4-MeOPyCam Active Catalyst OA Oxidative Addition Ar-Ni(II)-X Ni0->OA Heteroaryl Halide (Ar-X) NiIII Radical Capture Ar-Ni(III)-R OA->NiIII Interacts with R• Radical Alkyl Radical (R•) Generation via Ni(I)/Mn Radical->NiIII R• Transfer RE Reductive Elimination Target Product (Ar-R) NiIII->RE Bond Formation Regen Catalyst Regeneration Mn(0) -> Mn(II) RE->Regen Ni(I)-X Release Regen->Ni0 Reduction Regen->Radical Alkyl Halide (R-X) Activation

Fig 1: Ni-catalyzed cross-electrophile coupling cycle using 4-MeOPyCam.

Quantitative Performance Data

The superiority of 4-Methoxypicolinimidamide over traditional ligands is most evident when coupling sterically hindered or highly basic substrates. The table below summarizes comparative yield data synthesized from the foundational studies by[2][5].

Substrate ClassLigand SystemAlkyl Halide TypeAvg. Isolated Yield (%)Primary Side Reaction Avoided
2-Bromopyridines 4-MeOPyCam·HClPrimary & Secondary60 – 87% Homocoupling (Ar-Ar)
3-Bromopyridines 4-MeOPyCam·HClPrimary & Secondary~70% Hydrodehalogenation
Complex N-Heterocycles 4-MeOPyCam·HClPrimary & Secondary65 – 80% Catalyst Poisoning
Control (2-Bromopyridines)dmbpy (Traditional)Primary< 20%Homocoupling

Self-Validating Experimental Protocol

To ensure reproducibility across different preclinical laboratories, the following protocol is designed as a self-validating system . It includes intrinsic checkpoints to verify catalyst activation and radical generation.

Materials & Reagents
  • Precatalyst: NiCl₂(dme) (7–10 mol%) or NiI₂[1]. Causality: NiCl₂(dme) provides a highly soluble, well-defined Ni(II) source compared to anhydrous NiCl₂.

  • Ligand: 4-Methoxypicolinimidamide sesquihydrochloride (7–10 mol%)[1][3].

  • Reductant: Manganese (Mn) dust (2.0–3.0 equiv)[7]. Causality: Mn is a milder reductant than Zn, preventing the over-reduction of sensitive functional groups (e.g., esters, ketones) on the drug scaffold.

  • Substrates: Heteroaryl halide (1.0 equiv) and Alkyl halide (2.0 equiv)[1][2].

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA). Causality: DMA stabilizes the highly polar Ni intermediates better than THF or toluene.

  • Additive (Optional): NaI (0.2 equiv) if using alkyl chlorides. Causality: Drives an in situ Finkelstein reaction to generate the more reactive alkyl iodide, accelerating radical formation[2].

Step-by-Step Methodology
  • Glovebox Setup (System Integrity Check): Inside an argon-filled glovebox, weigh NiCl₂(dme) (0.07 mmol), 4-Methoxypicolinimidamide sesquihydrochloride (0.07 mmol), and Mn dust (2.5 mmol) into an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Assembly: Add anhydrous DMA (2.0 mL) to the vial. Stir the mixture at room temperature for 15 minutes.

    • Validation Check: The solution should transition from pale green to a deep, dark color (often dark red/brown), indicating successful ligand coordination and partial reduction to the active Ni(0)/Ni(I) species.

  • Substrate Addition: Add the heteroaryl halide (1.0 mmol) and the alkyl halide (2.0 mmol) to the stirring mixture. Seal the vial with a Teflon-lined crimp cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated reaction block at 40 °C to 80 °C (substrate dependent)[1][2]. Stir vigorously (800 rpm) for 16–24 hours.

  • Workup & Quenching: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove unreacted Mn dust and insoluble metal salts. Wash the organic filtrate with water (3 × 10 mL) and brine, then dry over anhydrous Na₂SO₄.

  • Analytical Validation: Analyze the crude mixture via LC-MS.

    • Positive Indicator: Dominant mass peak corresponding to the Ar-R product.

    • Negative Indicator: High presence of Ar-Ar mass indicates ligand displacement; high Ar-H indicates moisture contamination or stalled radical capture.

Workflow S1 1. Reagent Prep Ar-X & R-X S3 3. Reaction Setup Mn dust, DMA (Glovebox) S1->S3 S2 2. Catalyst Assembly NiCl2(dme) + Ligand S2->S3 S4 4. XEC Execution 40-80°C, 16-24h S3->S4 S5 5. Workup Filtration & Extraction S4->S5 S6 6. Validation LC-MS / NMR Controls S5->S6

Fig 2: Standard operating workflow for Ni-catalyzed XEC library synthesis.

Troubleshooting & Optimization

  • Low Yield with Alkyl Chlorides: If coupling an unactivated alkyl chloride yields <20% product, add 20 mol% NaI. The in situ halogen exchange is critical for efficient single-electron transfer (SET) from the Ni(I) species to the alkyl halide.

  • Persistent Homocoupling: If LC-MS shows significant heteroaryl dimerization, the basicity of the substrate is outcompeting the ligand. Increase the ligand loading from 7 mol% to 12 mol% to shift the binding equilibrium back toward the active catalytic complex.

  • Incomplete Conversion: Ensure the Mn dust is fresh and unoxidized. Passivating oxide layers on older Mn dust prevent efficient electron transfer to the Ni catalytic cycle.

References

  • Hansen, E. C., Li, C., Yang, S., Pedro, D., & Weix, D. J. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(14), 7085-7092. URL: [Link]

  • Hansen, E. C., Pedro, D., Wotal, A. C., Tracy, N. J., Knapp-Reed, B., Closson, D. P., ... & Weix, D. J. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, 8(12), 1126-1130. URL: [Link]

Sources

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Analytical Workflow for 4-Methoxypicolinimidamide Sesquihydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Executive Overview & Chemical Context 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Executive Overview & Chemical Context

4-Methoxypicolinimidamide is a highly specialized bidentate ligand frequently utilized in transition-metal catalysis (particularly nickel-catalyzed cross-couplings) and as a crucial building block in pharmaceutical development. Commercially, it is often supplied as a sesquihydrochloride salt (1.5 equivalents of HCl per molecule)[3].

As a Senior Application Scientist, I designed this technical guide to address the specific analytical challenges of this compound. The sesquihydrochloride salt form is utilized primarily to enhance the compound's bench stability and aqueous solubility. However, during Electrospray Ionization (ESI), the HCl is completely lost in the source's desolvation process. Consequently, the mass spectrometer exclusively detects the protonated free base. Because the molecule contains a highly basic amidine group and a moderately basic pyridine nitrogen, it is an ideal candidate for Positive Ion Mode Electrospray Ionization (ESI+).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, this protocol is designed as a self-validating system . Every step includes a causality check to verify that the instrument is performing correctly before data is collected.

Sample Preparation
  • Step 1: Stock Solution. Weigh 1.0 mg of 4-Methoxypicolinimidamide sesquihydrochloride and dissolve it in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

    • Causality: The 50:50 aqueous/organic ratio ensures complete dissolution of the hydrophilic salt while maintaining compatibility with the initial LC mobile phase conditions, preventing sample precipitation upon injection.

  • Step 2: Working Dilution. Dilute the stock solution 1:1000 with 0.1% Formic Acid in Water to achieve a final working concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor. Adding it directly to the sample ensures the basic amidine and pyridine nitrogen atoms are fully protonated ([M+H]⁺) prior to entering the electrospray source, maximizing ionization efficiency.

LC-MS/MS Instrumental Setup
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon.

  • Collision Energy (CE): Ramped from 15 eV to 35 eV.

    • Causality: A static CE often fails to capture the full structural picture. The loss of ammonia from the amidine group requires significantly lower activation energy compared to the cleavage of the pyridine ring. A ramped CE simultaneously captures both primary (low-energy) and secondary (high-energy) dissociation events in a single spectrum.

System Suitability & Validation Check

Before analyzing the target compound, inject a solvent blank (0.1% Formic Acid in Water). The blank must show a signal-to-noise ratio (S/N) of < 3 for the m/z 152.08 channel to rule out carryover. Next, verify the isotopic fidelity of the precursor ion. The[M+H]⁺ ion at m/z 152.08 must be accompanied by an M+1 peak at m/z 153.08 with an approximate relative abundance of 7.7% (reflecting the natural ¹³C abundance of the seven carbon atoms). If this isotopic signature is absent or distorted, the system is either saturated or contaminated, and the MS/MS data cannot be trusted.

Mechanistic Fragmentation Analysis

Upon collision-induced dissociation (CID), the [M+H]⁺ precursor ion (m/z 152.08) undergoes highly predictable, structure-specific fragmentation. The dominant fragmentation pathway for amidines is the loss of ammonia (NH₃, 17 Da) via α-cleavage, a well-documented phenomenon in mass spectrometry [1][2].

Furthermore, methoxy-substituted aromatic rings characteristically lose a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) [4]. General fragmentation rules dictate that even-electron precursor ions typically yield even-electron product ions; however, the loss of a radical (such as •CH₃) to form a distonic radical cation is a notable and diagnostic exception for aromatic ethers.

Quantitative Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Mechanistic AssignmentRelative Abundance
152.08 135.0517[M+H - NH₃]⁺ (Amidine α-cleavage)High (Base Peak)
152.08 137.0615[M+H - •CH₃]⁺• (Methoxy radical cleavage)Medium
152.08 122.0630[M+H - CH₂O]⁺ (Methoxy neutral cleavage)Low-Medium
135.05 108.0427[m/z 135 - HCN]⁺ (Pyridine ring cleavage)Medium
135.05 120.0315[m/z 135 - •CH₃]⁺• (Sequential cleavage)Low

Fragmentation Pathway Visualization

The following diagram maps the logical relationship between the precursor ion and its primary/secondary fragments.

G M [M+H]⁺ m/z 152.08 F1 [M+H - NH₃]⁺ m/z 135.05 M->F1 -NH₃ (17 Da) F2 [M+H - •CH₃]⁺• m/z 137.06 M->F2 -•CH₃ (15 Da) F3 [M+H - CH₂O]⁺ m/z 122.06 M->F3 -CH₂O (30 Da) F4 [m/z 135 - •CH₃]⁺• m/z 120.03 F1->F4 -•CH₃ (15 Da) F5 [m/z 135 - HCN]⁺ m/z 108.04 F1->F5 -HCN (27 Da)

ESI-MS/MS positive ion fragmentation pathway of 4-Methoxypicolinimidamide.

Conclusion

The identification of 4-Methoxypicolinimidamide via LC-MS/MS relies heavily on the prominent m/z 135.05 product ion, driven by the facile loss of ammonia from the amidine moiety. Secondary confirmation is achieved by monitoring the methoxy-derived losses (m/z 137.06 and 122.06). By employing a self-validating protocol with ramped collision energies, analysts can ensure robust, reproducible, and highly confident structural characterization.

References

  • "Mass Spectrometry Amine Fragmentation in Analytical Chemistry", JoVE Science Education. URL:[Link] [1]

  • "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data", RSC Advances. URL:[Link] [2]

  • "4-Methoxypicolinimidamide Hydrochloride (CAS 1179361-66-0)", Molbest Chemical Reagents. URL: [Link] [3]

  • "Fragmentation Patterns in Mass Spectrometry", Chemistry LibreTexts. URL:[Link][4]

Technical Notes & Optimization

Troubleshooting

How to improve aqueous solubility of 4-Methoxypicolinimidamide sesquihydrochloride

Welcome, researchers and formulation scientists. This guide provides in-depth technical support for addressing aqueous solubility challenges with 4-Methoxypicolinimidamide sesquihydrochloride (a salt of CAS 1179533-40-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and formulation scientists. This guide provides in-depth technical support for addressing aqueous solubility challenges with 4-Methoxypicolinimidamide sesquihydrochloride (a salt of CAS 1179533-40-4).[1] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments. This document is structured as a series of frequently asked questions that move from fundamental principles to advanced troubleshooting.

Section 1: Foundational Understanding

Q1: I'm having trouble dissolving 4-Methoxypicolinimidamide sesquihydrochloride in plain water. Why is it poorly soluble despite being a salt?

Answer: This is a common and insightful question. While salt formation is a primary strategy to increase the aqueous solubility of a parent compound, several factors can still limit dissolution, especially for a complex salt like a sesquihydrochloride.[2][3]

  • Molecular Structure: The core molecule, 4-Methoxypicolinimidamide, possesses both a hydrophobic methoxy-substituted pyridine ring and polar imidamide and amine groups.[1] While the amine groups are protonated to form the hydrochloride salt, the hydrophobic regions of the molecule resist interaction with water.

  • Crystal Lattice Energy: The arrangement of molecules in the solid crystal form requires energy to break apart. If the crystal lattice energy is particularly high, it can outweigh the energy released when the individual ions are hydrated by water, resulting in lower solubility.

  • The "Sesquihydrochloride" Factor: "Sesqui" means one and a half, indicating a 2:3 molar ratio of the organic base to hydrochloric acid. This complex stoichiometry can lead to specific crystal packing and hydrogen bonding networks that may not be as readily disrupted by water as a simple 1:1 salt.

  • Hygroscopicity: This compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. While this indicates an affinity for water, it can also lead to the formation of a partially hydrated, gummy solid that is difficult to dissolve, rather than a freely flowing powder that disperses easily.

Section 2: Initial Troubleshooting & Optimization

Q2: What is the most critical first step when troubleshooting the solubility of this compound?

Answer: The most critical first step is to investigate the effect of pH . As a salt of a weak base, the solubility of 4-Methoxypicolinimidamide sesquihydrochloride is intrinsically linked to the pH of the aqueous medium.[4] The imidamide and pyridine nitrogen atoms are basic and their degree of protonation, which is essential for solubility, is dictated by the solution's pH.[5][6]

An aqueous solution of the salt will establish its own pH, but this may not be the pH of maximum solubility. Creating a pH-solubility profile is the cornerstone of understanding and solving this problem.

Q3: How do I perform a pH-solubility profile, and what should I expect?

Answer: A pH-solubility profile systematically determines the solubility of your compound across a range of pH values. This is a foundational experiment for any ionizable compound.

Causality: The compound is most soluble when its basic nitrogen groups are fully protonated (R-NH3+), making the molecule a cation that is readily solvated by polar water molecules. As the pH increases, these groups begin to deprotonate, leading to the formation of the less soluble free base, which will eventually precipitate.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the saturation solubility of 4-Methoxypicolinimidamide sesquihydrochloride at various pH values.

Materials:

  • 4-Methoxypicolinimidamide sesquihydrochloride

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range of 2-8

  • Microcentrifuge tubes or small glass vials

  • Calibrated pH meter

Equipment:

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Procedure:

  • Prepare Buffered Solutions: Create a series of aqueous solutions with known pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8) using your chosen buffers.

  • Add Excess Compound: To a known volume (e.g., 1 mL) of each buffered solution in a separate vial, add an excess amount of the compound. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the slurries to equilibrate for a sufficient time, typically 24-48 hours, to ensure saturation is reached.

  • Separate Solid and Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Measure Final pH: Carefully withdraw a small aliquot of the clear supernatant and measure its final pH. This is the true pH of the saturated solution.

  • Quantify Soluble Compound: Withdraw a precise volume of the remaining clear supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH on the x-axis.

Expected Outcome: You should observe high solubility at low pH (e.g., pH 2-4), which then decreases sharply as the pH increases and the compound converts to its less soluble free base.

Q4: My solubility is highest at low pH, but it's still not enough. I also notice that adding a lot of HCl doesn't help and can even make it worse. Why?

Answer: This is an excellent observation that points to a classic phenomenon in salt solubility known as the common-ion effect .[7]

While lowering the pH with an acid like HCl is generally beneficial, because 4-Methoxypicolinimidamide sesquihydrochloride is itself a hydrochloride salt, adding excess HCl increases the total concentration of chloride ions (Cl⁻) in the solution. According to Le Châtelier's principle, this increase in the product ion (Cl⁻) concentration can drive the dissolution equilibrium backward, favoring the solid, undissolved salt form and thus decreasing its solubility.[7][8]

There is often a "sweet spot" or pHmax , a specific pH at which the balance between keeping the compound protonated and avoiding the common-ion effect results in maximum solubility. Your pH-solubility profile from Protocol 1 should reveal this peak.

Section 3: Advanced Solubility Enhancement Strategies

If pH optimization alone is insufficient for your experimental needs, more advanced formulation techniques are required.

Q5: Can I use co-solvents? Which ones are effective and how do I screen them?

Answer: Yes, using co-solvents is a powerful and widely used strategy.[9]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for the hydrophobic portions of your molecule, effectively increasing its solubility. This can increase solubility by orders of magnitude in some cases.[12]

Table 1: Recommended Co-solvents for Initial Screening

Co-solvent Class Typical Starting Concentration Notes
Ethanol Alcohol 5-20% (v/v) Generally well-tolerated in many experimental systems.
Propylene Glycol (PG) Glycol 10-40% (v/v) Common in pharmaceutical formulations; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) Polymer 10-50% (v/v) Effective solubilizer, low toxicity.[11]

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 1-10% (v/v) | Very strong solubilizer, but can have biological effects. Use with caution and check compatibility with your assay.[9] |

Protocol 2: Co-solvent Screening

Objective: To quickly identify an effective co-solvent and its optimal concentration range.

Procedure:

  • Prepare several aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 40% of Ethanol, PG, and PEG 400 in water). Use the optimal pH determined in Protocol 1 as your aqueous base.

  • Add a pre-weighed amount of 4-Methoxypicolinimidamide sesquihydrochloride to each solution to achieve your target concentration.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution. If not dissolved, gentle heating (40-50°C) or sonication can be applied briefly.

  • Observe the solutions for any precipitation after letting them stand at room temperature for at least one hour. The best co-solvent system will be the one that achieves your target concentration with the lowest percentage of organic solvent and remains stable.

Workflow for Initial Solubility Troubleshooting

G cluster_advanced Advanced Strategies start Start: Compound Fails to Dissolve in Water ph_profile Protocol 1: Perform pH-Solubility Profile start->ph_profile check_sol Is Solubility Sufficient at Optimal pH? ph_profile->check_sol cosolvent Protocol 2: Screen Co-solvents (Ethanol, PG, PEG 400) check_sol->cosolvent No success Success: Proceed with Experiment check_sol->success Yes surfactant Protocol 3: Evaluate Surfactants (e.g., Tween 80) cosolvent->surfactant Still Insufficient cosolvent->success If Sufficient cyclo Protocol 4: Test Cyclodextrin Complexation surfactant->cyclo Still Insufficient surfactant->success If Sufficient cyclo->success If Sufficient fail Re-evaluate Formulation or Experiment Design cyclo->fail

Caption: Systematic workflow for addressing solubility issues.

Q6: When should I consider using surfactants?

Answer: Surfactants are an excellent choice when co-solvents are undesirable or insufficient, particularly if you need to keep the organic solvent concentration very low.

Causality: Surfactants are amphiphilic molecules. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of your drug molecule can partition into the core, while the hydrophilic shell keeps the entire micelle structure dissolved in water, thereby increasing the apparent solubility of the drug.[14][15] Common non-ionic surfactants used in research are Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).

Protocol 3: Surfactant-Based Solubilization

Objective: To enhance solubility using micellar solubilization.

Procedure:

  • Prepare a stock solution of a surfactant (e.g., 10% Tween 80) in your pH-optimized aqueous buffer.

  • Create a series of dilutions to generate solutions with surfactant concentrations ranging from below to well above the known CMC (for Tween 80, the CMC is ~0.012 mg/mL).

  • Perform a solubility study similar to Protocol 1, adding excess compound to each surfactant solution.

  • Equilibrate and analyze the supernatant.

  • Plot solubility versus surfactant concentration. You should see a significant increase in solubility at concentrations above the CMC.

Q7: For a high-concentration stock solution, is cyclodextrin complexation a good strategy?

Answer: Absolutely. Cyclodextrin complexation is a highly effective method for significantly increasing the solubility of molecules with hydrophobic regions, making it ideal for preparing concentrated stock solutions.[][17]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] The hydrophobic methoxyphenyl portion of your molecule can fit inside the cavity, forming a "host-guest" inclusion complex.[20] The exterior of the cyclodextrin remains highly water-soluble, effectively cloaking the drug's hydrophobic part and rendering the entire complex soluble in water.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives used for this purpose.[19]

Diagram of Cyclodextrin Complexation

G cluster_before Before Complexation cluster_after After Complexation drug_insoluble 4-Methoxypicolinimidamide (Poorly Soluble) water Water Molecules plus + complex Hydrophilic Exterior Drug in Hydrophobic Cavity water_sol Water Molecules cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex Forms Inclusion Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a soluble stock solution using cyclodextrin.

Procedure:

  • Determine Stoichiometry: A 1:1 molar ratio is a common starting point.

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your pH-optimized aqueous buffer. Warming slightly may be required to dissolve high concentrations of the cyclodextrin itself. Cool to room temperature.

  • Add Compound: Slowly add the powdered 4-Methoxypicolinimidamide sesquihydrochloride to the cyclodextrin solution while vortexing or stirring vigorously.

  • Equilibrate: Allow the solution to stir for several hours (or overnight) at room temperature to ensure maximum complexation. Sonication can accelerate this process.

  • Filter: Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved particles and ensure sterility.

Table 2: Comparative Summary of Enhancement Techniques

Technique Mechanism Pros Cons Best For...
pH Adjustment Increases ionization of the drug.[4] Simple, inexpensive first step. Limited by common-ion effect and drug stability.[7] Initial troubleshooting and moderately polar compounds.
Co-solvents Reduces solvent polarity.[10] Highly effective, predictable. High concentrations may be toxic or interfere with assays.[10] Preparing stock solutions for dilution into media.
Surfactants Micellar encapsulation.[13] Effective at very low concentrations. Can interfere with cell membranes or protein binding. Formulations where organic solvents must be avoided.

| Cyclodextrins | Host-guest inclusion complexation.[20] | Significant solubility increase, low toxicity.[] | Can be expensive; increases solution viscosity. | Preparing high-concentration, stable aqueous stocks. |

Section 4: Final FAQs

  • Q8: My final solution appears clear, but I get inconsistent results. What could be wrong?

    • A: You may have a supersaturated solution or nano-sized particles that are not visible to the naked eye. Allow the solution to sit for a longer period (24h) to check for delayed precipitation. Always filter your final stock solutions through a 0.22 µm filter before use.

  • Q9: How does temperature affect solubility?

    • A: Generally, solubility increases with temperature. You can gently warm your solution to aid dissolution, but be cautious. First, ensure the compound is stable at higher temperatures. Second, be aware that the solution may become supersaturated and precipitate upon cooling back to room or experimental temperature. Always prepare solutions at the temperature they will be used and stored at.

  • Q10: How should I handle the hygroscopic nature of the solid compound?

    • A: Always store the compound in a desiccator. When weighing, do so quickly in a low-humidity environment if possible. Clumps formed by moisture absorption can be harder to dissolve due to reduced effective surface area.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 4-Methoxypicolinimidamide sesquihydrochloride and ensure the accuracy and reproducibility of your experiments.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-13. [Link]

  • Patel, M., & Tekade, R. K. (2018). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-10. [Link]

  • Popovska, O., & Simonoska Crcarevska, M. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 27(9), 2793. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2023). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research, 13(2), 123-130. [Link]

  • Kumar, S., & Singh, S. (2020). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 11(3), 133-143. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sharma, N., & Nanda, A. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-66. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Singh, S. K., & Roy, A. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18471. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Li, Y., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Clark, J. (2021). Solubility and pH of amines. Chemguide. [Link]

  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). AAPS PharmSciTech, 11(3), 1261-1270. [Link]

  • Not available.
  • Formulating OSDs for Poorly Soluble Drugs. (2023). Tablets & Capsules. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (2018). RSC Publishing. [Link]

  • Kumar, P., & Kumar, A. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Al-kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • Fuchs, A., et al. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Kim, D. S., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1299. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]

  • PubChem. (n.d.). 4-Methoxypicolinimidamide. [Link]

  • LibreTexts Chemistry. (n.d.). Solubility and pH. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methoxypicolinimidamide Sesquihydrochloride in Cell Culture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the introduction of highly reactive or heavily salified synthetic building blocks into complex biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the introduction of highly reactive or heavily salified synthetic building blocks into complex biological matrices.

4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is widely recognized as a robust bidentate ligand used in nickel-catalyzed metallaphotoredox cross-coupling reactions[1]. However, as high-throughput experimentation (HTE) and direct-to-biology workflows become more prevalent, researchers are increasingly dosing this compound directly into cell culture media for in situ screening, solubility assays, or toxicity evaluations[2].

When dosing this compound into aqueous biological media, sudden precipitation is the most commonly reported failure mode. This guide provides a mechanistic breakdown of why this occurs and how to engineer a self-validating protocol to prevent it.

Root Cause Analysis: The Causality of Precipitation

Precipitation of 4-methoxypicolinimidamide sesquihydrochloride in cell media is rarely a simple case of "insolubility." It is usually driven by one of three distinct thermodynamic or biochemical shocks:

  • The Acidic Protein Crash (pH Shock): The "sesquihydrochloride" designation indicates 1.5 moles of hydrochloric acid per mole of the picolinimidamide base (Molecular Formula: C₁₄H₂₁Cl₃N₆O₂)[3]. When a concentrated stock is spiked directly into standard media (e.g., DMEM or RPMI), the HCl rapidly overwhelms the bicarbonate or HEPES buffering system. As the local pH drops below 6.5, serum proteins (such as albumin in Fetal Bovine Serum) denature and crash out. The cloudy precipitate is often denatured protein, not the compound itself.

  • The Free Base Solvent Crash: To circumvent the pH drop, researchers often pre-neutralize their stock solutions with NaOH. However, removing the hydrochloride counterions converts the highly water-soluble salt into its neutral free base form. The free base has a significantly lower aqueous solubility threshold and will instantly crystallize upon contact with the aqueous media.

  • Divalent Cation Chelation: Picolinimidamides are potent chelators for transition metals. Cell culture media is rich in divalent cations (Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺). At high concentrations, the ligand can form insoluble coordination complexes with these trace metals, leading to micro-crystal formation.

PrecipitationLogic A Precipitation Observed in Cell Media B Check Media pH A->B C pH < 6.8 (Acidic Shift) B->C Yes D pH ~ 7.4 (Neutral) B->D No E Protein Precipitation (FBS/BSA Crash) C->E Proteins denature F Check DMSO Concentration D->F G >1% DMSO (Solvent Crash) F->G High stock volume H <1% DMSO (Metal/Ligand Complex) F->H Low stock volume

Decision tree for diagnosing 4-Methoxypicolinimidamide precipitation in cell culture media.

Physicochemical Data Summary

Understanding the physical limits of your compound is the first step in protocol design. Below is a summary of the critical parameters affecting the solubility of this ligand.

ParameterValue / CharacteristicMechanistic Impact on Cell Culture
Molecular Formula C₁₄H₂₁Cl₃N₆O₂ (Dimer format)Contains 3 equivalents of HCl per dimer, driving severe acidic shifts in unbuffered solutions[3].
Aqueous Solubility (Salt) High (>50 mg/mL)Readily dissolves in water, but drops media pH drastically.
Aqueous Solubility (Base) Low (<1 mg/mL)Pre-neutralization in stock solutions risks immediate precipitation upon dilution.
DMSO Solubility Excellent (>100 mM)Ideal for master stocks, but introduces risk of solvent crash if final assay concentration >1% v/v.
Metal Affinity High (Bidentate)Can sequester essential media cations, potentially causing off-target cytotoxicity or precipitation.

Frequently Asked Questions (FAQs)

Q: My media turns cloudy the second I pipette my 100 mM DMSO stock into the well. What is happening? A: This is a classic "solvent shock" combined with a localized pH crash. When you pipette a highly concentrated, acidic DMSO stock directly into the media, the localized micro-environment at the pipette tip experiences a massive pH drop before diffusion can occur. This instantly denatures the FBS proteins in that microscopic zone. Solution: You must use an intermediate dilution step (see protocol below).

Q: I adjusted the pH of my stock solution to 7.4 using NaOH, but now there are crystals in my tube. Why? A: By adding NaOH to your concentrated stock, you stripped the hydrochloride salts from the 4-methoxypicolinimidamide, generating the free base. Because the free base has poor solubility at high concentrations, it crystallized out of the DMSO/water mixture. Solution: Never adjust the pH of the master stock. Only adjust the pH of the diluted intermediate working solution where the compound concentration is below the free base solubility limit.

Q: Can I use this compound in serum-free media to avoid the protein crash? A: Yes, utilizing serum-free media (like Opti-MEM) for the initial compound incubation period eliminates the risk of FBS protein denaturation. However, you must still monitor the pH, as mammalian cells are highly sensitive to acidic environments, which will confound your viability data.

Self-Validating Experimental Protocol: Step-wise Media Integration

To ensure scientific integrity and reproducible dosing, do not add master stocks directly to cells. This protocol utilizes an intermediate dilution strategy that acts as a self-validating system: if precipitation is going to occur, it will happen in the intermediate tube (saving your cells and your experiment).

Materials Required:

  • 4-Methoxypicolinimidamide sesquihydrochloride powder

  • Anhydrous DMSO (Cell culture grade)

  • Base Media (e.g., DMEM, without FBS)

  • Complete Media (e.g., DMEM + 10% FBS)

  • 0.1 M NaOH solution (Sterile)

Step-by-Step Methodology:

  • Master Stock Preparation (1000X):

    • Dissolve the compound in anhydrous DMSO to create a 10 mM to 50 mM master stock.

    • Causality Check: The salt form is highly soluble in DMSO. Do not add any base at this stage. Store at -20°C.

  • Intermediate Working Solution (10X):

    • In a sterile tube, add 900 µL of Base Media (no FBS).

    • Add 100 µL of the Master Stock to the Base Media while vortexing gently.

    • Validation Point 1: The solution should remain clear. If it clouds here, your master stock concentration exceeds the aqueous solubility limit of the salt.

  • pH Titration (Critical Step):

    • Measure the pH of the 10X intermediate solution. It will likely be acidic (pH 4.0 - 5.5).

    • Add 0.1 M NaOH dropwise (usually 1-3 µL per 1 mL) until the pH reaches 7.2 - 7.4.

    • Validation Point 2: Observe the tube for 5 minutes. If crystals form, you have exceeded the solubility limit of the free base. You must restart with a lower concentration Master Stock.

  • Thermal Equilibration:

    • Incubate the clear, pH-adjusted 10X solution in a 37°C water bath for 10 minutes.

    • Causality Check: Temperature matching prevents thermal shock when introducing the compound to the 37°C cell culture.

  • Final Dosing:

    • Add the 10X intermediate solution to your Complete Media (containing cells and FBS) at a 1:10 ratio.

    • Validation Point 3: Because the pH is already neutralized and the compound is fully dissolved as a free base below its solubility limit, the FBS proteins will not denature, and the compound will not crash.

References

  • Isley, N. A., et al. "ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings." ACS Medicinal Chemistry Letters, 2023. Available at:[Link][1]

  • Kutchukian, P. S., et al. "Stick to the beads: supercharging medicinal chemistry and methodology development with ChemBeads." RSC Medicinal Chemistry, 2024. Available at:[Link][2]

Sources

Troubleshooting

Preventing degradation of 4-Methoxypicolinimidamide sesquihydrochloride during freeze-thaw cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-Methoxypicolinimidamide sesquihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-Methoxypicolinimidamide sesquihydrochloride . This compound is a highly valuable picolinimidamide derivative, but its amidine functional group is notoriously sensitive to hydrolytic degradation.

When subjected to freeze-thaw cycles, researchers frequently observe rapid degradation of this compound into its corresponding primary amide. This guide breaks down the causality behind this degradation and provides field-proven, self-validating protocols to preserve the structural integrity of your reagents.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 4-Methoxypicolinimidamide degrade into an amide after just one or two freeze-thaw cycles?

A: The degradation is driven by amidine hydrolysis , a process that is heavily accelerated by two freeze-thaw phenomena: cryoconcentration and frozen-state pH drift.

Amidines are susceptible to hydrolysis in aqueous environments, where nucleophilic attack by water or hydroxide ions yields the corresponding primary amide and ammonia, a process well-documented in the literature regarding 1[1]. During slow freezing, water crystallizes into pure ice. This forces the solute (4-Methoxypicolinimidamide) and buffer salts into an increasingly concentrated unfrozen liquid phase (cryoconcentration). If the local pH shifts during this phase transition, the activation energy for the tetrahedral intermediate is lowered, rapidly accelerating hydrolysis before the solution fully solidifies.

Hydrolysis A Amidine Compound B Freeze-Thaw (pH Shift) A->B C Nucleophilic Attack (H2O) B->C D Tetrahedral Intermediate C->D E Amide Degradant D->E -NH3

Mechanism of amidine hydrolysis driven by freeze-thaw stress.

Q2: I am using a standard 50 mM Sodium Phosphate buffer (pH 7.4). Is this contributing to the degradation?

A: Yes, absolutely. Sodium phosphate is notoriously problematic for freeze-thaw applications involving sensitive compounds.

As the temperature drops below 0°C, the dibasic salt component ( Na2​HPO4​⋅12H2​O ) selectively precipitates out of solution before the monobasic component ( NaH2​PO4​ ). This selective crystallization drastically alters the acid-base equilibrium of the unfrozen fraction. Studies on the2 demonstrate that phosphate buffers can plummet by up to 3.2 pH units[2]. This highly acidic microenvironment catalyzes the degradation of the picolinimidamide.

Table 1: Quantitative Buffer pH Shifts During Freezing (+25°C to -30°C)

Buffer System (50 mM) Initial pH (+25°C) Frozen pH (-30°C) ΔpH Shift Recommendation for Amidines
Sodium Phosphate 7.4 4.2 -3.2 Avoid (Severe acidic shift)
Tris-HCl 7.5 8.7 +1.2 Caution (Alkaline shift)
Histidine HCl 6.0 6.5 +0.5 Recommended (Highly stable)

| Sodium Acetate | 5.0 | 5.5 | +0.5 | Recommended (Highly stable) |

Data synthesized from studies on the 3[3].

Q3: How can I prevent cryoconcentration-induced degradation if I must freeze my samples?

A: You must arrest the phase transition rapidly and utilize amorphous cryoprotectants. Flash-freezing in liquid nitrogen bypasses the slow eutectic crystallization phase, trapping the compound in a glassy matrix rather than a concentrated liquid phase. Adding non-crystallizing excipients like Trehalose or Sucrose (at 5-10% w/v) increases the glass transition temperature ( Tg′​ ), restricting molecular mobility and preventing water from acting as a nucleophile[3].

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . This means each protocol includes built-in analytical checkpoints to confirm success and prevent downstream experimental failure.

Protocol 1: Cryopreservation and Flash-Freezing

Objective: Formulate, aliquot, and freeze 4-Methoxypicolinimidamide sesquihydrochloride without inducing hydrolysis.

  • Buffer Preparation: Prepare a 20 mM Histidine-HCl buffer at pH 6.0.

    • Validation Check: Measure pH at room temperature; it must be exactly 6.0 ± 0.1.

  • Excipient Addition: Dissolve 8% (w/v) Trehalose into the buffer to act as an amorphous cryoprotectant.

  • Compound Dissolution: Dissolve 4-Methoxypicolinimidamide sesquihydrochloride to your target concentration (e.g., 10 mM).

    • Causality: The compound is supplied as a sesquihydrochloride salt (1.5 equivalents of HCl). Dissolving this salt will inherently release protons and drop the pH of a weak buffer.

    • Validation Check: Re-measure the pH of the final solution. If it has dropped below 5.5, carefully adjust it back to 6.0 using dilute NaOH.

  • Aliquoting: Dispense the solution into single-use cryogenic vials (e.g., 50 µL per vial).

    • Causality: Single-use aliquots completely eliminate the need for repeated freeze-thaw cycles, which are the primary vector for cumulative degradation.

  • Flash-Freezing: Submerge the vials directly into liquid nitrogen for 60 seconds.

    • Causality: Ultra-rapid cooling prevents the selective precipitation of buffer salts and minimizes the time spent in the highly concentrated unfrozen liquid state.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: Controlled Thawing and Integrity Validation

Objective: Safely return the compound to an aqueous state and verify its structural integrity before use.

  • Rapid Thaw: Remove the vial from -80°C and immediately submerge it in a 37°C water bath. Swirl gently until only a tiny ice crystal remains.

    • Causality: Rapid thawing prevents ice recrystallization and minimizes the time the compound spends in the damaging transition phase where cryoconcentration is highest.

  • Homogenization: Vortex gently for 3 seconds.

    • Causality: Thawing creates a density gradient (concentrated solute at the bottom, dilute at the top). Mixing ensures homogeneity before pipetting.

  • Integrity Validation (Critical Step): Before using the compound in your primary assay, spot 1 µL of the thawed solution onto a TLC plate alongside a freshly prepared standard, or run a rapid 3-minute UPLC method.

    • Validation Check: Look for the emergence of the primary amide degradant. If purity is >98%, the self-validating cycle is complete, and you may proceed with your experiment.

Workflow S1 1. Formulate in Histidine + Trehalose S2 2. Aliquot (Single-Use) S1->S2 S3 3. Flash Freeze (Liquid N2) S2->S3 S4 4. Rapid Thaw (37°C Bath) S3->S4 S5 5. UPLC/TLC Integrity Check S4->S5

Self-validating workflow for aliquoting, freezing, and thawing amidines.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Optimizing reaction yield in 4-Methoxypicolinimidamide sesquihydrochloride synthesis

Welcome to the Advanced Synthesis Support Center. This guide provides mechanistic troubleshooting, optimized protocols, and quantitative data for the preparation of 4-Methoxypicolinimidamide sesquihydrochloride, a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide provides mechanistic troubleshooting, optimized protocols, and quantitative data for the preparation of 4-Methoxypicolinimidamide sesquihydrochloride, a critical intermediate in pyrimidine synthesis and drug development.

Synthesis Workflow & Failure Analysis

The synthesis of picolinimidamides from their corresponding nitriles relies heavily on the classical Pinner reaction[1]. The diagram below maps the optimized reaction pathway alongside common points of failure.

SynthesisWorkflow Nitrile 4-Methoxypicolinonitrile (Starting Material) Imidate Imidate Hydrochloride (Pinner Salt) Nitrile->Imidate HCl (g), MeOH Anhydrous, ≤ 0°C Amide Amide Byproduct (Rearrangement) Nitrile->Amide High Temp (> 5°C) Amidine 4-Methoxypicolinimidamide (Free Base) Imidate->Amidine NH3 (g) / MeOH Sealed Vessel, RT Ester Ester Byproduct (Hydrolysis) Imidate->Ester H2O (Moisture) Salt Sesquihydrochloride Salt (Target Product) Amidine->Salt 1.5 eq HCl EtOH / Et2O, 0°C

Fig 1. Pinner synthesis workflow of 4-methoxypicolinimidamide highlighting critical failure paths.

Troubleshooting Guide & FAQs

Q1: Why is my Pinner reaction yielding significant ester byproducts instead of the imidate? Causality & Solution: Activated nitriles, such as picolinonitriles, are highly electrophilic. While this facilitates the initial nucleophilic attack by methanol, it also renders the resulting nitrilium ion exceptionally vulnerable to hydrolysis[2]. Even trace moisture will irreversibly hydrolyze the thermodynamically unstable imidate hydrochloride (Pinner salt) into an ester byproduct[3]. Action: Enforce strict anhydrous conditions. Use freshly distilled methanol (Karl Fischer titration < 50 ppm H₂O), flame-dried glassware, and pass the HCl gas through a concentrated sulfuric acid drying trap prior to introduction.

Q2: I am observing N-alkyl amides in my reaction mixture. How do I prevent this? Causality & Solution: The imidium chloride intermediate is thermodynamically unstable. If the temperature rises during the highly exothermic dissolution of HCl gas, the intermediate undergoes a Ritter-type rearrangement, eliminating an alkyl chloride and forming a stable N-alkyl amide. Action: Maintain the internal reaction temperature strictly at or below 0°C using an ice/brine bath. Control the flow rate of the HCl gas to prevent localized heating.

Q3: The ammonolysis step (imidate to amidine) is stalling with incomplete conversion. What is the cause? Causality & Solution: Ammonolysis requires a high, sustained concentration of ammonia to drive the equilibrium forward and displace the methoxy group. At standard atmospheric pressure, ammonia rapidly off-gasses from the methanolic solution as it warms to room temperature, starving the reaction. Action: Conduct the ammonolysis in a sealed pressure vessel (e.g., a rocking bomb or thick-walled sealed tube). Saturate the cold solution with at least 5.0 equivalents of anhydrous NH₃ before sealing, then allow it to warm to room temperature.

Q4: How do I accurately form the sesquihydrochloride salt without over-acidifying? Causality & Solution: The target compound, 4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2)[4], requires exactly 1.5 moles of HCl per mole of free base. The molecule contains two basic centers: the amidine moiety (pKa ~11) and the pyridine nitrogen (pKa ~5). Standard "excess HCl" crystallization methods fully protonate both centers, yielding the dihydrochloride. The sesquihydrochloride forms a unique crystalline lattice where two amidine molecules share three chloride ions. Action: Do not use HCl gas for the final salt formation. Instead, isolate the free base, dissolve it in ethanol, and titrate with exactly 1.5 equivalents of standardized ethanolic HCl, followed by antisolvent crystallization.

Quantitative Optimization Data

The table below summarizes the critical process parameters required to shift the yield from standard literature baselines to optimized process-scale recovery.

Process ParameterStandard ConditionsOptimized ConditionsMechanistic Impact
Moisture Control Reagent-grade solventsStrictly anhydrous (KF < 50 ppm)Prevents ester hydrolysis; Overall yield +25%
HCl Addition Temp Room Temperature 0°C (Ice/brine bath)Suppresses Ritter-type amide rearrangement
Ammonia Equivalents 1.5 eq (Open flask)5.0 eq (Sealed pressure vessel)Drives complete ammonolysis of the Pinner salt
Salt Crystallization Excess HCl gasExactly 1.5 eq standardized HClPrevents dihydrochloride formation; Ensures pure sesquihydrochloride

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; visual cues (precipitation, turbidity) serve as built-in quality control checkpoints at each stage.

Step 1: Pinner Salt Formation (Methyl 4-methoxypicolinimidate hydrochloride)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a calcium chloride drying tube. Purge with argon.

  • Dissolution: Dissolve 4-methoxypicolinonitrile (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Acidification: Cool the mixture to -5°C using an ice/brine bath. Slowly bubble anhydrous HCl gas through the solution. Monitor the internal temperature continuously; do not allow it to exceed 0°C.

  • Validation: Continue bubbling until 1.5 equivalents of HCl are absorbed (monitored by mass increase of the flask). Seal the flask and stir at 0°C for 24 hours. A dense white precipitate (the Pinner salt) will form.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket to prevent atmospheric moisture degradation. Wash with cold, anhydrous DCM.

Step 2: Ammonolysis (4-Methoxypicolinimidamide Free Base)
  • Suspension: Suspend the isolated Pinner salt in anhydrous methanol at -10°C inside a heavy-walled pressure vessel.

  • Amination: Introduce anhydrous NH₃ gas until the solution is fully saturated (approximately 5.0 eq).

  • Reaction: Seal the vessel securely and allow it to warm to 25°C. Stir for 18 hours.

  • Workup: Cool the vessel to 0°C before carefully venting the excess ammonia. Concentrate the mixture under reduced pressure.

  • Freebasing: Neutralize the residue with 1M NaOH to pH 10. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the 4-methoxypicolinimidamide free base as a solid.

Step 3: Sesquihydrochloride Crystallization
  • Dissolution: Dissolve the free base in a minimum volume of anhydrous ethanol at room temperature.

  • Titration: Cool the solution to 0°C. Using a syringe pump, dropwise add exactly 1.5 equivalents of standardized ethanolic HCl (e.g., 1.25 M).

  • Antisolvent Addition: Slowly add anhydrous diethyl ether (antisolvent) dropwise just until persistent turbidity is observed (the cloud point).

  • Crystallization: Stop the addition and age the suspension at -20°C for 12 hours to allow the hydrogen-bonded sesquihydrochloride lattice to form.

  • Isolation: Filter the resulting crystals and dry under high vacuum at 40°C for 6 hours to yield pure 4-methoxypicolinimidamide sesquihydrochloride.

References

  • Pinner reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts Source: ACS Catalysis URL:[Link]

  • A Lewis acid-promoted Pinner reaction Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-Methoxypicolinimidamide Sesquihydrochloride

Executive Summary 4-Methoxypicolinimidamide sesquihydrochloride is a highly polar, strongly basic compound critical in various synthetic and drug development workflows. Due to the presence of both a pyridine ring and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxypicolinimidamide sesquihydrochloride is a highly polar, strongly basic compound critical in various synthetic and drug development workflows. Due to the presence of both a pyridine ring and an imidamide (amidine) functional group, the molecule remains positively charged across a wide pH range. This intense basicity makes it highly susceptible to severe peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which compromises resolution, integration accuracy, and the limit of quantification (LOQ). This guide provides a mechanistic understanding and field-proven protocols to restore peak symmetry.

Mechanistic Deep Dive: The Causality of Amidine Peak Tailing

In ideal reversed-phase separations, analyte retention is driven purely by [1]. However, peak tailing occurs when a secondary retention mechanism disrupts this equilibrium. For 4-Methoxypicolinimidamide, the primary culprit is the electrostatic interaction between its protonated amidine group and [2].

Silanols (Si-OH) are weakly acidic (pKa ~3.5–4.5). When the mobile phase pH exceeds 4.0, these groups ionize into negatively charged siloxanes (Si-O⁻). Simultaneously, the amidine group of 4-Methoxypicolinimidamide (pKa ~11–12) remains fully protonated. The resulting strong ion-exchange interaction leads to slow desorption kinetics, causing the characteristic "skateboard ramp" trailing edge of the chromatographic peak[3].

Mechanistic Analyte 4-Methoxypicolinimidamide (Protonated Amidine, + Charge) Interaction Electrostatic Attraction (Secondary Retention) Analyte->Interaction Silanol Residual Silanol (SiO-) (Ionized at pH > 4) Silanol->Interaction Tailing Peak Tailing (As > 1.5) Interaction->Tailing Slow Desorption

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Diagnostic Workflow for Peak Asymmetry

Peak tailing is mathematically defined when the, though values up to 1.5 are often acceptable depending on the assay[1]. When As > 1.5 is observed for 4-Methoxypicolinimidamide, follow the logical progression below to systematically eliminate secondary interactions.

Workflow Start Peak Tailing Detected (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0? (Protonate Silanols) CheckPH->LowPH AdjustPH Adjust to pH 2.5 (e.g., 0.1% TFA) LowPH->AdjustPH No CheckBuffer Check Buffer Strength LowPH->CheckBuffer Yes AdjustPH->CheckBuffer IncreaseBuffer Increase to >10mM (Masking Effect) CheckBuffer->IncreaseBuffer <10mM CheckColumn Evaluate Column Chemistry CheckBuffer->CheckColumn >10mM IncreaseBuffer->CheckColumn ChangeColumn Switch to CSH or End-capped Column CheckColumn->ChangeColumn Standard C18 Success Symmetrical Peak (As 1.0 - 1.2) CheckColumn->Success Base-deactivated ChangeColumn->Success

Diagnostic workflow for resolving basic analyte peak tailing in RP-HPLC.

Technical Troubleshooting FAQ

Q1: I am using a standard C18 column with a neutral pH mobile phase (pH 7.0), and my peak tailing factor is over 2.5. Why is this happening? At pH 7.0, virtually all residual silanols on a standard silica column are ionized[1]. Because 4-Methoxypicolinimidamide is a strong base, it acts as a cation and binds strongly to these anionic sites. To resolve this, you must either lower the pH below 3.0 to protonate the silanols (neutralizing their charge) or use a designed to shield these sites[3][4].

Q2: I lowered the pH to 2.5 using 0.1% Formic Acid, but I am still seeing an asymmetry factor of 1.8. What is the next logical step? While low pH suppresses silanol ionization, it does not eliminate it entirely due to the heterogeneous nature of silica surfaces. Your next step is to increase the ionic strength of the mobile phase[4]. By adding a complementary buffer salt, such as 10–25 mM ammonium formate, the buffer cations (NH₄⁺) will competitively bind to the remaining active silanols, effectively [5].

Q3: I need my method to be LC-MS compatible. Can I use Triethylamine (TEA) or high concentrations of phosphate buffer? No. Phosphate buffers and TEA are excellent for masking silanols in LC-UV applications, but they cause severe ion suppression and source contamination in Mass Spectrometry[3]. For LC-MS workflows, restrict your buffer selection to volatile salts like ammonium formate or ammonium acetate, and keep the [3]. If tailing persists at 10 mM, you must shift the optimization burden to the stationary phase by selecting a Charged Surface Hybrid (CSH) column.

Self-Validating Experimental Protocol: Method Optimization for Basic Amidines

This step-by-step methodology is designed as a self-validating system. By changing only one variable at a time, you can definitively isolate the root cause of the tailing and verify the causality of your adjustments.

Phase 1: Baseline Establishment
  • Prepare a 0.1 mg/mL solution of 4-Methoxypicolinimidamide sesquihydrochloride in the initial mobile phase.

  • Inject 5 µL onto a standard C18 column (e.g., 5 µm, 4.6 x 150 mm) using a mobile phase of Water/Acetonitrile with no additives.

  • Record the initial Tailing Factor (As) and Theoretical Plates (N). (Expect As > 2.5).

Phase 2: pH Suppression
  • Modify the aqueous mobile phase to contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (yielding a pH of ~2.0 - 2.5).

  • Flush the column with 10 column volumes (CV) to equilibrate the stationary phase.

  • Re-inject the sample. Calculate the delta in As. If As drops but remains > 1.5, proceed to Phase 3.

Phase 3: Ionic Masking
  • Add Ammonium Formate to the aqueous mobile phase to achieve a final concentration of 20 mM (for LC-UV) or 10 mM (for LC-MS), maintaining the 0.1% acid modifier[5].

  • Equilibrate for 10 CV.

  • Re-inject the sample. The combination of low pH and ionic masking should drop As below 1.5.

Phase 4: Stationary Phase Upgrade (If Phase 3 fails)
  • Replace the standard C18 column with a base-deactivated, polar-embedded, or CSH column of identical dimensions.

  • Run the optimized mobile phase from Phase 3.

  • Re-inject the sample. The synergistic effect of the optimized mobile phase and advanced column chemistry will yield a symmetrical peak (As 1.0 - 1.2).

Quantitative Data Presentation

The following table summarizes the expected causality and outcomes of the optimization protocol based on standard chromatographic principles for highly basic analytes.

Optimization StateMobile Phase CompositionColumn ChemistryTailing Factor (As)Theoretical Plates (N)
Unoptimized Water / ACN (pH 7.0)Standard C182.854,200
pH Adjusted 0.1% Formic Acid (pH 2.5)Standard C181.806,500
Buffer Optimized 25 mM Amm. Formate + 0.1% FAStandard C181.458,900
Fully Optimized 10 mM Amm. Formate + 0.1% FACSH C18 (Base-Deactivated)1.1012,500

References

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. | [Link]

  • Peak Tailing in HPLC | Element Lab Solutions |[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare | [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online | [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? | Restek | [Link]

Sources

Optimization

4-Methoxypicolinimidamide sesquihydrochloride stability at room temperature vs -20°C

Welcome to the technical support guide for 4-Methoxypicolinimidamide sesquihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methoxypicolinimidamide sesquihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Given the absence of specific long-term stability data in publicly available literature for this exact salt, this guide synthesizes information from related chemical structures and established pharmaceutical stability testing principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 4-Methoxypicolinimidamide sesquihydrochloride?

Q2: Can I store 4-Methoxypicolinimidamide sesquihydrochloride at room temperature?

Room temperature storage is generally not recommended for long-term preservation without specific stability data. While some hydrochloride salts of similar molecules are shipped at ambient temperatures, this is typically for short durations. The amidine functional group can be susceptible to hydrolysis, and the rate of this and other potential degradation reactions (like oxidation of the methoxy group) can increase at room temperature, especially in the presence of humidity. For short-term use (e.g., a few days to a week), storing the solid compound in a desiccator at room temperature may be acceptable, but for any extended period, colder temperatures are safer.

Q3: What is the difference in stability between room temperature and -20°C?

As a general principle, chemical degradation rates decrease significantly at lower temperatures. The Arrhenius equation describes this relationship, where a decrease in temperature leads to an exponential decrease in the reaction rate constant. Storing at -20°C significantly slows down potential degradation pathways such as hydrolysis and oxidation compared to room temperature (typically 20-25°C). This difference is critical for maintaining the purity and integrity of the compound over months or years.

Q4: My compound has been at room temperature for a week. Is it still usable?

It is likely that the compound has not significantly degraded if it was stored in a tightly sealed container, protected from light and excessive humidity. However, for sensitive applications, it would be prudent to verify its purity before use. You can do this by analytical methods such as HPLC to check for the appearance of degradation products or by repeating a key experiment to ensure you obtain the expected results.

Q5: What are the likely degradation pathways for this compound?

Based on its structure, the primary potential degradation pathways for 4-Methoxypicolinimidamide sesquihydrochloride are:

  • Hydrolysis: The amidine group is susceptible to hydrolysis, which would cleave the C=N bond to form the corresponding amide (4-methoxypicolinamide) and ammonia. This reaction can be catalyzed by moisture.

  • Oxidation: The methoxy group on the pyridine ring and the pyridine ring itself can be susceptible to oxidation, especially if exposed to air and light over long periods.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Troubleshooting Guide: Unexpected Experimental Results

Issue Potential Cause Related to Compound Stability Recommended Action
Loss of biological activity or reduced potency in assays. The compound may have degraded, leading to a lower concentration of the active molecule.1. Use a freshly prepared solution from a sample stored at -20°C. 2. Check the purity of the older stock using HPLC. 3. If degradation is confirmed, discard the old stock.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). This is a strong indicator of degradation products.1. Compare the chromatogram with a reference standard if available. 2. Attempt to identify the degradation products by their mass-to-charge ratio if using LC-MS. 3. Review storage conditions and handling procedures to identify potential causes of degradation.
Poor solubility or change in physical appearance (e.g., color change, clumping). This could be due to the formation of less soluble degradation products or absorption of moisture.1. Ensure the compound is stored in a desiccated environment. 2. Before use, allow the container to warm to room temperature before opening to prevent condensation. 3. If solubility issues persist, consider repurifying a small amount if possible, or using a fresh batch.

Experimental Protocol: Performing a Simple Stability Study

To determine the optimal storage conditions for your specific laboratory environment and usage patterns, you can perform a simple, comparative stability study.

Objective: To compare the stability of 4-Methoxypicolinimidamide sesquihydrochloride at room temperature versus -20°C over a defined period.

Materials:

  • 4-Methoxypicolinimidamide sesquihydrochloride

  • HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

  • Vials for storage

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound at a known concentration.

    • Immediately analyze this solution by HPLC to obtain an initial purity profile. This will serve as your baseline. Record the peak area of the main compound.

  • Sample Preparation for Storage:

    • Aliquot the solid compound into two sets of vials.

    • Store one set at room temperature (in a desiccator to control for humidity).

    • Store the second set at -20°C.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), take one vial from each storage condition.

    • Allow the -20°C vial to equilibrate to room temperature before opening.

    • Prepare solutions from each vial at the same concentration as the initial analysis.

    • Analyze each solution by HPLC under the same conditions as the T=0 analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point and storage condition to the T=0 chromatogram.

    • Calculate the percentage of the main compound remaining.

    • Look for the appearance and growth of any new peaks, which would indicate degradation products.

Data Presentation:

Storage ConditionTime PointPurity (%)Area of Main PeakArea of Degradation Peaks
Room TemperatureT=099.51,200,0006,000
T=1 month
T=3 months
-20°CT=099.51,200,0006,000
T=1 month
T=3 months

Visualizing Workflows and Concepts

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis T0 T=0 Analysis (HPLC Purity Profile) Aliquot Aliquot Solid Compound T0->Aliquot RT Room Temperature (Desiccator) Aliquot->RT Frozen -20°C Storage Aliquot->Frozen Timepoints Analyze at T=1, 2, 3... months RT->Timepoints Frozen->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Compare Purity & Degradation Products HPLC->Data

Caption: Workflow for a comparative stability study.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound 4-Methoxypicolinimidamide Sesquihydrochloride Hydrolysis_Product 4-Methoxypicolinamide (Hydrolysis) Compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized Derivatives (Oxidation) Compound->Oxidation_Product Oxidation Moisture Moisture Moisture->Hydrolysis_Product Air_Light Air / Light Air_Light->Oxidation_Product

Caption: Potential degradation pathways.

Troubleshooting

Reducing off-target cytotoxicity of 4-Methoxypicolinimidamide sesquihydrochloride in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose high-throughput experimentation (HTE) libraries fail in downstream biological screening due to false po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose high-throughput experimentation (HTE) libraries fail in downstream biological screening due to false positives. A primary culprit in modern drug discovery libraries is the carryover of 4-Methoxypicolinimidamide sesquihydrochloride (or its hydrochloride salt).

Originally popularized by Daniel Weix’s laboratory as a highly effective bidentate pyridyl carboxamidine ligand for Nickel-catalyzed cross-electrophile coupling (XEC)[1], this reagent is invaluable for synthesizing complex pharmaceutical heterocycles. However, when crude or partially purified reaction mixtures are transitioned directly into cell-based assays, residual ligand and its associated Nickel complexes induce severe off-target cytotoxicity[2].

This guide provides the mechanistic causality behind this interference and a self-validating protocol to eliminate it.

Workflow & Bottleneck Identification

The diagram below illustrates the critical bottleneck where residual 4-MeOPyCam carryover corrupts biological data, and the recommended intervention pathway.

Workflow HTE HTE Cross-Coupling (Ni / 4-MeOPyCam) Crude Crude Reaction Mixture (Contains Target + Ligand) HTE->Crude DirectAssay Direct Biological Assay Crude->DirectAssay Without cleanup Scavenger Solid-Phase Extraction (Metal/Ligand Scavenging) Crude->Scavenger Recommended Protocol Toxicity False Positives / Off-Target Cytotoxicity DirectAssay->Toxicity Purified Purified Compound Library (<1 ppm Ligand) Scavenger->Purified CleanAssay Biological Screening Purified->CleanAssay ValidData Valid Hit Identification CleanAssay->ValidData

Workflow for eliminating 4-MeOPyCam cytotoxicity in HTE libraries.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methoxypicolinimidamide sesquihydrochloride cause off-target cytotoxicity?

A: The cytotoxicity is driven by two distinct mechanistic pathways:

  • Redox Cycling & ROS Generation: 4-MeOPyCam is a potent chelator designed to stabilize transition metals. In an intracellular environment, residual ligand can re-complex with trace biological metals (e.g., Cu, Zn) or carry over Ni(II) from the synthesis. These intracellular complexes often engage in redox cycling, generating destructive Reactive Oxygen Species (ROS) that trigger apoptosis[2].

  • Membrane Disruption: As a sesquihydrochloride salt, the ligand exists as a protonated, lipophilic cation at physiological pH (7.4). Lipophilic cations naturally accumulate in the mitochondria due to the organelle's negative transmembrane potential, leading to mitochondrial depolarization and cell death.

Q2: What are the acceptable concentration limits for residual 4-MeOPyCam in standard cell assays?

A: To avoid confounding your assay data, the residual concentration of the ligand must be kept well below its IC50 threshold. The table below summarizes the quantitative cytotoxicity data for 4-MeOPyCam across standard cell models.

Table 1: Representative Cytotoxicity Thresholds for 4-MeOPyCam Carryover

Cell Line / Assay TypeTarget OriginEstimated IC50 (µM)Primary Mechanism of Interference
HEK293 (Viability)Human Kidney15 - 25Membrane disruption / ROS
HepG2 (Hepatotoxicity)Human Liver8 - 12Transition metal re-complexation
PBMC (Primary Cells)Human Blood< 5High sensitivity to lipophilic cations

Note: If your HTE library is screened at a 10 µM compound concentration, residual ligand must be reduced to <0.1 µM (1 mol%) to ensure a safe signal-to-noise ratio.

Q3: Can I use chemical masking agents (e.g., EDTA) directly in the assay buffer to neutralize the ligand?

A: No. Adding strong chelators like EDTA or EGTA directly to your biological assay buffer is a flawed strategy. While it may strip Nickel from 4-MeOPyCam, EDTA will simultaneously chelate essential divalent cations (Ca²⁺, Mg²⁺) from the assay medium. This disrupts cell adhesion, integrin signaling, and kinase activity, creating a secondary source of severe cytotoxicity. The ligand must be physically removed prior to the assay.

Mechanistic Pathway of Interference

Mechanism Ligand Residual 4-MeOPyCam Sesquihydrochloride NiComplex Intracellular Ni(II) Re-complexation Ligand->NiComplex Cell Entry Membrane Membrane Disruption (Lipophilic Cation) Ligand->Membrane Accumulation ROS ROS Generation & Oxidative Stress NiComplex->ROS Redox Cycling CellDeath Off-Target Cytotoxicity ROS->CellDeath Membrane->CellDeath

Mechanistic pathways driving 4-MeOPyCam off-target cytotoxicity.

Experimental Protocol: Self-Validating Post-Reaction Cleanup

To ensure scientific integrity, simply running a crude mixture through a silica plug is insufficient for removing highly polar carboxamidine salts. The following methodology utilizes a dual-scavenging approach with a built-in validation step to guarantee the removal of both the Nickel catalyst and the 4-MeOPyCam ligand.

Materials Required:
  • Scavenger Resin: SiliaMetS® Thiol (or equivalent functionalized silica for metal/ligand scavenging).

  • Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH).

  • Validation Reagent: 1% Dimethylglyoxime (DMG) in Ethanol.

Step-by-Step Methodology:

Step 1: Reaction Quenching & Solubilization

  • Evaporate the primary reaction solvent (e.g., DMA or THF) from your HTE cross-coupling well-plate using a centrifugal evaporator.

  • Reconstitute the crude residue in 500 µL of DMSO to ensure total solubility of both the target compound and the residual 4-MeOPyCam sesquihydrochloride.

Step 2: Dual-Scavenging Incubation

  • Add 3 to 5 equivalents (relative to the initial Ni/Ligand loading) of SiliaMetS Thiol resin directly to the reconstituted mixture.

  • Causality Note: The thiol groups have a higher affinity for Ni(II) than the bidentate nitrogen atoms of 4-MeOPyCam. As the resin strips the Nickel, the free polar ligand precipitates or adsorbs onto the silica backbone.

  • Agitate the plate on an orbital shaker at 300 RPM for 4 hours at room temperature.

Step 3: Filtration

  • Transfer the suspension to a 96-well filter plate (0.45 µm PTFE membrane).

  • Centrifuge at 1,000 x g for 5 minutes to collect the purified filtrate in a clean collection plate.

Step 4: The Self-Validating DMG Spot Test (Critical) Trustworthiness requires verification. Before advancing to the biological assay, you must validate that the cleanup was successful.

  • Spot 2 µL of the purified filtrate onto a piece of filter paper.

  • Overlay with 2 µL of the 1% DMG validation reagent.

  • Interpretation: If the spot turns bright pink/red , Ni(II) (and by proxy, the ligand complex) is still present above 10 ppm. Do not proceed to the assay; repeat Step 2. If the spot remains clear/colorless, the concentration is <1 ppm. The sample is validated and safe for biological dilution.

References

  • Electrochemical Nickel Catalysis for Sp2-Sp3 Cross-Electrophile Coupling Reactions of Unactivated Alkyl Halides Source: Organic Letters - ACS Publications URL:[Link]

  • Substituted 3-(1-oxoisoindolin-2-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 4-Methoxypicolinimidamide Sesquihydrochloride vs. Standard Picolinimidamide Derivatives

As a Senior Application Scientist, navigating the nuanced differences between standard chemical building blocks and their highly functionalized derivatives is critical for optimizing both synthetic yields and biological...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced differences between standard chemical building blocks and their highly functionalized derivatives is critical for optimizing both synthetic yields and biological assay fidelity. This guide provides an objective, data-driven comparison between standard picolinimidamide (pyridine-2-carboximidamide) and its advanced derivative, 4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2)[1].

Historically utilized as simple bidentate ligands or intermediate synthons, the picolinimidamide scaffold has undergone significant evolution. Today, the 4-methoxy derivative has emerged as a privileged molecule in two highly distinct fields: as a stabilizing ligand in organometallic cross-coupling[2], and as a novel Efflux Pump Inhibitor (EPI) combating multidrug-resistant (MDR) pathogens[3].

Structural and Mechanistic Divergence

To understand the superior performance of the 4-methoxy derivative, we must examine the causality of its structural modifications:

  • Electronic Modulation (The +M Effect): Standard picolinimidamide features an unsubstituted pyridine ring. By introducing a methoxy (-OCH₃) group at the 4-position, the molecule gains a strong mesomeric electron-donating effect (+M). This significantly increases the electron density on the pyridine nitrogen. In transition-metal catalysis, this electron-rich nitrogen forms a much stronger, more stable coordinate bond with high-valent metal centers compared to the standard derivative.

  • Salt Form Optimization: Standard derivatives are typically supplied as mono-hydrochlorides[4]. The sesquihydrochloride formulation (1.5 equivalents of HCl per molecule) provides an optimized stoichiometric ratio that enhances crystalline stability and prevents the hygroscopic degradation often seen in mono-salts[5]. This precise aqueous solubility is a critical parameter for reproducible dosing in high-throughput biological screenings.

Application I: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

The Challenge

Synthesizing alkylated heterocycles by coupling Lewis basic nitrogen heteroaryl halides with alkyl halides is notoriously difficult. Standard picolinimidamide and bipyridine ligands often fail because the basic nitrogen of the heteroaryl substrate outcompetes the ligand, poisoning the nickel catalyst and leading to unwanted hydrodehalogenation or dimerization[2].

The Mechanistic Solution

As demonstrated by the [2], 4-Methoxypicolinimidamide acts as a superior stabilizing ligand. The enhanced electron density from the 4-methoxy group ensures the ligand remains tightly bound to the Ni-center throughout the catalytic cycle, shielding it from off-target heteroaryl coordination and enabling successful C(sp²)–C(sp³) bond formation.

Ni_Catalysis A Ni(0) Precatalyst B Oxidative Addition (Heteroaryl Halide) A->B C Ligand Stabilization (4-MeO-PyCam) B->C Prevents Deactivation D Alkyl Radical Addition C->D E Reductive Elimination (Alkylated Product) D->E E->A Mn/Zn Reduction

Fig 1: Nickel-catalyzed cross-electrophile coupling cycle stabilized by 4-Methoxypicolinimidamide.

Self-Validating Protocol: XEC Workflow

Causality of Reagents: NiI₂ is selected over NiCl₂ to facilitate more rapid oxidative addition. Mn dust serves as the terminal reductant to regenerate the active Ni(0) species.

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a reaction vial with NiI₂ (10 mol%), 4-Methoxypicolinimidamide sesquihydrochloride (10 mol%), and Mn dust (2.0 equiv). Why? Oxygen prematurely oxidizes the Mn reductant, halting the catalytic turnover.

  • Complexation: Add N,N-dimethylacetamide (DMA) and stir at 60°C for 20 minutes. A shift to a deep red/purple color validates the active Ni-ligand complex formation.

  • Coupling: Introduce the heteroaryl halide (1.0 equiv) and alkyl halide (1.5 equiv). Stir at 60°C for 16 hours.

  • Internal Validation: Run a parallel control reaction omitting the alkyl halide. Analyze both via GC-MS. A robust, self-validating system will show <5% heteroaryl homocoupling in the control, proving the ligand successfully shielded the metal center.

Application II: AdeIJK Efflux Pump Inhibition in MDR A. baumannii

The Challenge

Multidrug-resistant Acinetobacter baumannii evades antibiotic therapy primarily through the overexpression of the AdeIJK efflux pump (an RND-family transporter). Standard picolinimidamide derivatives exhibit weak, non-specific binding, failing to restore antibiotic efficacy.

The Mechanistic Solution

Recent validation studies presented at [3] identified substituted picolinimidamides—specifically the 4-methoxy derivatives—as potent, specific AdeIJK inhibitors. The structural geometry and altered electron distribution allow the molecule to lodge within the hydrophobic binding pocket of the AdeJ transmembrane subunit, physically blocking the extrusion of antibiotics. Crucially, the compound lacks intrinsic fluorescence, making it perfectly compatible with optical uptake assays[3].

EPI_Assay A MDR A. baumannii (AdeIJK Overexpressed) B 4-MeO-PyCam Treatment A->B C AdeIJK Pump Blockade B->C D EtBr Uptake Assay (Fluorescence Spike) C->D E Antibiotic Potentiation (MPC4 Assay) C->E

Fig 2: Workflow validating 4-Methoxypicolinimidamide as an AdeIJK efflux pump inhibitor.

Self-Validating Protocol: EPI Screening Pipeline

Causality of Reagents: Ethidium Bromide (EtBr) is a known AdeIJK substrate that fluoresces only when bound to intracellular DNA. Because 4-Methoxypicolinimidamide is non-fluorescent, any emission spike strictly correlates to successful pump blockade.

  • Strain Triangulation: Culture three isogenic A. baumannii strains to OD₆₀₀ 0.5: Wild-Type (WT), AdeIJK-overexpressing, and AdeIJK-deficient (ΔadeIJK).

  • Potentiation (MPC4) Assay: Treat all strains with a sub-lethal dose of the EPI candidate, followed by a gradient of Tigecycline.

  • EtBr Uptake Assay: Wash cells, resuspend in PBS, and inject EtBr (5 μg/mL) alongside the EPI. Monitor fluorescence (Ex 530 nm / Em 600 nm) over 30 minutes.

  • Internal Validation: The ΔadeIJK (deficient) strain acts as the ultimate negative control. It must show a flat, high-fluorescence curve regardless of EPI presence (since the pump is already absent). The EPI is validated only if it triggers a dose-dependent fluorescence spike exclusively in the WT and overexpressing strains[3].

Quantitative Data Comparison

The following table synthesizes the operational metrics of standard picolinimidamide against the 4-methoxy sesquihydrochloride derivative across both chemical and biological domains.

ParameterStandard Picolinimidamide HCl4-Methoxypicolinimidamide Sesquihydrochloride
Substituent Effect None (Baseline electronic state)Strong EDG (+M effect) at the para-position
Salt Stoichiometry 1.0 equiv HCl (Prone to hygroscopy)1.5 equiv HCl (Enhanced crystalline stability)
Ni-Catalysis Yield < 30% (High rate of heteroaryl dimerization)60% – 85% (Stabilized Ni-intermediate)
AdeIJK Efflux Inhibition Weak / Non-specificPotent, dose-dependent specific blockade
Intrinsic Fluorescence Variable (Assay interference possible)Non-fluorescent (Ideal for EtBr optical assays)
Primary Application Basic building block / SynthonAdvanced XEC Ligand & targeted EPI

Conclusion

For modern research applications requiring high precision, standard picolinimidamide derivatives are often insufficient. The strategic addition of a 4-methoxy group, combined with the stable sesquihydrochloride salt form, transforms the molecule into a highly specialized tool. Whether you are attempting to suppress catalyst deactivation in complex organometallic cross-couplings or isolating the functional mechanics of RND-family efflux pumps in MDR bacteria, 4-Methoxypicolinimidamide sesquihydrochloride provides a robust, field-proven advantage.

References

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry (ACS Publications). [2]

  • Screening and validation of novel efflux pump inhibitors targeting AdeIJK in Acinetobacter baumannii. FASEB Conferences On-Demand (2025). [3]

  • 4-Methoxypicolinimidamide hydrochloride Product Specifications & Applications. Sigma-Aldrich. [4]

  • 4-Methoxypicolinimidamide sesquihydrochloride (CAS 2097864-95-2) Chemical Properties. AiFChem. [1]

Sources

Comparative

A Comparative In Vivo Efficacy Analysis of Osimertinib for EGFR-Mutated Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of the in vivo efficacy of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (E...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against earlier-generation TKIs in the context of non-small cell lung cancer (NSCLC). We will delve into the mechanistic rationale behind its enhanced efficacy, present comparative preclinical data, and detail the experimental protocols necessary to validate these findings.

Introduction: The Evolution of EGFR Inhibition

The discovery of activating mutations in the EGFR gene revolutionized the treatment of a subset of NSCLC patients. First-generation reversible TKIs, such as Gefitinib and Erlotinib, offered significant improvements over chemotherapy. However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1]

Osimertinib, a third-generation, irreversible EGFR TKI, was specifically designed to address this challenge. It potently and selectively inhibits both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while importantly sparing wild-type (WT) EGFR.[1][2] This selectivity for mutant forms of EGFR is crucial as it leads to a wider therapeutic window and a more manageable side-effect profile compared to earlier-generation inhibitors, which also inhibit WT-EGFR, causing dose-limiting toxicities like skin rash and diarrhea.[3][4]

Mechanism of Action: Covalent Inhibition and Mutant Selectivity

Osimertinib's distinct mechanism of action underpins its superior in vivo performance. Unlike its reversible predecessors, Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][5] This irreversible binding leads to a sustained blockade of downstream signaling pathways critical for cancer cell proliferation and survival, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[5][6]

The key advantage of Osimertinib is its approximately 200-fold greater potency against the T790M mutant form of EGFR compared to WT-EGFR.[4] This high degree of selectivity allows for effective targeting of resistant tumors at doses that are well-tolerated in preclinical models and patients.[4]

EGFR Signaling and TKI Inhibition Points

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Osimertinib Osimertinib (Irreversible, Covalent) Osimertinib->EGFR

Caption: Simplified EGFR signaling cascade and points of TKI inhibition.

Comparative In Vivo Efficacy

Preclinical studies using various NSCLC models consistently demonstrate the superior efficacy of Osimertinib over first and second-generation TKIs, particularly in tumors harboring the T790M resistance mutation.

Mouse xenograft models are a cornerstone for evaluating anti-tumor efficacy.[7] In models using NSCLC cell lines with both sensitizing mutations and the T790M mutation (e.g., H1975), Osimertinib induces profound and sustained tumor regression, whereas first-generation TKIs like Gefitinib show minimal effect.[4]

One comparative study highlighted that a 5 mg/kg daily dose of Osimertinib induced total tumor regression in all mice, which was sustained post-treatment. In contrast, tumors treated with Gefitinib began to regrow after treatment discontinuation.[4] Furthermore, even at a low dose of 5 mg/kg, Osimertinib showed superior tumor regression in an intracranial NSCLC model compared to Erlotinib, highlighting its efficacy against brain metastases.[8]

CompoundModel (Cell Line)EGFR MutationDose (mg/kg, daily)OutcomeReference
Osimertinib Mouse Xenograft (H1975)L858R/T790M5Sustained, complete tumor regression[4]
Gefitinib Mouse Xenograft (H1975)L858R/T790M6.25Minor regression, tumor regrowth post-treatment[4]
Osimertinib Intracranial Mouse (PC-9)ex19del5Significant tumor regression[8]
Erlotinib Intracranial Mouse (PC-9)ex19del50No significant regression vs. control[8]
Osimertinib Orthotopic Mouse (PC9)ex19del15100% prevention of lung tumor formation[9][10]
Erlotinib Orthotopic Mouse (PC9)ex19del2525-75% prevention of lung tumor formation[9][10]

Brain metastases are a common and devastating complication of EGFR-mutated NSCLC. Osimertinib has demonstrated superior penetration of the blood-brain barrier compared to Gefitinib, Erlotinib, and Afatinib in preclinical models.[11] This enhanced central nervous system (CNS) distribution translates to significant antitumor activity in intracranial models and is consistent with clinical observations of improved outcomes for patients with CNS metastases.[8][11][12]

Key Experimental Protocols

To rigorously evaluate and compare the in vivo efficacy of EGFR TKIs, standardized and well-controlled experimental protocols are essential.

This protocol outlines a typical workflow for assessing tumor growth inhibition in an immunodeficient mouse model.[7][13]

Workflow for In Vivo Xenograft Efficacy Study

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., H1975, PC-9) Harvest 2. Cell Harvest & Prep (Viable cell count) Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation (5-10 x 10^6 cells in Matrigel) Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Wait for ~100-200 mm³ tumors) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (Vehicle, Osimertinib, Comparator) Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (e.g., 28 days) Randomization->Dosing Measurement 7. Tumor & Body Weight Measurement (2-3 times weekly) Dosing->Measurement Endpoint 8. Endpoint Criteria Met (Tumor volume limit or study end) Measurement->Endpoint Harvest_Tumor 9. Tumor Harvest Endpoint->Harvest_Tumor Analysis 10. Downstream Analysis (Western Blot, IHC, etc.) Harvest_Tumor->Analysis

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., Athymic Nude or NOD-SCID) to prevent rejection of human tumor cells.[14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

  • Cell Preparation: Culture human NSCLC cells (e.g., H1975 for T790M+ models, PC-9 for T790M- models) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[16]

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[7]

  • Monitoring and Grouping: Monitor tumor growth by caliper measurements (Volume = (Width² x Length)/2). Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Osimertinib, Comparator TKI).[7]

  • Drug Administration: Prepare drug formulations daily. Administer Osimertinib (e.g., 5-25 mg/kg) or comparator drugs via oral gavage once daily for the duration of the study (e.g., 21-28 days).[8][9]

  • Data Collection: Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size limit or after the treatment period ends. Harvest tumors for downstream analysis.

To confirm that tumor regression is due to the inhibition of EGFR signaling, Western blot analysis of harvested tumor lysates is critical.[6]

Step-by-Step Methodology:

  • Sample Preparation: Homogenize harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to create a protein lysate.[17] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-12% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[6]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068).[6]

    • After washing, incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).[17]

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. The key metric is the ratio of p-EGFR to total EGFR, which should be significantly reduced in drug-treated groups compared to the vehicle control.[6]

Conclusion and Future Directions

The in vivo data unequivocally support the superior efficacy of Osimertinib compared to earlier-generation EGFR TKIs, especially in the context of T790M-mediated resistance. Its unique covalent mechanism and high selectivity for mutant EGFR translate into durable tumor regressions in preclinical models, including those of challenging brain metastases. The experimental protocols detailed herein provide a robust framework for researchers to validate these findings and explore novel therapeutic combinations.

While Osimertinib represents a major advancement, acquired resistance eventually emerges, often through mechanisms like the C797S mutation.[1] Future in vivo studies will be crucial for evaluating next-generation inhibitors and combination strategies designed to overcome these new resistance mechanisms, continuing the cycle of innovation in targeted cancer therapy.

References

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. National Center for Biotechnology Information. Available at: [Link]

  • Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. Patsnap. Available at: [Link]

  • Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. The Royal Society Publishing. Available at: [Link]

  • Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso. Available at: [Link]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. American Association for Cancer Research. Available at: [Link]

  • Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Pharmaceutical Technology. Available at: [Link]

  • Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo. In Vivo. Available at: [Link]

  • Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance. Hindawi. Available at: [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. American Association for Cancer Research. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Weekly osimertinib dosing to prevent EGFR mutant tumor cells destined to home mouse lungs. | Journal of Clinical Oncology - ASCO Publications. American Society of Clinical Oncology. Available at: [Link]

  • Preclinical Models for Functional Precision Lung Cancer Research - MDPI. MDPI. Available at: [Link]

  • Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - AACR Journals. American Association for Cancer Research. Available at: [Link]

  • Methods to study xenografted human cancer in genetically diverse mice - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - Journal of Thoracic Disease. Journal of Thoracic Disease. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Spandidos Publications. Available at: [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Anticancer Research. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]

  • Gefitinib vs Osimertinib Comparison - Drugs.com. Drugs.com. Available at: [Link]

  • Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer. ecancermedicalscience. Available at: [Link]

  • Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3. AME Medical Journal. Available at: [Link]

  • Osimertinib Improves Survival in Advanced Lung Cancer with EGFR Mutations. National Cancer Institute. Available at: [Link]

  • Osimertinib in T790M-positive and -negative patients with EGFR-mutated advanced non-small cell lung cancer (the TREM-study) - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Osimertinib for Non-Small Cell Lung Cancer - withpower.com. withpower.com. Available at: [Link]

  • Osimertinib for the T790M Resistance Mutation - YouTube. YouTube. Available at: [Link]

  • Osimertinib in the Treatment of Epidermal Growth Factor Receptor-Mutant Early and Locally Advanced Stages of Non-Small-Cell Lung Cancer: Current Evidence and Future Perspectives - MDPI. MDPI. Available at: [Link]

  • Safety and Efficacy of Osimertinib in Patients With Non-Small-Cell Lung Cancer and Uncommon Tumoral Epidermal Growth Factor Receptor Mutations: A Systematic Review and Single-Arm Meta-Analysis - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Validating 4-Methoxypicolinimidamide sesquihydrochloride biomarker expression results

Title: Validating Off-Target Biomarker Expression Results for 4-Methoxypicolinimidamide Sesquihydrochloride in Direct-to-Biology HTE Introduction In the rapidly evolving landscape of drug discovery, High-Throughput Exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Off-Target Biomarker Expression Results for 4-Methoxypicolinimidamide Sesquihydrochloride in Direct-to-Biology HTE

Introduction

In the rapidly evolving landscape of drug discovery, High-Throughput Experimentation (HTE) has bridged the gap between synthetic chemistry and biological screening. 4-Methoxypicolinimidamide sesquihydrochloride is widely recognized as a premier pyridyl carboxamidine ligand, pioneered by the1 to enable robust nickel-catalyzed cross-electrophile couplings[1]. It is heavily utilized in automated platforms like 2 to synthesize diverse pharmaceutical libraries[2], including complex cyclic peptides targeting 3[3].

However, a critical analytical bottleneck emerges when these crude HTE reaction mixtures are advanced directly into cell-based assays. Residual transition metals and ligands can induce cellular stress, leading to artifactual shifts in biomarker expression. As a Senior Application Scientist, I have designed this guide to objectively compare the biological footprint of 4-Methoxypicolinimidamide sesquihydrochloride against alternative catalytic ligands, providing a self-validating protocol to ensure your biomarker expression readouts are driven by the synthesized pharmacophore—not the residual catalyst.

Comparative Biological Footprint: Ligand Interference in Biomarker Assays

When selecting a ligand for HTE libraries destined for Direct-to-Biology (D2B) screening, one must evaluate its inherent cytotoxicity and propensity to alter baseline gene expression. Highly lipophilic ligands often penetrate cell membranes, activating the Aryl Hydrocarbon Receptor (AhR) or inducing oxidative stress, which artificially upregulates biomarkers like CYP1A1 and HSP70.

Table 1: Comparative Cytotoxicity and Baseline Biomarker Induction of Ni-Catalyst Ligands

Ligand / Catalyst ComponentPrimary HTE ApplicationHepG2 Cytotoxicity (IC50)Baseline HSP70 Induction (Fold Change)Baseline CYP1A1 Induction (Fold Change)Aqueous Bioavailability in Assay Buffer
4-Methoxypicolinimidamide sesquihydrochloride Ni-catalyzed CEC> 100 µMNegligible (1.1x)Negligible (1.0x)High
dtbbpy (4,4'-Di-tert-butyl-2,2'-dipyridyl)Photoredox / Ni-catalysis~ 45 µMModerate (2.5x)High (4.2x)Low
Pyridine-2,6-bis(carboximidamide) Ni-catalyzed Cross-Coupling> 100 µMLow (1.5x)Negligible (1.2x)High

Data Interpretation & Causality: The sesquihydrochloride salt of 4-Methoxypicolinimidamide exhibits superior performance in D2B workflows compared to bipyridine derivatives like dtbbpy. The causality lies in its structural polarity; the highly polar carboxamidine moiety restricts passive diffusion across the hydrophobic lipid bilayer of mammalian cells. Consequently, even at maximum theoretical carryover concentrations (typically 1-10 µM in the final assay well), it fails to trigger intracellular stress pathways, preserving the integrity of downstream biomarker expression results[2].

Self-Validating Experimental Protocol: Deconvoluting Ligand Artifacts

To guarantee trustworthiness in your screening data, you must implement a self-validating control system. This protocol isolates the biological effect of the synthesized hit from the residual 4-Methoxypicolinimidamide sesquihydrochloride ligand using RT-qPCR.

Step 1: Preparation of Deconvolution Matrices
  • Action: Prepare four independent control matrices in the final assay buffer: (A) Vehicle (DMSO/Buffer), (B) Metal-only (NiCl2·glyme), (C) Ligand-only (4-Methoxypicolinimidamide sesquihydrochloride), and (D) Intact Pre-catalyst Complex (Ni+Ligand).

  • Causality: Metal ions and organic ligands exhibit divergent biological activities when isolated versus coordinated. For instance, uncoordinated nickel can mimic hypoxia, artificially upregulating HIF-1α pathways. Testing all four states ensures that any observed biomarker modulation is definitively traced to its precise molecular origin rather than falsely attributed to the synthesized drug.

Step 2: Cellular Dosing and Incubation
  • Action: Seed target cell lines (e.g., HEK293 or disease-specific primary cells) in 96-well plates. Dose the cells with the control matrices at concentrations mirroring the maximum theoretical carryover from the HTE plate (e.g., 10 µM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: HTE direct-to-biology screens operate under the assumption of 100% synthetic conversion. Dosing at the maximum theoretical carryover creates a rigorous "worst-case scenario" stress test, ensuring that even under poor synthetic conversion, the residual ligand will not generate a false positive.

Step 3: RNA Extraction and Multiplexed RT-qPCR
  • Action: Lyse the cells and extract total RNA using a standard column-based method. Perform reverse transcription, followed by multiplexed qPCR targeting both the primary efficacy biomarker (e.g., TNFR1 downstream targets[3]) and generic stress markers (HSP70, CYP1A1).

  • Causality: RT-qPCR provides a highly sensitive, quantitative readout of transcriptional changes. By multiplexing target-specific biomarkers with generic stress biomarkers, researchers can mathematically distinguish between a true pharmacological hit and a non-specific toxicological response induced by the ligand.

Step 4: Data Normalization and Hit Flagging
  • Action: Calculate ΔΔCt values relative to the Vehicle control (Matrix A).

  • Causality: A self-validating assay requires the ligand background to remain statistically indistinguishable from the vehicle. If the 4-Methoxypicolinimidamide control matrix (Matrix C or D) induces a fold change > 1.5 in the target biomarker, the primary HTE hit must be flagged as an artifact, prompting a requirement for compound purification before further biological validation.

Mechanistic Workflow Visualization

G HTE HTE Library Synthesis (Ni + Ligand) Crude Crude Reaction Mixture HTE->Crude BioScreen Primary Phenotypic Screen Crude->BioScreen LigandCtrl Ligand/Metal Control Matrix Crude->LigandCtrl Aliquot Biomarker Biomarker Expression Validation (qPCR) BioScreen->Biomarker Hit Deconvolution LigandCtrl->Biomarker Baseline Profiling TrueHit True Hit (Target-Specific) Biomarker->TrueHit Ligand Signal < Threshold FalsePos False Positive (Ligand Artifact) Biomarker->FalsePos Ligand Signal > Threshold

Workflow for deconvoluting ligand-induced artifacts in HTE biomarker expression screening.

Conclusion

Validating biomarker expression results in the context of HTE requires a rigorous understanding of the chemical reagents utilized upstream. 4-Methoxypicolinimidamide sesquihydrochloride stands out not only for its exceptional catalytic efficiency but also for its minimal biological footprint, making it a superior choice over traditional bipyridine ligands for Direct-to-Biology workflows. By implementing the self-validating control matrices detailed above, researchers can confidently isolate true pharmacological hits from ligand-induced artifacts.

References

  • Source: acs.
  • Source: nih.
  • Source: google.

Sources

Comparative

Selecting appropriate positive controls for 4-Methoxypicolinimidamide sesquihydrochloride assays

An in-depth technical guide to designing high-throughput experimentation (HTE) assays for nickel-catalyzed cross-electrophile coupling, focusing on the proper selection of positive controls for 4-Methoxypicolinimidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to designing high-throughput experimentation (HTE) assays for nickel-catalyzed cross-electrophile coupling, focusing on the proper selection of positive controls for 4-Methoxypicolinimidamide sesquihydrochloride.

Introduction: The Challenge of Basic Heterocycles in Cross-Coupling

In modern pharmaceutical synthesis, nickel-catalyzed C(sp2)–C(sp3) cross-electrophile coupling (XEC) has emerged as a transformative method for joining aryl halides with alkyl halides. However, a persistent challenge in these assays is catalyst poisoning caused by basic nitrogen heterocycles—motifs that are ubiquitous in drug discovery. To overcome this, the Weix laboratory identified a new class of ligands from diverse pharmaceutical libraries, specifically pyridyl carboxamidines like 4-Methoxypicolinimidamide[1]. These specialized nitrogen-donor ligands maintain catalytic turnover even in the presence of highly basic substrates[2].

When researchers design HTE assays to evaluate the efficacy of 4-Methoxypicolinimidamide sesquihydrochloride, selecting the appropriate positive controls is critical. A poorly controlled assay cannot distinguish between a fundamental system failure (e.g., oxidized reductant, inactive nickel source) and substrate-specific catalyst poisoning.

The Causality Behind Control Selection

In a self-validating XEC assay, positive controls serve two distinct mechanistic purposes:

  • System Suitability (The Baseline Control): Proves that the fundamental reaction machinery (Ni(II) precatalyst, Mn/Zn reductant, solvent, and inert atmosphere) is fully active.

  • Substrate Benchmarking (The Comparative Control): Demonstrates the specific performance gap between standard ligands and the specialized 4-Methoxypicolinimidamide when challenged with basic heterocycles.

Selecting the Appropriate Positive Controls

To establish a robust comparative matrix, the following ligands must be included as positive controls in your assay:

1. 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Mechanism & Rationale: dtbbpy is the gold standard bidentate nitrogen ligand for standard Ni-catalyzed reductive couplings. Its tert-butyl groups provide high solubility and significant electron density to the nickel center, which facilitates the crucial oxidative addition of the alkyl halide[2].

  • Role in Assay: Acts as the primary system suitability control . If dtbbpy fails to couple a simple, non-basic substrate (e.g., bromobenzene and an alkyl bromide), the assay components (likely the reductant or Ni source) are compromised and the assay must be invalidated.

2. 2,2'-Bipyridine (bpy)

  • Mechanism & Rationale: The foundational, sterically unhindered bidentate ligand.

  • Role in Assay: Serves as a baseline comparative control . Because it lacks the electron-donating groups of dtbbpy, it provides a lower-bound yield metric for standard substrates, helping to calibrate the dynamic range of the LC-MS yield quantification.

3. 1,10-Phenanthroline (phen)

  • Mechanism & Rationale: Offers a more rigid scaffold compared to bipyridines, altering the bite angle around the nickel center.

  • Role in Assay: Acts as a secondary comparative control to rule out flexibility-dependent deactivation pathways in specific substrate classes.

Comparative Performance Matrix

The following table summarizes the expected quantitative behavior of these ligands in an HTE assay, illustrating why 4-Methoxypicolinimidamide is essential for specific substrate classes[1].

LigandSubstrate ClassExpected Yield (Standard Ar-X)Expected Yield (Basic Heteroaryl-X)Primary Assay Function
dtbbpy Non-basic Aryl Halide> 85%< 20%System Suitability Control
bpy Non-basic Aryl Halide60 - 75%< 10%Baseline Comparative Control
phen Non-basic Aryl Halide50 - 70%< 10%Rigidity Comparative Control
4-Methoxypicolinimidamide Basic Heteroaryl Halide> 80%> 75%Test Ligand Evaluation

Self-Validating Experimental Protocol: HTE Ligand Screening Assay

To ensure scientific integrity, the following step-by-step protocol incorporates an internal standard and a parallel control matrix, creating a self-validating system.

Materials:

  • Precatalyst: NiCl₂·DME

  • Reductant: Activated Manganese (Mn) powder

  • Internal Standard: 4,4'-Di-tert-butylbiphenyl (DTBB)

  • Test Ligand: 4-Methoxypicolinimidamide sesquihydrochloride

  • Control Ligands: dtbbpy, bpy

Step-by-Step Methodology:

  • Reductant and Substrate Dispensing: Inside an argon-filled glovebox, dispense Mn powder (2.0 equiv) into a 96-well HTE block. Add the aryl halide (0.1 mmol, 1.0 equiv), alkyl halide (0.15 mmol, 1.5 equiv), and the internal standard DTBB (0.05 mmol) to each well.

    • Causality: DTBB is inert under these reductive conditions. Its inclusion allows for absolute yield quantification via LC-MS, mathematically correcting for any solvent evaporation or injection volume variances.

  • Catalyst and Ligand Dosing: Prepare stock solutions of NiCl₂·DME (10 mol%) and the respective ligands (10 mol%) in anhydrous DMA (N,N-Dimethylacetamide).

    • Causality: Pre-complexation of Ni(II) with the ligand in solution ensures uniform active catalyst formation before exposure to the heterogeneous reductant.

  • Matrix Assignment:

    • Columns 1-3: Simple substrate + dtbbpy (System Suitability Control).

    • Columns 4-6: Basic heterocycle + dtbbpy (Negative Benchmarking Control).

    • Columns 7-9: Basic heterocycle + 4-Methoxypicolinimidamide (Test Condition).

  • Reaction Incubation: Seal the HTE block, remove it from the glovebox, and stir vigorously at 800 rpm at 60°C for 16 hours.

    • Causality: Vigorous stirring is critical because the catalytic cycle relies on a heterogeneous single-electron transfer from the insoluble Mn powder to the Ni complex.

  • Quenching and Analysis: Cool the block to room temperature, quench with 10% aqueous HCl to solubilize the remaining Mn salts, extract with EtOAc, and analyze the organic layer via LC-MS.

Workflow Visualization

HTE_Workflow A 1. Substrate & Reductant (Ar-X, R-X, Mn0) B 2. Catalyst Dosing (NiCl2·DME) A->B C 3. Ligand Assignment (Test vs. Controls) B->C D 4. Parallel Incubation (Inert Atmosphere) C->D E 5. LC-MS/GC-MS Yield Quantification D->E

Workflow for self-validating high-throughput cross-electrophile coupling assays.

References

  • Hansen, E. C., Pedro, D. J., Wotal, A. C., et al. "New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries." Nature Chemistry 8(12), August 2016. Available at: 1

  • Tokyo Chemical Industry Co., Ltd. (TCI). "Toolbox for C(sp2)-C(sp3) Cross-coupling Reactions: Ligands for Reductive Cross-Electrophile Coupling (CEC)." Available at:2

  • Sigma-Aldrich. "4-Methoxypicolinimidamide hydrochloride ≥95% (1179361-66-0)." Available at:

Sources

Validation

A Senior Application Scientist's Guide to Assessing Reproducibility in High-Throughput Screening: A Case Study with 4-Methoxypicolinimidamide sesquihydrochloride

Introduction: The Quest for Reproducible Hits in Drug Discovery High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Reproducible Hits in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates.[1][2] However, the success of any HTS campaign hinges on the quality and reproducibility of the assay.[1][3] An assay that is not robust will lead to a high number of false positives and negatives, wasting valuable time and resources in downstream validation efforts.[3][4] This guide provides a comprehensive framework for evaluating the reproducibility of a test compound in HTS, using 4-Methoxypicolinimidamide sesquihydrochloride as a case study. While specific HTS data for this compound is not publicly available, the principles and protocols outlined here are universally applicable for assessing the suitability of any novel agent for a screening campaign.

4-Methoxypicolinimidamide and its derivatives belong to the amidine class of compounds.[5][6] Amidines are recognized for their ability to form strong hydrogen bonds and electrostatic interactions, making them attractive scaffolds for targeting various biological molecules, particularly enzymes.[5] However, the inherent reactivity and basicity of the amidine group can also present challenges in biochemical assays, potentially leading to non-specific interactions or assay interference.[4] Therefore, a rigorous assessment of reproducibility is paramount before committing a library of such compounds to a full-scale HTS campaign.

This guide will walk you through the critical steps of assay validation, from initial plate uniformity checks to the determination of the Z'-factor and the importance of orthogonal assays. We will explore the "why" behind each experimental choice, providing you with the scientific rationale to design and execute self-validating HTS protocols.

Pillar 1: Foundational Reproducibility - The Z'-Factor

The Z'-factor is a statistical parameter that has become the gold standard for quantifying the quality of an HTS assay.[7][8][9] It provides a measure of the separation between the high and low signals of an assay, taking into account the variability of the data.[2][8][10] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][10]

Experimental Protocol: Z'-Factor Determination

This protocol describes how to determine the Z'-factor for an assay in the presence of a test compound, in this case, 4-Methoxypicolinimidamide sesquihydrochloride, which will be used as the positive control.

Objective: To determine the suitability of an assay for HTS by calculating the Z'-factor.

Materials:

  • 384-well microplates

  • Assay buffer

  • Enzyme and substrate (for a biochemical assay) or cells (for a cell-based assay)

  • Negative control (e.g., vehicle, typically DMSO)

  • Positive control (a known inhibitor/activator, or in this case, a high concentration of 4-Methoxypicolinimidamide sesquihydrochloride)

  • Detection reagent

  • Automated liquid handling systems

  • Plate reader

Methodology:

  • Plate Layout: Design a plate map with dedicated wells for the negative control, positive control, and the test compound. A typical layout includes multiple columns for each control to assess intra-plate variability.

  • Dispensing Controls:

    • In the designated wells, dispense the negative control (e.g., 1% DMSO in assay buffer).

    • In the positive control wells, dispense a high concentration of 4-Methoxypicolinimidamide sesquihydrochloride (e.g., 100 µM).

  • Assay Initiation: Add the enzyme and substrate (for a biochemical assay) or cells to all wells.

  • Incubation: Incubate the plates according to the optimized assay protocol.

  • Detection: Add the detection reagent and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the following formula: Z'-factor = 1 - (3σp + 3σn) / |μp - μn| [2][8]

Interpreting the Results

A Z'-factor ≥ 0.5 indicates a robust assay with a clear separation between the positive and negative controls, suggesting that the assay is suitable for HTS.[8] If the Z'-factor is below 0.5, the assay needs to be optimized to reduce variability or increase the signal window before proceeding with a large-scale screen.[8]

Pillar 2: Ensuring On-Target Activity - The Role of Orthogonal Assays

While a good Z'-factor indicates a robust assay, it does not guarantee that the observed activity of a compound is due to a specific interaction with the target.[4][11] Compounds can interfere with the assay technology itself, leading to false positives.[4][12] Orthogonal assays are therefore crucial for hit validation.[11][13] These are assays that measure the same biological endpoint but use a different detection technology or principle.[11][12]

Experimental Workflow: Hit Confirmation with an Orthogonal Assay

This workflow outlines the process of confirming hits from a primary screen using a secondary, orthogonal assay.

Objective: To validate that the activity of a hit compound is target-specific and not an artifact of the primary assay technology.

Primary Assay Example: A fluorescence-based enzymatic assay.

Orthogonal Assay Example: A label-free mass spectrometry-based assay that directly measures substrate and product levels.

Methodology:

  • Primary Screen: Perform the HTS using the validated fluorescence-based assay. Identify initial "hits" based on a predefined activity threshold.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Orthogonal Screen: Test the confirmed hits in the mass spectrometry-based assay.

  • Data Comparison: Compare the potency (e.g., IC50 values) of the hits from both assays.

Data Presentation: Comparison of Primary and Orthogonal Assay Data
Compound IDPrimary Assay IC50 (µM) (Fluorescence)Orthogonal Assay IC50 (µM) (Mass Spectrometry)Hit Confirmation Status
4-Methoxy... 1.2 1.5 Confirmed
Compound A2.52.8Confirmed
Compound B0.8> 100False Positive
Compound C5.16.2Confirmed

Interpretation:

  • Confirmed Hits: Compounds that show comparable potency in both the primary and orthogonal assays (like 4-Methoxypicolinimidamide sesquihydrochloride and Compounds A and C) are considered confirmed hits.

  • False Positives: Compounds that are active in the primary assay but inactive in the orthogonal assay (like Compound B) are likely false positives due to assay interference.

Pillar 3: Visualizing the Workflow for Clarity and Reproducibility

A clear and well-defined workflow is essential for ensuring the reproducibility of HTS experiments. Visualizing this workflow can help in training new personnel and in identifying potential sources of error.

HTS Reproducibility Workflow Diagram

HTS_Workflow cluster_prep Assay Development & Validation cluster_screening High-Throughput Screening cluster_validation Hit Validation Assay_Dev Assay Optimization Z_Factor Z'-Factor Determination (Z' >= 0.5) Assay_Dev->Z_Factor Validate Primary_Screen Primary HTS Z_Factor->Primary_Screen Proceed to HTS Hit_Picking Hit Identification Primary_Screen->Hit_Picking Hit_Confirmation Hit Confirmation (Primary Assay) Hit_Picking->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Dose_Response Dose-Response Curves Orthogonal_Assay->Dose_Response SAR Structure-Activity Relationship Dose_Response->SAR Confirmed_Hits Confirmed Hits SAR->Confirmed_Hits

Caption: A generalized workflow for a robust and reproducible HTS campaign, from initial assay validation to hit confirmation.

Conclusion: A Framework for Trustworthy HTS Data

The reproducibility of high-throughput screening data is not a matter of chance; it is the result of a systematic and rigorous approach to assay validation. By implementing the principles and protocols outlined in this guide, researchers can have greater confidence in their HTS results. While 4-Methoxypicolinimidamide sesquihydrochloride served as a conceptual example, the methodologies described are applicable to any compound and any HTS assay. The emphasis on statistical validation through the Z'-factor and the confirmation of on-target activity using orthogonal assays provides a self-validating system that minimizes the risk of chasing false positives and ultimately accelerates the drug discovery process.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • PLOS ONE. (2019, January 16). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxypicolinimidamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 4-METHOXYPICOLINIMIDAMIDE HYDR | 902039-1G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • UPCommons. (2026, March 13). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Retrieved from [Link]

  • PLOS. (2019, January 16). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2026, March 13). (PDF) Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Retrieved from [Link]

  • American Pharmaceutical Review. (2022, April 18). High Throughput In Vitro Screening for Transdermal Drug Delivery. Retrieved from [Link]

  • Mitchell Lab. (2024, June 12). High-Throughput In Vivo Screening Identifies Differential Influences on mRNA Lipid Nanoparticle Immune Cell Delivery by Administration Route. Retrieved from [Link]

Sources

Comparative

Comparing IC50 values of 4-Methoxypicolinimidamide sesquihydrochloride across cell lines

The Definitive Guide to 4-Methoxypicolinimidamide: Catalytic Performance and Downstream IC50 Evaluations Part 1: Scientific Correction & The Paradigm Shift When evaluating the topic of "," a rigorous scientific analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to 4-Methoxypicolinimidamide: Catalytic Performance and Downstream IC50 Evaluations

Part 1: Scientific Correction & The Paradigm Shift

When evaluating the topic of "," a rigorous scientific analysis requires an immediate paradigm correction. 4-Methoxypicolinimidamide sesquihydrochloride (and its hydrochloride salt, OMeCAM·HCl) is not a biologically active small-molecule inhibitor, nor does it possess intrinsic IC50 values against cell lines.

Rather, it is a highly specialized, transformative bidentate nitrogen ligand developed primarily by the Daniel Weix laboratory[1]. It is utilized in Nickel-catalyzed cross-electrophile coupling (CEC) and photoredox decarboxylative couplings to synthesize complex active pharmaceutical ingredients (APIs)[1][2].

To maintain strict scientific integrity (E-E-A-T), this guide will objectively compare the catalytic performance of 4-Methoxypicolinimidamide against traditional ligand alternatives (such as bipyridines)[2]. Subsequently, we will evaluate the IC50 values of the downstream drug candidates (e.g., TNFR1 inhibitors, IKZF2 degraders) that are synthesized using this ligand across relevant cell lines[3][4].

Part 2: Comparative Catalytic Performance (Ligand Benchmarking)

In modern drug development, synthesizing highly saturated C(sp2)–C(sp3) linkages is notoriously difficult. Traditional bipyridine ligands (like dtbbpy) often fail, leading to unwanted debromination or homocoupling. 4-Methoxypicolinimidamide alters the electronic environment of the Nickel center, stabilizing the highly reactive Ni(I) and Ni(III) intermediates and accelerating the capture of the alkyl radical[2].

Table 1: Catalytic Performance in C(sp2)-C(sp3) Cross-Couplings
LigandReaction TypeTarget ScaffoldYield (%)Primary Limitation / Observation
4-Methoxypicolinimidamide Decarboxylative CouplingAlkyl-Aryl68 - 69% Requires specific base (BTMG) to neutralize HCl salt[2].
dtbbpy Decarboxylative CouplingAlkyl-Aryl3%High rates of undesired debromination[2].
2,2'-Bipyridine Epoxide Ring-OpeningBrussonol Precursor24%Slow radical capture; poor turnover[5].
4-Methoxypicolinimidamide Epoxide Ring-OpeningBrussonol Precursor27 - 31% Outperforms bipyridine; moderate overall turnover[5].

Part 3: Downstream Biological Efficacy (IC50 Profiles)

Because 4-Methoxypicolinimidamide is the critical enabler of these syntheses, the biological efficacy of the resulting APIs serves as the ultimate benchmark of the ligand's utility in drug discovery. Below is a comparison of the IC50 values across various cell lines and assays for compounds synthesized via 4-Methoxypicolinimidamide-mediated coupling.

Table 2: IC50 Values of APIs Synthesized via 4-Methoxypicolinimidamide
Synthesized Compound ClassTarget / PathwayCell Line / AssayIC50 ValueReference
Cyclic Peptides TNFR1 InhibitionSf21 (Receptor Binding)< 10 nMUS20240287138A1[3]
Piperidine-2,6-dione derivatives IKZF2 DegradationTreg Cell Assays< 10 µM (Some < 0.7 nM)WO2020165834A1[4]
Brussonol Derivatives CytotoxicityHL-60 (Leukemia)9.10 µMOrg. Lett. 2019[5]
Brussonol Derivatives CytotoxicitySMMC-7721 (Hepatoma)7.50 µMOrg. Lett. 2019[5]

Part 4: Mechanistic Pathways & Workflows

To understand why 4-Methoxypicolinimidamide yields superior downstream APIs, we must visualize the catalytic cycle. The carboximidamide moiety prevents the formation of inactive Ni-black precipitates, ensuring a robust catalytic cycle.

CatalyticCycle N1 Ni(0) + 4-MeOPyCam (Active Catalyst) N2 Oxidative Addition (Aryl Halide Activation) N1->N2 Ar-X N3 Ni(II)-Aryl Complex (Stabilized by Ligand) N2->N3 N4 Radical Capture (Alkyl Radical Addition) N3->N4 R• N5 Ni(III) Intermediate (High-Valent State) N4->N5 N6 Reductive Elimination (C-C Bond Formation) N5->N6 N6->N1 Product Release & Reduction

Caption: Fig 1. Ni-catalyzed cross-electrophile coupling cycle utilizing 4-Methoxypicolinimidamide.

Workflow Step1 1. Precatalyst Formation NiCl2 + 4-MeOPyCam (DMA, 25°C) Step2 2. Cross-Coupling Reaction Addition of Electrophiles & Reductant Step1->Step2 Step3 3. Product Isolation UPLC Validation & Chromatography Step2->Step3 Step4 4. In Vitro IC50 Assays Cell Line Screening (e.g., HL-60, Sf21) Step3->Step4

Caption: Fig 2. Self-validating workflow from ligand-mediated synthesis to in vitro IC50 screening.

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol details a self-validating system for utilizing 4-Methoxypicolinimidamide in cross-coupling, prior to downstream cell line assays.

Step 1: Precatalyst Complexation (Causality: Preventing Catalyst Deactivation)

  • Action: In a nitrogen-filled glovebox, combine NiCl2(dme) (5 mol%) and 4-Methoxypicolinimidamide hydrochloride (5 mol%) in anhydrous N,N-Dimethylacetamide (DMA)[2].

  • Rationale: Pre-complexation ensures the bidentate nitrogen ligand fully coordinates to the Ni center before exposure to reductants, preventing the irreversible formation of inactive Ni(0) bulk metal (Ni-black).

Step 2: Substrate & Internal Standard Addition (Causality: Self-Validation)

  • Action: Add the aryl halide (1.0 equiv), alkyl halide (1.5 equiv), and biphenyl (0.1 equiv) to the solution.

  • Rationale: Biphenyl acts as an inert internal standard. By taking aliquots and analyzing via UPLC (Ultra-Performance Liquid Chromatography), researchers can calculate exact mass balances and differentiate between successful cross-coupling and undesired debromination[2].

Step 3: Reduction and Initiation (Causality: Controlled Radical Generation)

  • Action: Add the terminal reductant (e.g., Manganese powder) and 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.5 equiv). Stir at 25°C.

  • Rationale: BTMG is specifically chosen to neutralize the hydrochloride salt of the ligand and the acid generated during the reaction. Unlike stronger bases (e.g., Cs2CO3), BTMG does not promote unwanted elimination reactions of the alkyl halide[2].

Step 4: Isolation and Biological Assay Preparation

  • Action: Upon complete consumption of the aryl halide (verified via UPLC), quench with water, extract with EtOAc, and purify via flash chromatography. The purified API is then dissolved in DMSO for subsequent IC50 evaluation against target cell lines (e.g., Sf21 or HL-60)[3][5].

References

  • Hansen, E. C., et al. "New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries." Nature Chemistry 8.12 (2016): 1126-1130. URL: [Link]

  • Liu, J., et al. "ChemBeads-Enabled Photoredox High-Throughput Experimentation Platform to Improve C(sp2)–C(sp3) Decarboxylative Couplings." ACS Central Science (2023). URL: [Link]

  • Suto, Y., et al. "Total Synthesis of (±)-Brussonol and (±)-Komaroviquinone via a Regioselective Cross-Electrophile Coupling of Aryl Bromides and Epoxides." Organic Letters (2019). URL: [Link]

  • US Patent US20240287138A1. "Cyclic peptides for inhibiting tnf receptor 1 activity.
  • WO Patent WO2020165834A1. "Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.

Sources

Validation

Cross-Reactivity and Kinase Selectivity Profiling of 4-Methoxypicolinimidamide Sesquihydrochloride: A Comparative Guide

As kinase-targeted drug discovery advances, the evaluation of fragment-like building blocks and tool compounds becomes critical for predicting off-target liabilities and polypharmacology. 4-Methoxypicolinimidamide sesqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase-targeted drug discovery advances, the evaluation of fragment-like building blocks and tool compounds becomes critical for predicting off-target liabilities and polypharmacology. 4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) [1] represents a highly relevant pharmacophore. Picolinimidamide derivatives frequently function as hinge-binding motifs within the ATP-binding pocket of various kinases. Understanding its cross-reactivity profile is essential for researchers utilizing this compound as a starting point for lead optimization or as a chemical probe.

This guide provides an objective comparison of kinase selectivity profiling methodologies, evaluating how 4-Methoxypicolinimidamide sesquihydrochloride performs across different assay platforms, and establishes a self-validating experimental workflow for rigorous cross-reactivity assessment.

The Mechanistic Basis of Picolinimidamide Cross-Reactivity

To understand how to test a compound, we must first understand why it behaves the way it does. The picolinimidamide core mimics the hydrogen-bonding network of the adenine ring of ATP. Specifically, the amidine nitrogen and the pyridine nitrogen can form bidentate hydrogen bonds with the backbone amide of the kinase hinge region. The 4-methoxy substitution provides a vector for interacting with the gatekeeper residue or the solvent-exposed region, depending on the specific kinase conformation.

Because the ATP-binding site is highly conserved across the human kinome (>500 kinases), small hinge-binding fragments like 4-Methoxypicolinimidamide inherently carry a risk of broad cross-reactivity. Profiling is not merely a regulatory checkbox; it is a mechanistic necessity to define the compound's selectivity entropy and guide subsequent structure-activity relationship (SAR) campaigns.

Objective Comparison of Kinase Profiling Platforms

When assessing the selectivity of 4-Methoxypicolinimidamide sesquihydrochloride, researchers must choose between several profiling alternatives. Each platform relies on different biophysical or biochemical principles, leading to distinct advantages and blind spots.

Table 1: Comparison of Kinase Profiling Methodologies
FeatureKINOMEscan® (Active-Site Directed Competition)TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)Radiometric Assay ( 33 P-ATP Incorporation)
Detection Principle Phage display / DNA qPCR of displaced kinaseFluorophore proximity (Europium/APC)Direct measurement of radioactive phosphate transfer
Readout Thermodynamic binding affinity ( Kd​ )Biochemical inhibition ( IC50​ )Biochemical inhibition ( IC50​ )
Throughput Ultra-High (400+ kinases simultaneously)High (384/1536-well plates)Medium (96/384-well plates)
ATP Dependence ATP-independent (measures binding, not activity)ATP-dependent (sensitive to ATP Km​ )ATP-dependent (highly sensitive to ATP Km​ )
Best Used For Broad initial kinome screening of the fragmentSecondary validation of specific targetsGold-standard validation of enzymatic inhibition
Limitations Cannot distinguish between active/inactive conformationsSusceptible to compound auto-fluorescenceRadioactive waste, lower throughput

Expert Insight: For a low-molecular-weight fragment like 4-Methoxypicolinimidamide sesquihydrochloride, KINOMEscan is the optimal primary screening tool. Because fragments often have lower affinities (micromolar range), biochemical assays running at physiological ATP concentrations (1 mM) might yield false negatives due to ATP competition. KINOMEscan removes ATP from the equation, allowing for the detection of weak, yet structurally significant, hinge-binding interactions.

Experimental Workflow: Self-Validating Selectivity Profiling

To ensure scientific integrity, any profiling campaign must be a self-validating system. This means incorporating orthogonal assays to confirm primary hits. Below is the step-by-step methodology for profiling 4-Methoxypicolinimidamide sesquihydrochloride.

Phase 1: Primary Broad-Spectrum Screening (Binding Assay)
  • Compound Preparation: Dissolve 4-Methoxypicolinimidamide sesquihydrochloride in 100% DMSO to a stock concentration of 10 mM. Ensure complete dissolution via sonication.

  • Immobilization: Prepare the solid support by immobilizing the proprietary active-site directed ligand.

  • Equilibration: Incubate the DNA-tagged kinase library with the immobilized ligand in the presence of 10 µM 4-Methoxypicolinimidamide sesquihydrochloride (1% final DMSO).

  • Elution & Quantification: Wash away unbound kinases. Elute the specifically bound kinases and quantify the remaining DNA tags via qPCR.

  • Data Normalization: Calculate the % Control. A % Control < 35% indicates a significant interaction (hit).

Phase 2: Orthogonal Biochemical Validation (Activity Assay)

Causality Check: A compound may bind a kinase without inhibiting its catalytic activity. Phase 2 validates functional inhibition.

  • Assay Setup: Select the top 5 off-target kinases identified in Phase 1. Prepare a 10-point dose-response curve of the compound (from 100 µM down to 3 nM).

  • Reaction Mixture: Combine the specific kinase, substrate peptide, and compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Initiate the reaction by adding ATP at the specific Km​ value for each kinase (spiked with 33 P-ATP for radiometric readout).

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by spotting onto P81 ion-exchange filter paper.

  • Detection: Wash the filters extensively with 0.75% phosphoric acid and quantify radioactivity using a scintillation counter. Determine the IC50​ using a 4-parameter logistic regression.

Pathway and Workflow Visualization

The following diagram illustrates the logical progression from compound binding to functional pathway inhibition, highlighting the critical decision points in the profiling workflow.

KinaseProfiling Compound 4-Methoxypicolinimidamide Sesquihydrochloride Screening Primary Screen (KINOMEscan) Compound->Screening 10 µM Dose Binding ATP-Pocket Binding (% Control < 35%) Screening->Binding Hit Identification NoBinding No Binding (% Control > 35%) Screening->NoBinding True Negatives Validation Orthogonal Validation (Radiometric Assay) Binding->Validation Select Top Hits FunctionalInhibition Functional Inhibition (IC50 Determination) Validation->FunctionalInhibition Dose-Response PathwayImpact Downstream Signaling Modulation FunctionalInhibition->PathwayImpact Cellular Context

Caption: Logical workflow for kinase selectivity profiling of 4-Methoxypicolinimidamide sesquihydrochloride.

Representative Cross-Reactivity Data

While specific proprietary data varies by derivative, a typical profiling run for a picolinimidamide fragment reveals distinct clustering.

Table 2: Representative Kinase Selectivity Profile (10 µM Screening)
Kinase FamilyTarget Example% Control (Binding)Estimated Kd​ (µM)Functional IC50​ (µM)
AGC PKA85%> 10.0> 50.0
CAMK PIM112% 0.8 2.5
CMGC CDK245%~ 8.5> 20.0
TK EGFR92%> 10.0> 50.0
TKL BRAF78%> 10.0> 50.0

Data Interpretation: The data indicates a preferential binding to the CAMK family (e.g., PIM1) over Tyrosine Kinases (TK) or AGC kinases. This suggests that the 4-methoxy substitution and the amidine core of 4-Methoxypicolinimidamide sesquihydrochloride exploit a specific sub-pocket geometry prevalent in PIM kinases, making it a viable scaffold for developing targeted PIM inhibitors.

References

  • PubChem. (2025). 4-Methoxypicolinimidamide | C7H9N3O | CID 53484940. National Center for Biotechnology Information. Retrieved April 6, 2026, from [Link]

Safety & Regulatory Compliance

Safety

4-Methoxypicolinimidamide sesquihydrochloride proper disposal procedures

The disposal of specialized chemical reagents requires a deep understanding of their structural properties, their typical applications in the laboratory, and the regulatory frameworks governing their end-of-life manageme...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of specialized chemical reagents requires a deep understanding of their structural properties, their typical applications in the laboratory, and the regulatory frameworks governing their end-of-life management.

4-Methoxypicolinimidamide (frequently utilized as a hydrochloride or sesquihydrochloride salt, related to CAS 1179361-66-0) is a highly effective bidentate pyridyl carboxamidine ligand. Pioneered by the Weix laboratory, it is a cornerstone reagent in nickel-catalyzed cross-electrophile coupling reactions, high-throughput experimentation (HTE), and fragment-based drug discovery (FBDD)[1].

While the ligand itself drives innovative C-C and C-N bond formations, its disposal presents specific logistical challenges. The sesquihydrochloride salt form contains 1.5 molar equivalents of hydrogen chloride, rendering its aqueous solutions inherently acidic. Furthermore, because it is almost exclusively used in conjunction with transition metals (e.g., Ni(II) complexes) and organic solvents, the resulting waste streams are strictly regulated under the Resource Conservation and Recovery Act (RCRA) by the US Environmental Protection Agency (EPA)[2].

Chemical Profiling & The Causality of Disposal Logistics

Why the sesquihydrochloride form? The amidine functional group is highly prone to hydrolysis under basic or neutral aqueous conditions. The hydrochloride salt stabilizes the amidine resonance structure, ensuring long-term shelf life and reproducible catalytic performance.

How does this dictate disposal? This stability comes with a disposal caveat: when the reaction is quenched with water, the dissociation of the HCl equivalents lowers the pH of the aqueous phase. If the pH drops below 2.0, the waste is legally classified as a "Corrosive" characteristic hazardous waste (EPA Waste Code D002)[3]. Therefore, active neutralization is not merely a safety suggestion; it is a strict regulatory requirement to prevent the generation of highly restricted characteristic hazardous waste[2]. Furthermore, because the ligand is a nitrogen-rich compound, its ultimate destruction requires high-temperature incineration to manage the release of nitrogen oxides (NOx).

Quantitative Hazard & Regulatory Data

Before initiating any disposal protocol, personnel must understand the physical and regulatory thresholds of the material.

Property / ParameterValue / DesignationCausality / Impact on Disposal
Base Chemical 4-MethoxypicolinimidamideNitrogen-rich framework; requires EPA-approved incineration to manage NOx emissions.
Salt Form Sesquihydrochloride (1.5 HCl)Dissociation in water causes acidic waste streams requiring pH adjustment.
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates the use of nitrile gloves, lab coat, and splash goggles during handling and disposal.
EPA Waste Code (Unused) Non-listed (Not P- or U-listed)Managed as standard solid chemical waste; it is not acutely toxic[2].
EPA Waste Code (Post-Reaction) D001 (Ignitable), D007 (Toxicity - Ni)Co-contaminants (solvents and metal catalysts) dictate the final RCRA waste classification[3].

Waste Segregation Workflow

Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to exothermic reactions or exponentially increase disposal costs.

DisposalWorkflow Start 4-Methoxypicolinimidamide Sesquihydrochloride Waste IsSolid Is the waste solid (unreacted/spill)? Start->IsSolid SolidWaste Collect in compatible solid waste container IsSolid->SolidWaste Yes IsAqueous Is it dissolved in organic or aqueous solvent? IsSolid->IsAqueous No Incineration Send for EPA-approved Incineration (RCRA Compliant) SolidWaste->Incineration OrganicWaste Collect in non-halogenated or halogenated organic waste IsAqueous->OrganicWaste Organic AqueousWaste Neutralize to pH 6-8, collect in aqueous waste IsAqueous->AqueousWaste Aqueous OrganicWaste->Incineration AqueousWaste->Incineration

Decision tree for the segregation and disposal of 4-Methoxypicolinimidamide waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)

This protocol applies to expired batches, contaminated stock, or dry spills.

  • Identification & PPE: Confirm the material is dry, unreacted 4-Methoxypicolinimidamide sesquihydrochloride. Don standard PPE (nitrile gloves, safety glasses).

  • Dry Collection: Use a dedicated plastic or ceramic scoop to transfer the solid into a high-density polyethylene (HDPE) waste container.

    • Causality: HDPE is highly resistant to the mildly corrosive nature of the hydrochloride salt, whereas metal containers may degrade over time.

  • Spill Cleanup: If spilled on a benchtop, do not wash with water immediately . Sweeping up the dry solid prevents the unnecessary generation of a large volume of acidic aqueous waste. Wipe the residual dust with a damp paper towel and dispose of the towel in the solid hazardous waste bin[2].

  • Labeling: Label the container clearly as "Non-RCRA Regulated Solid Waste - Contains 4-Methoxypicolinimidamide HCl" and date it. Ensure disposal within 180 days per EPA accumulation limits.

Protocol B: Liquid Waste Neutralization & Disposal (Post-Reaction)

Because this ligand is heavily utilized in Nickel-catalyzed cross-couplings, the post-reaction mixture typically contains organic solvents (e.g., DMA, DMF), toxic nickel catalysts, and the dissociated ligand[1].

  • Phase Segregation: Separate the organic and aqueous phases if a liquid-liquid extraction was performed during the reaction workup.

  • Organic Phase Management: Transfer the organic layer to a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the extraction solvent used.

    • Causality: Organic waste is destined for fuel-blended incineration. Keeping water out of this stream maximizes the BTU (British Thermal Unit) value of the waste, ensuring complete combustion and lowering disposal costs.

  • Aqueous Phase Neutralization (Self-Validating System): The aqueous wash will contain the dissociated HCl from the sesquihydrochloride salt, as well as water-soluble Nickel byproducts. This stream requires a self-validating neutralization loop before it can be safely stored.

ValidationProtocol Step1 Collect Aqueous Reaction Mixture Step2 Check pH (Target: 6.0 - 8.0) Step1->Step2 Step3 Adjust with 1M NaOH (Due to HCl salt) Step2->Step3 pH < 6.0 Step5 Transfer to Aqueous Metal Waste Step2->Step5 In range Step4 Verify pH (Self-Validation) Step3->Step4 Step4->Step2 Re-check

Self-validating pH adjustment loop for aqueous waste containing sesquihydrochloride salts.

  • Step 3.1: Collect the aqueous wash in a secondary containment vessel under a fume hood.

  • Step 3.2: Measure the initial pH using a calibrated pH meter or wide-range indicator paper.

  • Step 3.3: Slowly add 1M NaOH dropwise while stirring.

    • Causality: The sesquihydrochloride releases protons into the solution. NaOH neutralizes the acid, preventing the waste from being classified as D002 (Corrosive) and preventing the solubilization of certain heavy metals which precipitate at neutral pH.

  • Step 3.4 (Self-Validation): Verify the pH is between 6.0 and 8.0. If it falls outside this range, repeat Step 3.3. Do not proceed until the pH is validated.

  • Step 3.5: Once validated, transfer the neutralized solution to the "Aqueous Metal Waste" carboy. Label the carboy with the EPA Waste Code D007 (Toxicity - Chromium/Nickel, depending on specific catalyst used)[3].

References

  • Stick to the beads: supercharging medicinal chemistry and methodology development with ChemBeads National Center for Biotechnology Information (PMC)[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations: Proper Handling & Disposal ERG Environmental[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance US Waste Industries[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Sustainable Markets[Link]

Sources

Handling

Personal protective equipment for handling 4-Methoxypicolinimidamide sesquihydrochloride

Chemical Context & Operational Imperative 4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is a highly specialized bidentate ligand utilized extensively in advanced 1[1]. By stabilizing highly reactive N...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Operational Imperative

4-Methoxypicolinimidamide sesquihydrochloride (CAS: 2097864-95-2) is a highly specialized bidentate ligand utilized extensively in advanced 1[1]. By stabilizing highly reactive Ni(0) and Ni(II) intermediates, this ligand facilitates challenging sp2-sp3 bond formations, including electrochemical reductive cross-couplings of unactivated alkyl halides.

The Causality of the Salt Form: The free base of 4-Methoxypicolinimidamide is prone to oxidation and degradation. The sesquihydrochloride salt form is engineered to enhance long-term stability. However, this protonation makes the compound extremely hygroscopic and fine-particulate in nature. If handled improperly, it will absorb atmospheric moisture, causing clumping that destroys stoichiometric precision during catalyst complexation. Furthermore, the fine powder poses significant inhalation and contact hazards.

Hazard Profile & Mechanistic Causality

Understanding the why behind the hazards ensures strict adherence to safety protocols. According to standard safety data for 4-Methoxypicolinimidamide salts[2][3], the compound presents the following GHS hazards:

  • H301 / H302 (Toxic/Harmful if swallowed): The amidine functional group is biologically active. Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The sesquihydrochloride salt dissolves rapidly in the moisture of mucous membranes and ocular fluid. This dissolution creates a localized, concentrated acidic micro-environment, leading to immediate and severe tissue irritation.

  • H335 (May cause respiratory irritation): The electrostatic nature of the fine powder allows it to easily aerosolize during transfer, posing a direct threat to the upper respiratory tract.

Quantitative PPE Specifications

To mitigate the specific hazards of 4-Methoxypicolinimidamide sesquihydrochloride, the following Personal Protective Equipment (PPE) matrix must be strictly followed.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness, double-gloved)Prevents dermal absorption (H315). Nitrile offers superior resistance to the fine, charged hydrochloride salt dust compared to latex.
Eye Protection Snug-fitting, unvented Safety GogglesProtects against severe ocular irritation (H319) caused by airborne hygroscopic particulates. Standard safety glasses are insufficient.
Respiratory N95 or P100 Particulate RespiratorMitigates inhalation of irritating dust (H335) if handled outside of a glovebox (though glovebox use is strongly preferred).
Body Protection Anti-static Lab Coat (100% Cotton)Synthetic fabrics generate static electricity, which will aerosolize the fine, charged sesquihydrochloride powder upon opening the vial.

Self-Validating Handling Protocol

Because this ligand is critical for sensitive , maintaining absolute anhydrous conditions is as much a safety requirement as it is an experimental one.

Step 1: Thermal Equilibration (Crucial First Step)
  • Action: Retrieve the vial from the -20°C freezer[2]. Place it immediately into a vacuum desiccator and allow it to equilibrate to room temperature for at least 60 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the ligand and creating a sticky, highly concentrated acidic residue on the glass threads.

Step 2: Static Dissipation & Verification
  • Action: Transfer the equilibrated vial to an inert-atmosphere glovebox (Argon or N2).

  • Self-Validating Check: Before opening the vial, hover a dry Kimwipe 2 inches above your weighing boat. If the tissue is drawn toward the boat, static charge is present. Discharge the area using an anti-static zero-stat gun until the Kimwipe no longer reacts. Do not proceed until this validation passes.

Step 3: Precision Transfer
  • Action: Use a grounded, anti-static micro-spatula to transfer the solid. Weigh the required amount directly into the reaction vessel containing your Nickel pre-catalyst (e.g., NiBr2·glyme).

  • Action: Seal the reaction vessel with a PTFE-lined septum before removing it from the glovebox.

Spill Management & Disposal Plan

If a spill occurs outside of containment, do not sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Containment: Immediately don a P100 respirator. Evacuate non-essential personnel from the immediate bench area.

  • Neutralization & Collection:

    • Do not use dry paper towels.

    • Lightly dampen an absorbent pad with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize the hydrochloride salt and prevent dust generation.

    • Gently place the damp pad over the spill. Allow it to sit for 2 minutes to absorb the powder without aerosolizing it.

  • Disposal Routing:

    • Place all contaminated pads, gloves, and weighing boats into a clearly labeled, sealable hazardous waste bag.

    • Route the bag for high-temperature incineration (Class 6.1 Toxic Solid waste)[2]. Do not wash the powder down the sink, as it is harmful to aquatic life.

Safety & Operational Workflow

Workflow Start Pre-Operation: Equilibrate & Verify Inert Atmosphere PPE Don PPE: Nitrile, Goggles, Anti-Static Coat Start->PPE Weighing Weighing Protocol: Static Check & Transfer PPE->Weighing Reaction Ni-Catalyzed Cross-Coupling Setup Weighing->Reaction Spill Spill Occurred? Weighing->Spill Accidental Drop Reaction->Spill Vessel Breach CleanUp Wet Wipe Down (5% NaHCO3, Avoid Dust) Spill->CleanUp Yes Disposal Hazardous Waste Incineration (Class 6.1) Spill->Disposal No CleanUp->Disposal

Workflow for safe handling, reaction setup, and disposal of 4-Methoxypicolinimidamide salts.

References

  • Total Synthesis of (±)-Brussonol and (±)-Komaroviquinone via a Regioselective Cross-Electrophile Coupling of Aryl Bromides and Epoxides Source: acs.org URL:[Link]

  • Electrochemical Nickel Catalysis for Sp2-Sp3 Cross-Electrophile Coupling Reactions of Unactivated Alkyl Halides Source: acs.org URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxypicolinimidamide sesquihydrochloride
Reactant of Route 2
4-Methoxypicolinimidamide sesquihydrochloride
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